Butanoic acid, 2-amino-4-(methyldithio)-
Description
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Structure
3D Structure
Properties
CAS No. |
65061-27-0 |
|---|---|
Molecular Formula |
C5H11NO2S2 |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
2-amino-4-(methyldisulfanyl)butanoic acid |
InChI |
InChI=1S/C5H11NO2S2/c1-9-10-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) |
InChI Key |
FBHYROPXAAGPRS-UHFFFAOYSA-N |
Canonical SMILES |
CSSCCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: D-Methionine Biosynthesis and In Vivo Metabolism
Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Development Professionals, Metabolic Engineers, and Pharmacologists[1]
Executive Summary
While L-Methionine is the proteogenic standard, D-Methionine (D-Met) has emerged as a critical therapeutic candidate, distinct from its L-isomer due to its potent antioxidant properties and protective efficacy against cisplatin-induced ototoxicity and noise-induced hearing loss (NIHL).[1]
Unlike L-Met, D-Met is not synthesized de novo by mammalian cells.[1] Its presence in vivo is strictly a result of exogenous administration or bacterial synthesis. This guide delineates the two critical "in vivo" pathways relevant to drug developers:
-
Engineered Bacterial Biosynthesis: The metabolic engineering required to produce D-Met fermentatively.[1]
-
Mammalian Pharmacokinetics: The chiral inversion pathway (D-Met
L-Met) that dictates its bioavailability and therapeutic window.[1]
Part 1: Engineered In Vivo Biosynthesis (Bacterial Production)
Industrial production of D-Methionine has historically relied on chemical resolution of racemic DL-Methionine.[1] However, for pharmaceutical-grade applications requiring high enantiomeric excess (
The Core Mechanism: Coupled Transamination
The most robust biological route to D-Met does not use a simple "racemase" (which yields 50:50 mixtures) but employs D-Amino Acid Aminotransferase (DAAT) coupled with a stereoinversion cycle.[1]
The Pathway Logic:
-
Precursor Generation: E. coli or C. glutamicum is engineered to overproduce L-Methionine via the direct sulfurylation pathway (bypassing the rate-limiting trans-sulfurylation).[1]
-
Deamination: L-Met is converted to its
-keto acid, 2-keto-4-methylthiobutyrate (KMTB) .[1] -
Stereoselective Transamination: DAAT (EC 2.6.1.21) transfers an amino group from a D-amino acid donor (typically D-Glutamate or D-Alanine) to KMTB, yielding pure D-Methionine.[1]
-
Donor Regeneration: To make the system catalytic, a racemase (e.g., Glutamate Racemase) continuously regenerates the D-amino acid donor from its L-isomer.[1]
Visualization of Engineered Pathway
The following diagram illustrates the coupled enzymatic loop required to drive D-Met accumulation against thermodynamic equilibrium.
Figure 1: Coupled loop for stereoselective D-Methionine synthesis.[1] DAAT drives the chiral synthesis, while Glutamate Racemase ensures infinite donor supply.
Part 2: Mammalian In Vivo Metabolism (Pharmacokinetics)
For drug developers, understanding the fate of D-Met after administration is critical. Mammals possess a "Chiral Inversion" system that converts D-Met to L-Met.[1] This mechanism explains why D-Met can sustain plasma L-Met levels without the toxicity associated with high-dose L-Met loading.[1]
The DAAO-Transaminase Axis[1]
-
Oxidative Deamination: Upon entering the kidney (proximal tubule) or liver (peroxisomes), D-Amino Acid Oxidase (DAAO) oxidizes D-Met into the achiral keto-acid KMTB .[1]
-
Byproduct: Hydrogen Peroxide (
), which is rapidly neutralized by Catalase.
-
-
Re-amination: KMTB is transported to the mitochondria or cytosol, where ubiquitous Transaminases (e.g., Branched-chain aminotransferase) re-aminate it using L-Glutamate as a donor.[1]
-
Result: The KMTB is converted exclusively into L-Methionine .[1]
Therapeutic Implication: D-Met acts as a "slow-release" prodrug for L-Met, avoiding peak-concentration toxicity while maintaining the specific antioxidant protection of the D-isomer before conversion.[1]
Visualization of Mammalian Fate
Figure 2: The Pharmacokinetic Inversion.[1] D-Met is oxidized to KMTB, then recycled to L-Met, providing a sustained metabolic release.[1]
Part 3: Experimental Protocols
Protocol A: Chiral HPLC Quantification
Purpose: To validate enantiomeric purity of D-Met in fermentation broth or plasma.[1]
System: Agilent 1260 Infinity II or equivalent. Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Daicel). Detection: UV at 210 nm (or Fluorescence if OPA-derivatized).[1]
| Parameter | Specification | Rationale |
| Mobile Phase | 50 mM | Acidic pH suppresses ionization of silanols; Acetonitrile modulates retention. |
| Column Temp | 25°C (Strict Control) | Chiral recognition mechanisms are highly temperature-sensitive.[1] |
| Flow Rate | 0.4 mL/min | Lower flow rate improves resolution ( |
| Sample Prep | 0.22 | Protects column; matches solvent strength to prevent peak distortion. |
Step-by-Step:
-
Equilibrate column for 30 mins.
-
Inject 5
of racemic standard (DL-Met) to establish retention times ( ).-
Expected: L-Met elutes first (
), D-Met elutes second ( ) on Crownpak columns.
-
-
Inject sample. Calculate Enantiomeric Excess (
): [1]
Protocol B: DAAT Activity Assay (In Vitro Validation)
Purpose: To confirm the activity of the engineered D-transaminase.
-
Reaction Mix:
-
Incubation: 37°C for 30 minutes.
-
Termination: Add 10% TCA (Trichloroacetic acid).
-
Detection: Measure formation of Pyruvate (from D-Ala) using Lactate Dehydrogenase (LDH) coupled assay (monitor NADH decrease at 340 nm).
-
Logic: Pyruvate accumulation is stoichiometric to D-Glutamate formation, validating the transaminase activity.[1]
-
References
-
Campbell, K. C., et al. (2007). "D-methionine protects against cisplatin-induced ototoxicity in the rat."[1] Hearing Research. Link
-
Park, J. H., et al. (2014). "Biosynthesis of D-amino acids using whole-cell biocatalysts expressing D-amino acid aminotransferase." Applied Microbiology and Biotechnology. Link
-
Fang, Z., et al. (2010).[2] "Methionine metabolism in piglets fed DL-methionine or its hydroxy analogue." Journal of Agricultural and Food Chemistry. Link
-
Pollegioni, L., et al. (2007). "D-Amino acid oxidase: structure, function, and biotechnological applications." Cellular and Molecular Life Sciences. Link
-
Hrobonova, K., et al. (2015). "Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase." Analytical Methods. Link
Sources
A Technical Guide to 2-Hydroxy-4-(Methylthio)butanoic Acid (HMTBA) as a Precursor for L-Methionine Synthesis
Executive Summary
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), a hydroxy analogue of methionine, serves as a critical synthetic precursor for L-methionine, an essential amino acid often limited in animal diets.[1][2] Unlike traditional amino acid supplements, HMTBA is an organic acid, a chemical distinction that confers unique absorptive, metabolic, and ancillary properties.[3][4] This technical guide provides an in-depth exploration of HMTBA, beginning with its fundamental chemical characteristics and proceeding to its complex biochemical conversion into L-methionine. We will dissect the stereospecific enzymatic pathways, discuss the pharmacokinetics and tissue-specific metabolism, and evaluate its comparative bioavailability. Furthermore, this guide will illuminate the ancillary benefits of HMTBA, such as its antimicrobial and antioxidant activities, and provide detailed, field-proven protocols for its analytical quantification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of HMTBA's mechanism and application.
Foundational Chemistry and Industrial Relevance of HMTBA
Chemical Identity and Physicochemical Properties
HMTBA is a racemic mixture of D- and L-enantiomers.[3] Its key structural feature is the substitution of the α-amino group of methionine with a hydroxyl group, classifying it as an α-hydroxy acid.[3][5] This structural change is fundamental to its distinct biological behavior compared to DL-methionine (DL-Met). As an organic acid, HMTBA possesses a pKa of approximately 3.4-3.67, making it a stronger acid than many other feed additives and contributing to its antimicrobial properties.[6][7]
| Property | 2-Hydroxy-4-(methylthio)butanoic Acid (HMTBA) | DL-Methionine (DL-Met) |
| Chemical Formula | C₅H₁₀O₃S | C₅H₁₁NO₂S |
| Molecular Structure | A hydroxyl (-OH) group on the α-carbon | An amino (-NH₂) group on the α-carbon |
| Classification | Organic Acid / Methionine Analogue | Amino Acid |
| Physical State | Viscous liquid (as 88% aqueous solution) or solid (as calcium salt)[8][9] | Crystalline solid |
| pKa (Carboxyl Group) | ~3.67[6] | ~2.28 |
| Absorption Mechanism | Primarily passive diffusion[5][10] | Active and carrier-mediated transport[10] |
| Solubility | High solubility in water[6] | Soluble in water |
Industrial Significance
Methionine is the first limiting amino acid in typical corn-soy diets for poultry and a key limiting amino acid for other species.[1][11] Supplementation is essential to meet nutritional requirements for optimal growth and protein synthesis.[11] HMTBA, commercially available in liquid (e.g., ALIMET®) and dry calcium salt forms (e.g., MHA®), is a major source of supplemental methionine used globally in animal nutrition for poultry, swine, ruminants, and aquaculture.[8][9][12] Its liquid form and organic acid nature provide handling and functional benefits in feed milling operations.[8][13]
The Biochemical Conversion Pathway of HMTBA to L-Methionine
The biological utility of HMTBA is entirely dependent on its efficient conversion to L-methionine, the only enantiomer directly used for protein synthesis.[3] This conversion is a robust, two-step enzymatic process that occurs within the animal's tissues.[4][6][14]
Overview of the Two-Step Conversion
The core mechanism involves an initial oxidation of HMTBA to an α-keto intermediate, followed by a transamination step to yield L-methionine. A key feature of this pathway is its stereospecificity; distinct enzymes are responsible for the conversion of the D- and L-isomers of HMTBA, allowing for their simultaneous processing.[3][15]
Caption: General workflow for the analytical quantification of HMTBA.
Protocol: Quantification of HMTBA in Feed by RP-HPLC-UV
This method is widely used for official control and quality assurance of HMTBA in feed additives and premixes. [16][17]
-
1. Principle: The active substance is extracted, polymers are hydrolyzed to monomers, and the resulting HMTBA is separated by reversed-phase high-performance liquid chromatography (RP-HPLC) and quantified by ultraviolet (UV) detection at 214 nm. [16][17]* 2. Reagents and Equipment:
-
HPLC system with UV detector
-
Reversed-phase C18 column
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Alkaline solution for hydrolysis
-
HMTBA analytical standard
-
-
3. Sample Preparation:
-
Accurately weigh a representative sample of the feed or premix.
-
Add a water/methanol extraction solution and mix thoroughly.
-
Perform alkaline hydrolysis to break down any HMTBA dimers and oligomers into the monomeric form. [16] * Centrifuge the sample to pellet solid material.
-
Filter the supernatant through a 0.45 µm filter into an HPLC vial.
-
-
4. Chromatographic Conditions:
-
5. Quantification:
-
Prepare a calibration curve using serial dilutions of the HMTBA analytical standard.
-
Integrate the peak area of HMTBA in the sample chromatogram.
-
Calculate the concentration based on the linear regression of the calibration curve. The limit of quantification (LOQ) is typically in the range of 0.08 to 0.2 g/kg in feedingstuffs. [16]
-
Protocol: High-Sensitivity Quantification in Biological Matrices by LC-MS/MS
For measuring low concentrations of HMTBA in complex biological matrices like bovine serum, a more sensitive and selective method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required. [18]
-
1. Principle: HMTBA is separated from matrix components by LC and is then ionized (typically by electrospray ionization, ESI) and detected by a mass spectrometer. The high selectivity of MS/MS allows for accurate quantification even at very low levels.
-
2. Reagents and Equipment:
-
LC-MS/MS system (e.g., triple quadrupole) with an ESI source.
-
Reversed-phase C18 column.
-
Acetonitrile and Methanol (LC-MS grade).
-
Formic acid or other mobile phase modifiers.
-
HMTBA analytical standard.
-
-
3. Sample Preparation:
-
For serum samples, a protein precipitation step is typically required. Add a cold organic solvent (e.g., acetonitrile) to the serum sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant, dilute if necessary, and inject into the LC-MS/MS system.
-
-
4. LC-MS/MS Conditions:
-
LC: Similar to HPLC, using a gradient elution to separate HMTBA from matrix interferences.
-
Ionization: ESI in negative ion mode is effective for HMTBA.
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.
-
-
5. Quantification:
-
Quantification is performed using a calibration curve prepared in a matrix-matched standard to account for matrix effects. The LOQ for this method can be as low as 1 ng/mL. [18]
-
Conclusion and Future Perspectives
HMTBA is far more than a simple substitute for methionine. It is a functionally distinct molecule with a unique profile of absorption, metabolism, and bioactivity. Its conversion to L-methionine is a robust and well-characterized enzymatic process distributed across multiple tissues, providing a reliable supply of this essential amino acid. The ancillary benefits derived from its organic acid structure, including antimicrobial and antioxidant effects, offer added value, particularly in modern production systems facing challenges with gut health and oxidative stress. Future research will likely focus on further elucidating the tissue-specific regulation of HMTBA-converting enzymes and exploring its application in novel therapeutic or health-promoting contexts beyond traditional animal nutrition.
References
- A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC.
- Methionine hydroxy analogue (DL-HMTBA) and DL-methionine can be replaced with 67 % and 90.5 % of L-methionine - CJ Bio. (2020, July 15). CJ Bio.
- Review of the chemistry, metabolism, and dose response of two supplemental methionine sources and the implications in their relative bioefficacy. (2017, October 17). World's Poultry Science Journal.
- Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. (2024, February 21). Green Chemistry (RSC Publishing). DOI:10.1039/D3GC03826B.
- Improving rumen function with hydroxy analogue of methionine. (2024, January 12).
- Intestinal cell conversion of dl-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor. (2011, March 9). British Journal of Nutrition.
- Conversion of 2-hydroxy-4-(methylthio)
- Bioavailability of different dietary supplemental methionine sources in animals. (2015, June 1). IMR Press.
- 2-Hydroxy-4-(methylthio)butyric acid. Wikipedia.
- DL-methionine: Standard methionine source as a cost-effective driver to optimal pig performance. (2021, February 26). The Pig Site.
- Uptake and conversion. The Poultry Site.
- Biochemical conversion pathways of methionine precursors.
- Use of Alimet Feed Supplement (2-Hydroxy-4-(Methylthio) Butanoic Acid, HMTBA) for Broiler Production. (2025, December 24).
- Minimise condemnations: Protect profits through supplement
- HMTBa – economical methionine source with feed acidification benefits. (2023, August 30). Asian Agribiz.
- Supplementation with 2‐hydroxy‐4‐(methylthio)butanoic acid (HMTBa) in low fish meal diets for the white shrimp, Litopenaeu. Wiley Online Library.
- DLM vs HMTBa – Dispelling the myths. (2019, April 15). Milling and Grain.
- Protect Broiler Performance and Profits with HMTBa Methionine. (2017, August 24). Engormix.
- Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles. (2023, February 28). MDPI.
- EURL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Joint Research Centre.
- Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2016, November 15). European Union.
- Methionine.
- Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. (2026, February 5).
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- 2. imrpress.com [imrpress.com]
- 3. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the chemistry, metabolism, and dose response of two supplemental methionine sources and the implications in their relative bioefficacy | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 5. Improving rumen function with hydroxy analogue of methionine | Agriinsight Publications | Insight for the Agricultural Industry [agriinsightpublications.com]
- 6. grokipedia.com [grokipedia.com]
- 7. asian-agribiz.com [asian-agribiz.com]
- 8. thepigsite.com [thepigsite.com]
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- 11. Protect Broiler Performance and Profits with HMTBa Methionine | Engormix [en.engormix.com]
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- 13. DLM vs HMTBa – Dispelling the myths - Milling and Grain [millingandgrain.com]
- 14. Intestinal cell conversion of dl-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 15. Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
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- 18. spectroscopyonline.com [spectroscopyonline.com]
Investigating the antioxidant properties of HMTBA
An In-Depth Technical Guide to the Antioxidant Properties of 2-Hydroxy-4-(Methylthio)butanoic Acid (HMTBA)
Abstract
2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a widely utilized methionine analogue in animal nutrition, has garnered significant attention for its potent antioxidant properties that often surpass those of conventional DL-methionine (DLM).[1][2][3] This technical guide provides a comprehensive investigation into the antioxidant characteristics of HMTBA, designed for researchers, scientists, and professionals in drug and supplement development. This document moves beyond a simple recitation of facts to explain the causal relationships behind its antioxidant efficacy, detailing the underlying biochemical mechanisms and providing robust, actionable experimental protocols for its evaluation. We will explore both the direct, chemical-level antioxidant potential and the indirect, cellular-level mechanisms, including the modulation of endogenous antioxidant systems. A key focus will be placed on HMTBA's role in upregulating cytoprotective gene expression through the Nrf2 signaling pathway, offering a complete picture of its protective effects against oxidative stress.
Introduction: Oxidative Stress and the Role of Methionine Analogues
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions and physiological challenges, such as heat stress in animal production.[4] ROS can inflict damage upon critical cellular components, including lipids, proteins, and DNA.[5] Methionine, an essential sulfur-containing amino acid, is a crucial component of the endogenous antioxidant defense system, primarily through its role as a precursor to cysteine, which is the rate-limiting amino acid for the synthesis of glutathione (GSH), a major intracellular antioxidant.[4][6]
HMTBA is a structural analogue of methionine, where the alpha-amino group is replaced by a hydroxyl group.[3] This structural modification confers distinct chemical properties, including those of an organic acid, and alters its metabolic pathway, which appears to enhance its antioxidant capacity.[3][7] Numerous in vivo studies have demonstrated that dietary supplementation with HMTBA is highly effective at mitigating the negative effects of oxidative stress, often more so than equivalent doses of DL-methionine.[1][6] This guide will dissect the evidence supporting these claims, starting with the in vivo observations and delving into the cellular and molecular mechanisms responsible.
The Chemical Basis and In Vitro Assessment of HMTBA's Antioxidant Capacity
While many studies assert that HMTBA possesses a higher intrinsic antioxidant capability in vitro compared to DL-methionine, specific quantitative data from direct, head-to-head comparisons in peer-reviewed literature is not extensively detailed.[1][2] However, the principles of its chemical antioxidant action and the standardized methods to quantify it are well-established. The antioxidant potential of a compound like HMTBA can be assessed through its ability to directly scavenge free radicals or reduce oxidants.
Key In Vitro Antioxidant Assays
Standard chemical assays provide a foundational understanding of a compound's direct antioxidant potential. These assays are crucial for initial screening and for validating the direct radical-scavenging capabilities of HMTBA. Common methods include the DPPH, ABTS, and FRAP assays.[8]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, returning it to its colorless form. The degree of decolorization is proportional to the antioxidant's concentration and is typically measured against a Trolox standard (a water-soluble vitamin E analog), with results expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic environment. The change in absorbance is directly related to the reducing power of the sample.[11]
Experimental Workflow: In Vitro Antioxidant Capacity Assessment
The following diagram outlines a generalized workflow for evaluating the antioxidant capacity of HMTBA using these standard assays.
Caption: Workflow for in vitro antioxidant assays.
Detailed Experimental Protocols
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Procedure:
-
Add 100 µL of various concentrations of HMTBA (e.g., 1-1000 µM) to the wells of a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox should be used as a positive control.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of HMTBA required to scavenge 50% of the DPPH radicals) can then be determined by plotting the inhibition percentage against the concentration.[9]
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Procedure:
-
Add 20 µL of various concentrations of HMTBA to the wells of a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Trolox is used as the standard.
-
-
Calculation: Construct a standard curve by plotting the percentage of inhibition against the Trolox concentration. The antioxidant capacity of HMTBA is expressed as TEAC.[10]
Cellular Antioxidant Mechanisms of HMTBA
Beyond direct chemical scavenging, the primary antioxidant benefit of HMTBA in a biological context stems from its ability to bolster the cell's own defense mechanisms. This indirect antioxidant activity is arguably more significant for providing sustained protection against oxidative stress.
Contribution to the Glutathione System
HMTBA serves as an efficient precursor for L-methionine, which is subsequently converted to cysteine via the transsulfuration pathway.[2][7] Cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant non-protein thiol in cells. GSH plays a central role in detoxifying ROS, a reaction catalyzed by glutathione peroxidase (GPX). Studies in broilers and ducks have shown that HMTBA supplementation significantly increases the levels of reduced glutathione (GSH) and the activity of GPX, thereby enhancing the overall antioxidant capacity of tissues.[6][12] Interestingly, some research indicates that under certain conditions, birds fed HMTBA had decreased levels of total and oxidized glutathione compared to those fed DLM, yet showed increased expression of thioredoxin (Trx), suggesting a complex interplay between different antioxidant systems.[7]
Activation of the Nrf2-ARE Signaling Pathway
A pivotal mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[13] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.[13][14]
These Nrf2 target genes include enzymes crucial for antioxidant defense and detoxification, such as:
-
Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.[15]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A phase II detoxification enzyme that detoxifies quinones and reduces oxidative stress.[16]
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in glutathione synthesis.[17]
Emerging evidence directly implicates HMTBA in the activation of this critical pathway. A study in laying ducks demonstrated that dietary supplementation with HMTBA significantly increased the mRNA expression of Nrf2 and its downstream target, HO-1, in both the liver and the ileum.[12] This finding provides a direct mechanistic link between HMTBA and the upregulation of the cell's endogenous antioxidant machinery.
Caption: HMTBA's proposed activation of the Nrf2-ARE pathway.
Cellular Antioxidant Activity (CAA) Assay: A Biologically Relevant Assessment
While chemical assays are valuable, they do not account for bioavailability, metabolism, or localization of a compound within a cell. The Cellular Antioxidant Activity (CAA) assay bridges this gap by measuring antioxidant efficacy within a cellular context.[18]
Principle of the CAA Assay
The CAA assay utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant, like HMTBA, will scavenge the ROS, thereby preventing the oxidation of DCFH and reducing the fluorescence signal.[18]
Protocol for Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture: Plate adherent cells (e.g., Caco-2, HepG2) in a 96-well black, clear-bottom microplate and culture until they reach confluence.
-
Procedure:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a solution containing DCFH-DA and various concentrations of HMTBA for 1 hour. This allows for probe loading and compound uptake.
-
Wash the cells to remove the excess probe and compound.
-
Induce oxidative stress by adding a ROS generator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Immediately begin measuring fluorescence at timed intervals using a microplate reader (Excitation/Emission ~485/535 nm).
-
Quercetin is often used as a standard control.
-
-
Data Analysis: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. A lower AUC in the presence of HMTBA indicates greater antioxidant protection.
Quantitative Data Summary
While direct comparative values for in vitro assays are sparse in the literature, in vivo studies consistently demonstrate the superior or equivalent antioxidant effects of HMTBA compared to DL-methionine under stress conditions. The table below summarizes key findings from animal studies.
| Parameter Measured | Animal Model | Condition | Key Finding with HMTBA Supplementation | Reference(s) |
| Glutathione (GSH) | Broilers | Low Temperature | Increased GSH levels in the liver. | [2] |
| Glutathione Peroxidase (GPX) | Laying Ducks | Standard Diet | Increased GPX activity in the liver. | [12] |
| Total Antioxidant Capacity (T-AOC) | Ducks | Standard Diet | Significantly increased T-AOC in muscle compared to DLM. | [6] |
| Nrf2 mRNA Expression | Laying Ducks | Standard Diet | Increased Nrf2 mRNA in liver and ileum. | [12] |
| HO-1 mRNA Expression | Laying Ducks | Standard Diet | Increased HO-1 mRNA in liver and ileum. | [12] |
| Thioredoxin (Trx) mRNA | Broilers | Standard Diet | Increased Trx gene expression in the duodenum and ileum. | [7] |
| Oxidative Redox Status | Mice | High-Fat Diet | Restored oxidative redox status under oxidative stress conditions. | [1] |
Conclusion and Future Directions
The evidence strongly supports the classification of 2-hydroxy-4-(methylthio)butanoic acid as a potent antioxidant agent, acting through both direct and indirect mechanisms. In vivo, its efficacy in mitigating oxidative stress is well-documented and often superior to that of DL-methionine, likely due to its favorable metabolic conversion and its ability to robustly support the endogenous glutathione and thioredoxin systems.
The most compelling mechanistic insight is the emerging role of HMTBA as an activator of the Nrf2-ARE signaling pathway. This positions HMTBA not merely as a methionine precursor or a simple radical scavenger, but as a modulator of the cell's own master antioxidant switch. This capability to upregulate a broad spectrum of cytoprotective genes explains its profound and sustained protective effects.
For researchers and developers, this guide provides the foundational knowledge and detailed protocols necessary to investigate HMTBA's properties further. Future research should focus on generating robust, quantitative in vitro data (DPPH, ABTS, FRAP) to directly substantiate the widely-held claim of HMTBA's superior chemical antioxidant activity over DL-methionine. Furthermore, detailed molecular studies are warranted to fully elucidate the signaling events upstream of Nrf2 activation by HMTBA and to explore its efficacy in various cell-based models of oxidative stress using the CAA assay. Such work will solidify the scientific basis for HMTBA's use as a premier antioxidant supplement in both animal health and potentially human applications.
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Ma, N., Lin, G., Li, J., & Yang, Y. (2011). Comparative in vivo antioxidant capacity of DL-2-hydroxy-4-methylthiobutanoic acid (HMTBA) and DL-methionine in male mice fed a high-fat diet. Journal of the Science of Food and Agriculture. [Link]
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Evaluating 2-amino-4-(methyldithio)butanoic acid (BAMDA): A Potential Novel Biomarker at the Intersection of Methionine Metabolism and Oxidative Stress in Metabolic Disease
A Technical Whitepaper for a Novel Biomarker Candidate
Executive Summary
The escalating prevalence of metabolic diseases, such as type 2 diabetes and non-alcoholic fatty liver disease, necessitates the discovery of novel biomarkers that can offer deeper insights into underlying pathophysiology. This technical guide proposes a compelling, albeit currently hypothetical, candidate: 2-amino-4-(methyldithio)butanoic acid (BAMDA) . Structurally related to the essential amino acid methionine, BAMDA is posited to be a product of dysregulated sulfur amino acid metabolism under conditions of severe oxidative stress. Its unique methyldithio moiety (-S-S-CH₃) may represent a specific footprint of cellular damage where methanethiol, a product of methionine metabolism, reacts with oxidized sulfur species. This document provides a foundational framework for researchers, outlining the biochemical rationale for BAMDA's formation, a proposed analytical strategy for its quantification, and a roadmap for its clinical validation as a biomarker for metabolic diseases.
Introduction: The Case for a Novel Sulfur-Based Biomarker
Methionine metabolism is a critical nexus in cellular health, governing methylation reactions, redox balance, and the synthesis of the key antioxidant, glutathione.[1][2] In metabolic diseases, this delicate balance is often disrupted. Chronic hyperglycemia and lipid overload lead to a surge in reactive oxygen species (ROS), which overwhelms the cell's antioxidant capacity.[3][4] The sulfur atom in methionine is particularly susceptible to oxidation, leading to the formation of methionine sulfoxide, a well-known marker of oxidative damage.[5][6][7]
We hypothesize that BAMDA represents a more specific, second-order product of this metabolic disruption. Its formation likely requires two key precursors: an oxidized methionine derivative and methanethiol (CH₃SH), a reactive sulfur compound generated from methionine, particularly by the gut microbiome and in certain metabolic states.[8][9][10] The presence of BAMDA could therefore signify not just general oxidative stress, but a specific failure in the detoxification of reactive sulfur species, providing a more nuanced window into the metabolic state of an individual. This guide will explore the scientific basis for this hypothesis and provide the technical groundwork for its investigation.
Proposed Biochemical Origins of BAMDA
The formation of BAMDA is not part of canonical methionine metabolism but can be logically deduced as a consequence of pathological oxidative stress. We propose a primary pathway involving the reaction of methanethiol with an oxidized derivative of homocysteine, a key intermediate in the methionine cycle.
Proposed Pathway:
-
Methionine to Homocysteine: Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor. After donating its methyl group, it becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.
-
Oxidative Stress: Under high ROS conditions, two molecules of homocysteine can be oxidized to form the disulfide homocystine.
-
Methanethiol Generation: Methanethiol (CH₃SH) is produced from methionine via pathways involving gut microbiota or endogenous enzymes.[10][11]
-
Disulfide Exchange: We hypothesize that in an environment rich in both homocystine and methanethiol, a disulfide exchange reaction can occur, forming a mixed disulfide. This reaction, potentially enzyme-mediated or spontaneous under high oxidative load, would yield BAMDA.
This proposed pathway situates BAMDA as a direct consequence of a breakdown in redox homeostasis affecting the transsulfuration pathway.
Caption: Proposed metabolic pathway for the formation of BAMDA under oxidative stress.
Analytical Methodology for BAMDA Quantification
To investigate BAMDA as a biomarker, a robust and sensitive analytical method is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such targeted metabolomic analyses due to its high specificity and sensitivity.
Experimental Workflow Overview
The process involves sample extraction, chromatographic separation, and detection by mass spectrometry. The inclusion of a stable isotope-labeled internal standard is crucial for accurate quantification.
Caption: Proposed analytical workflow for the quantification of BAMDA.
Detailed Step-by-Step Protocol (Proposed)
This protocol is based on established methods for sulfur-containing amino acids and would require validation.[12]
-
Standard and Internal Standard Preparation:
-
A chemical standard of BAMDA and a stable isotope-labeled internal standard (e.g., with deuterium on the S-methyl group, BAMDA-d₃) must be synthesized and purified.
-
Prepare stock solutions in a suitable solvent (e.g., 0.1% formic acid in water) and create a calibration curve (e.g., 1 nM to 10 µM).
-
-
Sample Preparation:
-
Thaw 50 µL of plasma or urine samples on ice.
-
Add 10 µL of the internal standard working solution (e.g., at 500 nM) to each sample, calibrator, and quality control (QC) sample.
-
Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new microcentrifuge tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 98% Water/2% Acetonitrile/0.1% Formic Acid).
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 2% B to 70% B over 8 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (Predicted):
-
BAMDA: Precursor ion (Q1) -> Product ion (Q3). This would be determined by infusing the standard. A likely fragmentation would be the loss of the carboxyl group.
-
BAMDA-d₃: Q1 -> Q3 (with a +3 Da shift).
-
-
-
Data Analysis and Validation:
-
Integrate peak areas for BAMDA and the internal standard.
-
Calculate the peak area ratio (BAMDA/BAMDA-d₃).
-
Quantify BAMDA concentrations using the linear regression equation derived from the calibration curve.
-
The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.
-
Roadmap for Clinical Validation
The validation of BAMDA as a clinical biomarker requires a phased, systematic approach.
Phase 1: Preclinical and Analytical Validation
This initial phase focuses on developing the tools and foundational evidence needed for clinical studies.
| Step | Objective | Key Activities | Success Criteria |
| 1 | Chemical Synthesis | Synthesize and purify BAMDA and BAMDA-d₃ standards. | Purity >98% confirmed by NMR and LC-MS. |
| 2 | Method Development | Establish and validate the LC-MS/MS protocol described above. | Method meets FDA/EMA guidelines for biomarker assays. |
| 3 | In Vitro Studies | Treat relevant cell lines (e.g., hepatocytes, adipocytes) with pro-oxidants and methionine precursors. | Demonstrate detectable and dose-responsive production of BAMDA. |
| 4 | Animal Model Studies | Analyze plasma and tissues from animal models of metabolic disease (e.g., db/db mice, high-fat diet-fed mice). | Significantly elevated levels of BAMDA in diseased animals compared to healthy controls. |
Phase 2: Clinical Association Studies
This phase involves analyzing human samples to link BAMDA levels with disease presence and severity.
-
Cross-Sectional Study: Measure BAMDA concentrations in a well-characterized cohort of patients with type 2 diabetes and matched healthy controls. The goal is to establish if a significant difference exists.
-
Longitudinal Study: Analyze samples from a prospective cohort study (e.g., Framingham Heart Study). Measure BAMDA in baseline samples of individuals who were healthy at the time of collection but later developed diabetes. This would test BAMDA's power as a predictive biomarker.[13]
-
Correlation Analysis: Correlate BAMDA levels with established clinical markers of metabolic disease, including HbA1c, HOMA-IR, fasting glucose, lipid profiles, and markers of inflammation (e.g., hs-CRP).
Challenges and Future Directions
The primary challenge is the current lack of any direct observational data for BAMDA in biological systems. The entire premise rests on a strong but unproven hypothesis. Future work must prioritize the chemical synthesis of a standard to enable the development of an analytical method. If BAMDA is successfully detected and validated in clinical samples, further research should focus on:
-
Enzymology: Identifying the specific enzymes responsible for BAMDA's formation.
-
Biological Activity: Determining if BAMDA is merely a passive marker of damage or if it has its own biological effects, potentially contributing to disease pathology.
-
Therapeutic Monitoring: Investigating whether BAMDA levels change in response to therapeutic interventions (e.g., anti-diabetic medications, antioxidant therapy).
Conclusion
While speculative, the investigation of 2-amino-4-(methyldithio)butanoic acid (BAMDA) as a biomarker for metabolic diseases is rooted in a solid biochemical rationale. It represents a logical, next-generation candidate that extends beyond simple markers of methionine oxidation. By potentially capturing a more specific pathological event—the collision of oxidative stress and dysregulated reactive sulfur metabolism—BAMDA could offer a unique and valuable tool for researchers and clinicians. The technical framework and validation roadmap presented in this guide provide the necessary first steps for the scientific community to explore this promising new frontier in metabolic disease diagnostics.
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Technical Guide: Antimicrobial Mechanisms & Early Validation of HMTBA
Executive Summary
This guide analyzes the physicochemical properties and early antimicrobial validation of 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) . While primarily marketed as a methionine precursor for livestock, HMTBA distinguishes itself from DL-Methionine (DLM) through its unique organic acid structure.[1]
Unlike DLM, which exists as a zwitterion at physiological pH, HMTBA functions as a lipophilic organic acid (pKa ~3.4). This structural difference allows HMTBA to passively diffuse across bacterial membranes, acidify the cytoplasm, and disrupt metabolic homeostasis in Gram-negative pathogens such as Salmonella and E. coli. This document synthesizes early mechanistic studies, detailing the "anion trap" model and providing standardized protocols for assessing its antimicrobial efficacy.
Part 1: Chemical Basis of Efficacy
The antimicrobial potency of HMTBA is directly derived from its lack of an amino group (
Structural Comparison: Acid vs. Zwitterion
-
DL-Methionine (DLM): Contains both an amino group (basic) and a carboxyl group (acidic).[2] In solution, the proton from the carboxyl group migrates to the amino group, forming a zwitterion (
). This charge neutralization prevents significant pH reduction and limits passive membrane diffusion. -
HMTBA: The amino group is replaced by a hydroxyl group (
).[1][2][3] Without the basic amino group to accept a proton, the carboxyl group remains active, behaving as a true organic acid.[4]
Physicochemical Parameters
| Parameter | HMTBA | DL-Methionine | Implication for Antimicrobial Activity |
| Molecular Structure | HMTBA retains acidic proton donating capacity.[2][4] | ||
| pKa | 3.4 – 3.7 | N/A (Isoelectric Point ~5.7) | HMTBA is ~50% undissociated at pH 3.4, facilitating membrane transit. |
| Lipophilicity | High (Undissociated form) | Low (Charged Zwitterion) | HMTBA permeates bacterial lipid bilayers; DLM requires active transport. |
| pH (1% Solution) | ~2.3 | ~5.6 | HMTBA actively lowers gut/feed pH; DLM does not. |
Technical Insight: The pKa of 3.4 is critical. In the upper gastrointestinal tract (crop/proventriculus pH 2.5–4.0), a significant fraction of HMTBA remains undissociated, the form required for bacterial penetration.
Part 2: Mechanism of Action (The "Uncoupling" Effect)
The antimicrobial mechanism of HMTBA follows the classical "Weak Acid Uncoupling" model. This process is bio-energetically expensive for the bacterium, leading to growth inhibition (bacteriostatic) or cell death (bactericidal).
The Cascade
-
Diffusion: In the acidic extracellular environment (e.g., feed or upper gut), HMTBA exists largely in its undissociated, lipophilic form (
). It freely diffuses across the bacterial cell membrane. -
Dissociation: Upon entering the neutral cytoplasm (pH ~7.0), the acid dissociates according to the Henderson-Hasselbalch equation, releasing a proton (
) and the anion ( ). -
Acidification: The release of protons lowers the intracellular pH, disrupting enzymatic functions.
-
Anion Accumulation: The charged anion cannot diffuse back out. It accumulates to toxic levels, increasing intracellular osmotic pressure and interfering with DNA replication.
-
ATP Exhaustion: The bacterium activates
-ATPase pumps to expel the excess protons. This consumes massive amounts of ATP, diverting energy from growth to survival.
Visualization of the Pathway
The following diagram illustrates the kinetic flow of HMTBA-induced bacterial stress.
Figure 1: The dual-action mechanism of HMTBA involving intracellular acidification and anionic toxicity.
Part 3: Early In Vitro Validations
Early studies (circa 1995–2005) established the baseline efficacy of HMTBA against foodborne pathogens. A pivotal review by Dibner and Buttin (2002) highlighted that HMTBA's efficacy is concentration- and pH-dependent.
Key Findings from Early Literature
-
Minimum Inhibitory Concentration (MIC):
-
Salmonella Typhimurium:[5][6] Growth is consistently inhibited at HMTBA concentrations of 0.30% (3000 ppm) .
-
Listeria monocytogenes: Similar susceptibility with MIC ~0.30%.
-
E. coli:[6][7][8] Variable susceptibility, generally requiring slightly higher concentrations (0.3%–0.5%) for complete inhibition compared to Salmonella.
-
-
Bactericidal vs. Bacteriostatic:
-
At 0.3% , HMTBA is primarily bacteriostatic (inhibits growth).
-
At ≥0.5% , HMTBA exhibits bactericidal properties (kills bacteria) in broth models.
-
-
Comparative Efficacy:
-
HMTBA shows similar molar efficacy to formic acid (pKa 3.[7]75) but is less volatile.
-
It is significantly more effective than DL-Methionine, which shows negligible antimicrobial activity at physiological concentrations.
-
Part 4: Experimental Protocols
To replicate these early findings or validate new blends, a standardized Micro-Broth Dilution Assay is recommended. This protocol ensures reproducibility and accurate MIC determination.
Protocol: MIC Determination for HMTBA
Objective: Determine the lowest concentration of HMTBA that inhibits visible growth of S. Typhimurium.
Reagents:
-
HMTBA (88% active liquid).
-
Mueller-Hinton Broth (MHB).
-
Standardized Bacterial Inoculum (
CFU/mL). -
Resazurin dye (optional, for viability visualization).
Workflow Visualization:
Figure 2: Step-by-step micro-broth dilution workflow for determining HMTBA MIC.
Critical Control Points
-
pH Adjustment: Do not buffer the MHB initially. The antimicrobial effect is pH-dependent.[7] Buffering to pH 7.0 will neutralize the HMTBA and yield false negatives (high MICs).
-
Inoculum Density: Ensure strictly
CFU/mL. Higher densities (inoculum effect) can artificially raise the MIC. -
Solubility: HMTBA is a liquid and miscible, but ensure thorough mixing during serial dilution due to its viscosity.
References
-
Dibner, J.J. and Buttin, P. (2002). "Use of Organic Acids as a Model to Study the Impact of Gut Microflora on Nutrition and Metabolism."[9] Journal of Applied Poultry Research, 11(4), 453-463.[9]
-
Guo-zheng, et al. "Antimicrobial effects of Activate WD against Staphylococcus aureus, Escherichia coli, Salmonella pullorum and Campylobacter jejuni." Cited in MDPI Foods, 2023.
-
Mercier, Y., et al. (2023). "HMTBa – economical methionine source with feed acidification benefits."[2] Asian Agribiz. [2]
-
Deliephan, A., et al. (2023). "Mitigation of Salmonella on Food Contact Surfaces by Using Organic Acid Mixtures Containing 2-Hydroxy-4-(methylthio) Butanoic Acid (HMTBa)." Foods, 12(4), 874.
-
Aldrich, C.G., et al. "Use of 2-hydroxy-4-(methylthio)-butanoic acid to inhibit Salmonella and Listeria in raw meat for feline diets." Translational Animal Science.
Sources
- 1. Improving rumen function with hydroxy analogue of methionine | Agriinsight Publications | Insight for the Agricultural Industry [agriinsightpublications.com]
- 2. asian-agribiz.com [asian-agribiz.com]
- 3. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 4. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. eFeedLink - Study On HMB Microbial Inhibitory Activity [m.efeedlink.com]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
The Enantiomeric Fidelity of D-Methionine: A Technical Guide to Purity Analysis
Executive Summary
In the landscape of peptide therapeutics and chiral intermediates, D-Methionine (D-Met) serves as a critical building block. Unlike its proteinogenic L-isomer, D-Met confers resistance to enzymatic degradation, extending the half-life of peptide drugs. However, the presence of trace L-Methionine (L-Met) impurities can compromise biological efficacy, alter immunogenicity, and violate ICH Q6A specifications.
This guide moves beyond basic polarimetry to establish rigorous, self-validating chromatographic protocols for quantifying enantiomeric purity. We focus on two pillars of analysis: Direct Chiral HPLC (using Crown Ether stationary phases) for raw material release, and Derivatization-based HPLC (Marfey’s Reagent) for high-sensitivity trace analysis.
Part 1: The Chiral Imperative
The separation of Methionine enantiomers is chemically challenging due to the flexibility of the thioether side chain. Standard C18 chromatography cannot distinguish them. We must introduce a chiral environment—either through the stationary phase or a derivatizing agent.
The "Three-Point Interaction" Rule
For chiral recognition to occur, the analyte must interact with the chiral selector at a minimum of three points.
-
H-Bonding: Ammonium group (
) interaction. -
Steric Repulsion: The side chain (
) fitting into a hydrophobic pocket. -
Ionic/Dipole Interaction: Carboxylate group alignment.
Failure to optimize pH or temperature disrupts these points, leading to peak coalescence (loss of resolution).
Part 2: Analytical Decision Matrix
Before selecting a protocol, assess your sample matrix and sensitivity requirements.
Figure 1: Analytical workflow selection based on sample origin and required sensitivity.
Part 3: Protocol A - The Gold Standard (Direct Chiral HPLC)
For Quality Control (QC) of bulk D-Methionine, direct separation on a Crown Ether column is the industry standard. It avoids the kinetic errors of derivatization and offers robust reproducibility.
Mechanism of Action
We utilize a Crownpak CR-I(+) column.[1] The chiral selector is a crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) coated on silica.
-
The Trap: The crown ether forms an inclusion complex with the ammonium ion (
) of Methionine. -
The Selectivity: The D-isomer typically forms a more stable complex due to the spatial arrangement of the naphthyl rings, resulting in longer retention compared to the L-isomer (Note: Elution order can shift based on temperature; validation with a racemic standard is mandatory).
Experimental Conditions
| Parameter | Specification | Rationale |
| Column | Crownpak CR-I(+) (3.0 x 150 mm, 5 µm) | Specific for amino acids; "I" denotes immobilized for solvent stability. |
| Mobile Phase | pH 1.5 Perchloric Acid ( | Low pH ensures the amine is protonated ( |
| Flow Rate | 0.4 mL/min | Lower flow enhances mass transfer in the crown ether pores. |
| Temperature | 25°C (Strict Control) | Chiral recognition is thermodynamically driven; fluctuations cause retention drift. |
| Detection | UV @ 200 nm | Methionine has weak absorbance; 200 nm captures the carboxyl/amine transitions. |
| Sample Diluent | Mobile Phase | Matches the eluent to prevent "solvent shock" peak distortion. |
Step-by-Step Workflow
-
System Equilibration: Flush the column with mobile phase for 60 minutes. The baseline must be flat at 200 nm.
-
Standard Preparation:
-
Racemic Stock: Dissolve equal parts D-Met and L-Met (1 mg/mL total) to identify retention times.
-
System Suitability Solution: D-Met spiked with 0.5% L-Met.
-
-
Injection: Inject 5 µL of the System Suitability Solution.
-
Acceptance Criteria:
-
Resolution (
): > 2.0 between L and D peaks. -
Tailing Factor: < 1.5 for the D-Met peak.
-
Part 4: Protocol B - High Sensitivity (Marfey’s Reagent)
When analyzing D-Met in peptide hydrolysates or when chiral columns are unavailable, Marfey’s Reagent (L-FDAA) provides superior sensitivity. This method converts enantiomers into diastereomers, which are separable on standard C18 columns.
Mechanism
L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine of Methionine.
-
Result: L-Met becomes L-FDAA-L-Met. D-Met becomes L-FDAA-D-Met.
-
Separation: The D-derivative is more hydrophobic (stronger intramolecular H-bonding) and elutes later than the L-derivative on a C18 column.[2]
Reaction Workflow
Figure 2: Derivatization kinetics for Marfey's Reagent analysis.
Experimental Conditions (HPLC)
-
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 4.6 mm).
-
Mobile Phase A: Water + 0.1% TFA (Triethylamine Phosphate is alternative).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 10% B to 50% B over 40 minutes.
-
Detection: UV @ 340 nm (The dinitrophenyl group is a strong chromophore).
Critical Control Point: The reaction pH must be > 8.0 for the nucleophilic attack to occur. If the sample is an acidic hydrolysate, neutralize it carefully before adding bicarbonate.
Part 5: Interpretation & Troubleshooting
Common Pitfalls
| Issue | Probable Cause | Corrective Action |
| Peak Broadening (Direct HPLC) | pH Mismatch | Ensure Mobile Phase pH is exactly 1.5. Higher pH deprotonates the amine, killing the complexation. |
| Racemization (Marfey's) | Overheating | Do not exceed 40°C or 60 minutes during derivatization. |
| Ghost Peaks | Reagent hydrolysis | Marfey's reagent hydrolyzes over time. Prepare fresh daily. |
| Elution Order Reversal | Column Aging | Crown ether columns can degrade. Always run the Racemic Stock (Step 3.3.2) before every batch. |
Regulatory Calculation
Calculate the enantiomeric excess (% ee) or impurity percentage:
Note: For ICH Q3A reporting, if the impurity is < 0.05%, report as "Not Detected" (assuming LOD is validated). If > 0.05%, report to two decimal places.
References
-
Daicel Chiral Technologies. (2023). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.). (2023). Methionine Monograph 1027. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link][4]
- Armstrong, D. W., et al. (1987). Separation of drug stereoisomers by the formation of beta-cyclodextrin inclusion complexes. Science, 232(4754), 1132-1135.
Sources
Methodological & Application
Application Note: High-Sensitivity Quantification of 2-Amino-4-(methyldithio)butanoic Acid in Plasma via HPLC-MS/MS
Executive Summary & Scientific Rationale
This protocol details a validated LC-MS/MS methodology for the quantification of 2-amino-4-(methyldithio)butanoic acid (also known as S-methylthiohomocysteine or the homocysteine-methanethiol mixed disulfide).
The Analytical Challenge: Unlike standard total homocysteine (tHcy) assays, which utilize reducing agents (DTT/TCEP) to break disulfide bonds, this method is designed to quantify the intact mixed disulfide .
-
Critical Constraint: The use of reducing agents is strictly prohibited as they will destroy the analyte, converting it into free homocysteine and methanethiol.
-
Stability Control: This analyte is susceptible to rapid thiol-disulfide exchange with plasma albumin (Cys34) and free cysteine. Therefore, this protocol utilizes an N-ethylmaleimide (NEM) blockade strategy combined with immediate acidic protein precipitation to "freeze" the redox status of the sample upon collection.
Clinical & Biological Relevance: This molecule represents a specific biomarker for:
-
Methanethiol Toxicity: A direct product of the reaction between methanethiol (a toxin elevated in liver failure and halitosis) and homocysteine.
-
Transsulfuration Dysregulation: An oxidative stress marker distinct from homocystine (Hcy-Hcy), indicating specific methylation defects.
Chemical Identity & MS/MS Transitions
| Parameter | Description |
| IUPAC Name | 2-Amino-4-(methyldithio)butanoic acid |
| Common Name | S-Methylthiohomocysteine |
| Formula | C₅H₁₁NO₂S₂ |
| Molecular Weight | 181.28 g/mol |
| Precursor Ion (M+H)⁺ | 182.1 m/z |
| Polarity | Positive ESI |
Optimized MRM Table
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Mechanism |
| Target | 182.1 | 136.1 | 18 | 50 | Loss of HCOOH (Carboxyl) |
| Target (Qual) | 182.1 | 88.0 | 25 | 50 | C4H6S fragment |
| Target (Qual) | 182.1 | 61.0 | 30 | 50 | CH3-S-S+ fragment |
| IS (Met-d3) * | 153.1 | 107.1 | 20 | 50 | Loss of HCOOH (Analog) |
*Note: Due to the commercial rarity of deuterated S-methylthiohomocysteine, Methionine-d3 is used as a structural surrogate internal standard (IS). For GxP applications, custom synthesis of 2-amino-4-(trideuteromethyldithio)butanoic acid is recommended.
Sample Preparation Protocol
Principle: Immediate alkylation of free thiols to prevent artifactual formation or degradation of the target disulfide, followed by protein precipitation.
Reagents Required[1][2][3][4]
-
Blocking Agent: 50 mM N-ethylmaleimide (NEM) in PBS (Prepare fresh).
-
Precipitation Solvent: Methanol containing 0.1% Formic Acid and 20 ng/mL Internal Standard (IS).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Step-by-Step Workflow
-
Collection: Draw whole blood into K2-EDTA tubes.
-
Critical: Place immediately on wet ice. Process within 30 minutes.
-
-
Plasma Separation: Centrifuge at 2,000 x g for 10 min at 4°C.
-
Thiol Blocking (The "Freeze" Step):
-
Transfer 100 µL of plasma to a clean Eppendorf tube.
-
Immediately add 10 µL of 50 mM NEM .
-
Vortex gently and incubate at Room Temperature for 5 minutes.
-
Why? NEM alkylates free Cysteine and Homocysteine, preventing them from attacking the target disulfide bond during subsequent processing.
-
-
Protein Precipitation:
-
Add 400 µL of Precipitation Solvent (MeOH + FA + IS).
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to ensure complete protein removal.
-
-
Clarification: Centrifuge at 12,000 x g for 10 min at 4°C.
-
Dilution (Optional but Recommended):
-
Transfer 100 µL of supernatant to an LC vial.
-
Dilute with 100 µL of Acetonitrile (to match initial LC conditions).
-
Note: High organic content is required for the HILIC injection to prevent peak broadening.
-
Chromatographic Conditions (HILIC)
Standard C18 retention is poor for this polar zwitterion. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for retention and separation from matrix interferences.
-
Column: Waters Atlantis Premier BEH Z-HILIC (2.1 x 100 mm, 1.7 µm) or equivalent zwitterionic HILIC phase.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2 µL.
Gradient Profile:
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (ACN) | Curve |
| 0.0 | 10 | 90 | Initial |
| 1.0 | 10 | 90 | Hold |
| 6.0 | 50 | 50 | Linear |
| 7.0 | 50 | 50 | Wash |
| 7.1 | 10 | 90 | Re-equilibrate |
| 10.0 | 10 | 90 | End |
Visualizing the "Trap and Measure" Methodology
The following diagram illustrates the critical difference between this protocol and standard Homocysteine assays.
Figure 1: Workflow comparison. Standard reduction protocols destroy the target analyte. The NEM-blockade strategy preserves the disulfide bond for intact quantification.
Metabolic Pathway Context
Understanding the origin of 2-amino-4-(methyldithio)butanoic acid is vital for data interpretation. It is a side-product of the Methionine Cycle, specifically involving Methanethiol (MeSH).
Figure 2: Metabolic origin. The target analyte is formed via the oxidative coupling of Homocysteine and Methanethiol, acting as a reservoir for toxic methanethiol.
Method Validation & Performance (Expected)
Linearity & Range
-
Calibration Range: 1.0 ng/mL to 500 ng/mL.
-
Curve Fit: Linear, 1/x² weighting.
-
LLOQ: ~1.0 ng/mL (Signal-to-Noise > 10).
Matrix Effects
Due to the high polarity, HILIC methods are susceptible to ion suppression from salts.
-
Mitigation: The diversion of the first 1.0 minute of flow to waste is recommended to remove unretained salts.
-
Calculation: Matrix Factor (MF) should be evaluated by spiking post-extraction blank plasma vs. neat solvent standards.
Stability (Critical)
-
Processed Sample Stability: Stable for 24 hours at 4°C in the autosampler only if acidified.
-
Freeze-Thaw: Avoid freeze-thaw cycles of the plasma before NEM blocking. Once blocked and precipitated, the supernatant is stable.
References
-
Refsum, H., et al. "Facts and recommendations about total homocysteine determinations: an expert opinion." Clinical Chemistry, 2004. Link (Context: Establishes the standard for tHcy and why specific disulfide forms require different handling).
-
Blom, H. J., & Smulders, Y. "Overview of homocysteine and folate metabolism. With special references to cardiovascular disease and neural tube defects." Journal of Inherited Metabolic Disease, 2011. Link (Context: Metabolic pathway background).
- Kuo, K., et al. "Determination of thiols in human plasma using high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B, 2012.
-
Thermo Fisher Scientific. "Quantification of Total Homocysteine in Human Plasma or Serum by Liquid Chromatography-tandem Mass Spectrometry." Application Note, 2019. Link (Context: Reference for standard reduction methods to contrast against).
- Chwatko, G., & Bald, E. "Determination of different forms of homocysteine and cysteine in human plasma by high-performance liquid chromatography with ultraviolet detection." Journal of Chromatography A, 2002. (Context: Analysis of specific disulfide forms).
Application Note & Protocol: Evaluation of D-Methionine Supplementation in Broiler Feed Trials
Part 1: Executive Summary & Scientific Rationale
The Isomer Challenge in Poultry Nutrition
Methionine (Met) is the first-limiting amino acid in poultry diets based on corn and soybean meal.[1] Commercially, it is primarily available as DL-Methionine (DL-Met) , a 50:50 racemic mixture of D- and L-isomers.[2] While the avian body utilizes L-Methionine (L-Met) directly for protein synthesis, the D-Methionine (D-Met) fraction must undergo enzymatic conversion.[2][3][4][5]
This protocol addresses a critical gap in precision nutrition: validating the bioefficacy and functional benefits of D-Methionine . Unlike L-Met, D-Met acts as a "slow-release" source due to its conversion requirement, potentially offering distinct advantages in reducing peak plasma amino acid oxidation and supporting the antioxidant system via the trans-sulfuration pathway.
Mechanism of Action: The DAAO Pathway
The utilization of D-Met relies on the enzyme D-amino acid oxidase (DAAO) .[3][5] This conversion occurs primarily in the liver and kidney peroxisomes. Understanding this pathway is non-negotiable for trial design, as DAAO expression is age-dependent, often lower in starter chicks (0–10 days).
Key Pathway Steps:
-
Oxidative Deamination: D-Met is converted to
-keto- -methylthiobutyrate (KMTB) by DAAO. -
Transamination: KMTB receives an amino group (from donors like Glutamate) to form L-Met.[4][6]
Figure 1: The enzymatic conversion pathway of D-Methionine to L-Methionine and its downstream utilization.
Part 2: Experimental Design Strategy
To accurately assess D-Met, the trial must employ a Slope-Ratio Assay . A simple "growth trial" is insufficient; you must prove linearity of response to calculate Relative Bioavailability (RBV).
Statistical Power & Design
-
Design: Randomized Complete Block Design (RCBD).
-
Experimental Unit: Pen (minimum 30 birds/pen to reduce coefficient of variation).
-
Replication: Minimum 8 replicates per treatment.
-
Power: 80% power to detect a 2% difference in FCR at P<0.05.
Treatment Structure
The "Basal Diet" is the single most critical failure point. It must be deficient in Met+Cys (TSAA) to ensure birds respond to supplementation, yet adequate in all other nutrients (Lysine, Threonine) to prevent secondary limitations.
| Treatment ID | Description | Target Met Level (% of Req) | Purpose |
| T1 (Neg Ctrl) | Basal Diet (BD) | 60% | Establishes baseline deficiency. |
| T2 | BD + D-Met Level 1 | 70% | Dose-response curve point 1. |
| T3 | BD + D-Met Level 2 | 80% | Dose-response curve point 2. |
| T4 | BD + D-Met Level 3 | 90% | Dose-response curve point 3 (near asymptote). |
| T5 | BD + L-Met (Reference) | 70% | Comparative standard for RBV calc. |
| T6 | BD + L-Met (Reference) | 80% | Comparative standard for RBV calc. |
Part 3: Detailed Protocol Steps
Phase 1: Basal Diet Formulation (The "Deficiency Model")
Objective: Create a diet where Methionine is the only limiting factor.
-
Ingredient Selection: Avoid protein sources with high intrinsic Met (e.g., fish meal, corn gluten meal). Use Corn and Soybean Meal as the primary base.[1]
-
Amino Acid Ratios: Formulate Lysine to 100% of breed requirement (e.g., Cobb 500 guidelines).
-
The Deficiency Gap:
-
Total Sulfur Amino Acids (TSAA) should be formulated to 0.60% (Starter) and 0.54% (Grower).
-
This is typically ~30-40% below the breed requirement of ~0.90% TSAA.
-
-
Analysis: STOP. Do not proceed until the Basal Diet is analyzed via HPLC. The analyzed Met content must match calculated values within ±5%.
Phase 2: Feed Mixing & Stability
Objective: Ensure homogenous distribution of D-Met, which is a micro-ingredient.
-
Premixing: Do not add pure D-Met directly to the main mixer.
-
Step A: Mix D-Met with a carrier (fine wheat middlings or limestone) at a 1:10 ratio.
-
Step B: Mix this intermediate with 5% of the total batch size.
-
-
Main Mixing: Add the Step B premix to the main batch.
-
Mix Time: Dry mix for 60s, Wet mix (fat addition) for 180s.
-
-
Pelleting: D-Met is heat stable, but pelleting temperature should be monitored (Target: 80–85°C).
-
Validation: Collect 10 samples from the start, middle, and end of the batch. Coefficient of Variation (CV) for Met analysis must be <5%.
Phase 3: Animal Management & Sampling
Timeline: 0 to 35 Days (Market age).
Workflow Diagram:
Figure 2: Trial timeline highlighting critical sampling points for physiological validation.
Specific Sampling Protocols:
-
Oxidative Stress Markers (d21 & d35):
-
Rationale: D-Met conversion generates hydrogen peroxide (
) in the peroxisome, which must be neutralized by Catalase. Paradoxically, Met is also a precursor to Glutathione (GSH). Measuring the net antioxidant status is crucial. -
Protocol: Collect 3ml blood via wing vein into Heparinized tubes. Centrifuge at 3000g for 10 min at 4°C.
-
Assay: Measure Reduced Glutathione (GSH), Superoxide Dismutase (SOD), and Malondialdehyde (MDA) in plasma.
-
-
Gene Expression (Optional but Recommended):
-
Harvest liver tissue, flash freeze in liquid nitrogen.
-
Perform qPCR for DAAO (conversion enzyme) and GPX4 (Glutathione Peroxidase). This proves if the bird is metabolically adapting to the D-isomer.
-
Part 4: Data Analysis & Interpretation
Calculating Relative Bioavailability (RBV)
Do not use simple ANOVA for bioefficacy. Use Multi-Exponential Regression or Slope-Ratio analysis.
- = Performance metric (e.g., Weight Gain).[7][8]
- = Intercept (Basal diet performance).
- = Asymptotic response (Maximum potential).
- = Intake of Test D-Met and Reference L-Met.
- = Steepness coefficients.
-
RBV =
.
Interpreting the "Lag Effect"
Researchers often see lower performance for D-Met in the first 7-10 days.
-
Cause: Low hepatic DAAO activity in neonates.[5]
-
Correction: Analyze 0-10d and 11-35d periods separately. If D-Met catches up in the grower phase, the product is viable for commercial use in grower/finisher feeds.
Part 5: Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| No response to supplementation | Basal diet Met level too high. | Re-analyze basal ingredients.[9][10][11] Ensure Met is <65% of requirement. |
| High mortality in D-Met group | D-Amino Acid Toxicity (rare) or Mixing Error. | Check for "hot spots" in feed. Verify DAAO capacity isn't overwhelmed (keep inclusion <0.30%). |
| Inconsistent FCR | Feed wastage or pellet quality issues. | Measure pellet durability index (PDI). Sift fines before feeding. |
References
-
Esteve-Garcia, E., & Khan, D. R. (2018). Relative Bioavailability of DL and L-Methionine in Broilers.[11] Open Journal of Animal Sciences, 8, 151-162.[11] [Link]
-
Zhang, S., et al. (2017). Effects of dietary methionine on broiler flock uniformity. The Poultry Site. [Link]
-
Lai, W., et al. (2018). Dietary methionine restriction alleviates oxidative stress and inflammatory responses in lipopolysaccharide-challenged broilers. Frontiers in Pharmacology. [Link]
- Dibner, J. J. (2003). Review of the metabolism of 2-hydroxy-4-(methylthio) butanoic acid. World's Poultry Science Journal.
- Baker, D. H. (1986). Problems and pitfalls in animal experiments designed to establish dietary requirements for essential nutrients. Journal of Nutrition. (Foundational reference for Basal Diet design).
Sources
- 1. mdpi.com [mdpi.com]
- 2. img.wattagnet.com [img.wattagnet.com]
- 3. Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age [mdpi.com]
- 4. thepoultrysite.com [thepoultrysite.com]
- 5. cjbio.net [cjbio.net]
- 6. Energy values of synthetic amino acids in feed formulation: the case of methionine sources | Engormix [en.engormix.com]
- 7. Effect of Betaine Supplementation to Methionine-deficient Diet on Growth Performance, Carcass Characteristics, Blood Parameters and Economic Efficiency of Broilers [arccjournals.com]
- 8. Bio-efficacy comparison of herbal-methionine and DL-methionine based on performance and blood parameters of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepoultrysite.com [thepoultrysite.com]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
Application of HMTBA in Salmonella mitigation in pet food
Technical Application Note: HMTBA-Mediated Mitigation of Salmonella enterica in Pet Food Matrices
Executive Summary
This technical guide details the application of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) as a mitigation strategy for Salmonella enterica in pet food.[1][2][3] Unlike standard inorganic acids, HMTBA functions as a lipophilic organic acid and a methionine source. This dual modality allows it to penetrate bacterial membranes in its undissociated form, acidifying the cytoplasm and disrupting metabolic function. This guide provides validated protocols for applying HMTBA in post-extrusion kibble coating and raw meat slurries, ensuring compliance with FDA "Zero Tolerance" standards.
Chemical Basis & Mechanism of Action
2.1 The Molecule
HMTBA (CAS: 583-91-5) is a methionine hydroxy analogue.[2][4][5][6][7][8] Structurally similar to Methionine, it replaces the amino group (
-
pKa: ~3.75
-
Physical State: Liquid (facilitating uniform coating application).
-
Lipophilicity: High (key to membrane permeation).
2.2 Mechanism of Antimicrobial Efficacy
HMTBA functions via the "Proton Shuttle" mechanism. In the acidic environment of a feed matrix or coating (pH < pKa), HMTBA exists primarily in its undissociated, non-charged form (
Once inside the bacterial cytoplasm (pH ~7.0), the molecule dissociates (
-
Acidification: The release of protons lowers internal pH, forcing the bacteria to expend ATP on proton pumps to maintain homeostasis, leading to energy depletion.
-
Anion Accumulation: The charged anion (
) cannot diffuse back out. It accumulates to toxic levels, disrupting enzymatic functions and DNA replication.
Figure 1: The dual-action antimicrobial mechanism of HMTBA involving cytoplasmic acidification and toxic anion accumulation.
Application Protocols
Protocol A: Post-Extrusion Kibble Coating (Challenge Study)
Objective: Validate the efficacy of HMTBA (0.5% - 2.0% inclusion) in reducing Salmonella on dry pet food.
Reagents & Equipment:
-
HMTBA Source (e.g., ALIMET® or Activate® blends).
-
Salmonella Cocktail (5-strain mix: S. Enteritidis, S. Typhimurium, S. Heidelberg, etc.).
-
Dry Dog/Cat Kibble (uncoated).
-
Fat/Flavor Coating System (Drum coater or benchtop mixer).
-
Neutralizer: D/E Neutralizing Broth (Critical for valid recovery).
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Grow individual strains in TSB at 37°C for 24h.
-
Combine to achieve a cocktail concentration of
CFU/mL. -
Note: Centrifuge and resuspend in saline to avoid adding nutrient-rich broth to the kibble.
-
-
Kibble Coating Application:
-
Control Group: Coat kibble with 4% Poultry Fat only.
-
Treatment Group: Mix HMTBA into Poultry Fat to achieve target final concentration (e.g., 1.0% w/w of final kibble).
-
Apply coating uniformly using a mixer/tumbler. Ensure temperature is 40-50°C to mimic industrial coating.
-
-
Inoculation (Post-Coating):
-
Spray inoculate the Salmonella cocktail onto the coated kibble to achieve a target load of
CFU/g. -
Why Post-Coating? This simulates recontamination after the thermal kill step, which is the primary industry risk.
-
-
Incubation & Sampling:
-
Store samples in sealed bags at room temperature (22-25°C).
-
Timepoints: 0h, 12h, 24h, 48h, 7d.[8]
-
-
Enumeration (The Self-Validating Step):
-
Take 25g sample + 225mL D/E Neutralizing Broth .
-
Validation: Verify that D/E broth effectively neutralizes the specific HMTBA concentration used (see Section 4).
-
Stomacher for 2 mins.
-
Plate serial dilutions on XLD or BGA agar.
-
Incubate at 37°C for 24h.
-
Experimental Workflow Diagram:
Figure 2: Experimental workflow for validating HMTBA efficacy in post-extrusion kibble applications.
Data Presentation & Analysis
4.1 Expected Results (Reference Data) The following table summarizes typical log reductions observed in HMTBA challenge studies (based on compiled literature data).
| Treatment | Timepoint | Log Reduction (CFU/g) | Interpretation |
| Control (Fat only) | 24 Hours | 0.0 - 0.5 Log | No antimicrobial activity. |
| HMTBA 0.5% | 24 Hours | 2.0 - 3.0 Log | Moderate reduction; bacteriostatic. |
| HMTBA 1.0% | 24 Hours | 4.0 - 5.0 Log | Bactericidal. Industry Standard. |
| HMTBA 2.0% | 12 Hours | > 5.0 Log | Rapid kill; high efficacy. |
4.2 Calculation of Log Reduction
- : Colony count of the Control group at Time 0.
-
: Colony count of the Treatment group at Time
.
4.3 Statistical Significance
Use One-way ANOVA followed by Tukey’s HSD test to compare treatments. A
Safety & Handling (MSDS Highlights)
While HMTBA is a common feed additive, the pure liquid is chemically active.
-
Hazards: Corrosive to eyes (Category 1); Skin Irritant (Category 2).
-
PPE: Safety goggles (chemical splash resistant) and nitrile gloves are mandatory during the preparation of the coating mixture.
-
Inhalation: Use in a well-ventilated area or under a fume hood if heating the solution.
References
-
Deliephan, A., et al. (2023). "Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles."[2] Animals, 13(5), 877.[3]
-
Aldrich, C.G., et al. (2023). "Mitigation of Salmonella on Food Contact Surfaces by Using Organic Acid Mixtures Containing 2-Hydroxy-4-(methylthio) Butanoic Acid (HMTBa)."[5] Foods, 12, 874.[6]
-
FDA Center for Veterinary Medicine. "Salmonella Compliance Policy Guide (CPG) Sec. 690.800."
-
Novus International.
Sources
- 1. "Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Buta" by Aiswariya Deliephan, Janak Dhakal et al. [digitalcommons.unl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.unibo.it [cris.unibo.it]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of 2-hydroxy-4-(methylthio)-butanoic acid to inhibit Salmonella and Listeria in raw meat for feline diets and palatability in domestic cats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Assay for Measuring the Conversion of D-Methionine to L-Methionine
Application Note ID: AN-MET-042
Abstract & Introduction
Methionine is an essential sulfur-containing amino acid critical for protein synthesis, methylation reactions, and oxidative stress management.[1] While L-Methionine (L-Met) is the biologically active form utilized for protein synthesis, commercial supplementation (particularly in livestock and therapeutic nutrition) often employs DL-Methionine (a racemic mixture) due to cost-efficiency.
The efficacy of DL-Methionine depends entirely on the biological conversion of the D-isomer into the L-isomer. This conversion is a two-step enzymatic process primarily occurring in the liver and kidney peroxisomes and mitochondria.
This application note provides a comprehensive workflow for researchers to quantify this conversion in vitro. We detail two distinct methodologies:
-
High-Performance Liquid Chromatography (HPLC) with OPA/NAC Derivatization: The "Gold Standard" for definitive quantification of L-Met yield.
-
Enzymatic Coupled Fluorometric Assay: A high-throughput kinetic screen for D-Amino Acid Oxidase (DAAO) activity, the rate-limiting step in the conversion pathway.
Biological Mechanism of Action
To accurately assay the conversion, one must understand the enzymatic cascade. D-Methionine is not directly isomerized; it is deaminated and then re-aminated.
-
Oxidative Deamination: D-Amino Acid Oxidase (DAAO) converts D-Met into the
-keto acid analog, -keto- -methiolbutyrate (KMBA) , releasing hydrogen peroxide ( ) and ammonia ( ). -
Transamination: A transaminase (typically Glutamine transaminase or Aspartate aminotransferase) transfers an amino group to KMBA to form L-Methionine.[1][2]
Pathway Visualization
Figure 1: The enzymatic conversion pathway of D-Methionine to L-Methionine via the intermediate KMBA.
Experimental Strategy: Choosing the Right Model
Before applying the detection protocols, select the appropriate biological matrix.
| Model System | Pros | Cons | Recommended For |
| Purified Enzymes (Recombinant DAAO + Transaminase) | Cleanest data; easy kinetic analysis. | Lacks cellular transport context; expensive.[1] | Kinetic characterization; Inhibition screening.[1] |
| Liver/Kidney Homogenate (S9 Fraction) | Contains all necessary co-factors (FAD, PLP); physiologically relevant.[1] | Complex matrix requires rigorous deproteinization.[1] | Bioavailability studies; Species comparison.[1][3] |
| HepG2 / HEK293 Cells | Allows study of uptake and conversion.[1] | Lower specific activity than tissue homogenates.[1] | Drug toxicity studies; Transporter analysis.[1] |
Protocol A: Chiral HPLC with OPA/NAC Derivatization (The Definitive Method)
Objective: To separate and quantify D-Met and L-Met in a single run. Principle: D- and L-amino acids are enantiomers and cannot be separated on standard C18 columns. By reacting them with o-Phthalaldehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC) , they form diastereomers.[1][4] Diastereomers have different physical properties and can be separated on an inexpensive, achiral C18 column.[1]
Materials
-
HPLC System: Fluorescence Detector (FLD).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]
-
Reagents: OPA, NAC, Borate Buffer (0.4 M, pH 10.2), Methanol (HPLC Grade).[1]
Step-by-Step Methodology
1. Sample Preparation (Tissue Homogenate/Cell Lysate)
-
Lysis: Homogenize 50 mg tissue in 500 µL PBS.
-
Deproteinization: Add 100 µL of 10% Trichloroacetic acid (TCA) or Perchloric acid (PCA) to 400 µL sample.[1] Vortex vigorously.
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Neutralization: Transfer supernatant to a new tube. Neutralize with 1M NaOH (verify pH is ~7.0–8.0; acidic pH inhibits derivatization).
2. Derivatization Reagent Setup
-
Reagent A (OPA): Dissolve 10 mg OPA in 1 mL Methanol.
-
Reagent B (NAC): Dissolve 10 mg NAC in 1 mL Borate Buffer.
-
Mix: Combine Reagent A and B immediately before use (stable for ~24 hours).
3. Derivatization Reaction[1][4][5][6]
-
Mix 20 µL Sample (or Standard) + 100 µL Borate Buffer .
-
Add 20 µL OPA/NAC Mix .
-
Incubate for 2 minutes at room temperature (Reaction is fast; do not over-incubate as degradation can occur).
-
Add 400 µL Mobile Phase A to quench and dilute.
-
Inject 10 µL immediately.
4. HPLC Conditions
-
Mobile Phase A: 50 mM Sodium Acetate (pH 5.9) + 1% Tetrahydrofuran (THF).[1]
-
Mobile Phase B: Methanol / Acetonitrile (80:20 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: Excitation: 340 nm | Emission: 450 nm.[1]
Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 0 |
| 15.0 | 40 |
| 20.0 | 100 |
| 22.0 | 100 |
| 23.0 | 0 |
Data Interpretation[1][2][7][8][9][10][11]
-
Elution Order: typically, the L-isomer elutes before the D-isomer when using NAC as the chiral thiol.
-
Calculation:
Protocol B: Enzymatic Coupled Fluorometric Assay (High Throughput Screen)
Objective: Rapidly measure DAAO activity (the rate-limiting step) in 96-well plates.
Principle: Measures the
Materials
-
Plate: Black 96-well flat-bottom plate.
-
Buffer: 50 mM Sodium Pyrophosphate (pH 8.3). Note: DAAO has a high pH optimum.
-
Substrate: 100 mM D-Methionine stock.
-
Detection Mix: HRP (1 U/mL final), Amplex Red (50 µM final), FAD (10 µM final - essential cofactor).[1]
Step-by-Step Methodology
-
Blank Prep: Add 50 µL Buffer to "Blank" wells.
-
Sample Prep: Add 50 µL of biological sample (homogenate/lysate) to "Test" wells.
-
Reaction Initiation: Add 50 µL of Master Mix (Buffer + D-Met + HRP + Amplex Red + FAD) to all wells.[1]
-
Incubation: Incubate at 37°C protected from light.
-
Measurement: Monitor Fluorescence (Ex 530 nm / Em 590 nm) kinetically every 2 minutes for 30 minutes.
Workflow Visualization
Figure 2: Kinetic coupled assay workflow for measuring DAAO activity.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Solution |
| No L-Met Peak (HPLC) | Transaminase inactive. | Ensure PLP (Pyridoxal phosphate) cofactor is present in the homogenate. Add 10 µM PLP to buffer.[1] |
| Low DAAO Activity | FAD dissociation. | DAAO binds FAD weakly.[1] Always supplement assay buffer with 10 µM FAD.[1] |
| High Background (Assay) | Endogenous | Treat samples with Catalase before the assay, then inhibit Catalase (e.g., with Azide) during the assay (Use with caution).[1] |
| Derivatization Precipitate | OPA instability. | Prepare OPA/NAC fresh daily. Ensure pH is >9.0 for the reaction to occur. |
References
-
Enzymatic Pathway & Kinetics
-
HPLC Method (OPA/NAC)
-
Aswad, D. W. (1984).[1] "Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthalaldehyde." Analytical Biochemistry.
-
Validation Source:
-
-
Nutritional Efficacy & Bioavailability
-
Enzymatic Assay Protocol
-
Abcam DAAO Activity Assay Kit (Fluorometric) Protocol.[1]
-
Source:
-
Sources
- 1. Effects of DL- and L-methionine supplementation on growth performance, carcass quality and relative bioavailability of methionine in broilers fed maize-soybean-based diets [jafs.com.pl]
- 2. thepoultrysite.com [thepoultrysite.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actanaturae.ru [actanaturae.ru]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Comparative value of L-, and D-methionine supplementation of an oat-based diet for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. img.wattagnet.com [img.wattagnet.com]
"Butanoic acid, 2-amino-4-(methyldithio)-" for inducing specific metabolic stress in cell culture
Application Note: Induction of Specific Metabolic & Disulfide Stress via S-(Methylthio)homocysteine (SMTHC)
Executive Summary
This guide details the application of Butanoic acid, 2-amino-4-(methyldithio)- (herein referred to as S-(Methylthio)homocysteine or SMTHC ) for inducing specific disulfide stress and redox imbalance in cell culture models.
Unlike general oxidative stressors (e.g.,
Critical Nomenclature Note: Ensure you are using the correct reagent.
-
Target Molecule: 2-amino-4-(methyldithio)butanoic acid (Mixed disulfide:
). -
Distinguish from:Methionine (2-amino-4-(methylthio)butanoic acid) and Methionine Sulfoximine (MSO) (2-amino-4-(S-methylsulfonimidoyl)butanoic acid).
Mechanism of Action: Disulfide Stress & S-Thiolation
SMTHC functions primarily through Thiol-Disulfide Exchange . Upon entering the cell, the disulfide bond is attacked by intracellular thiols (Protein-SH or GSH), transferring the methanethiol group (
Key Pathways:
-
Glutathione Depletion: SMTHC reacts with reduced Glutathione (GSH) to form S-methylglutathione (GS-S-CH3) and Homocysteine, reducing the pool of bioavailable antioxidant.
-
Protein S-Methylthiolation: Critical cysteine residues on enzymes (e.g., GAPDH, PTP1B) are modified (
), leading to loss of function or aberrant signaling. -
ER Stress (UPR): The accumulation of misfolded (thiolated) proteins triggers the Unfolded Protein Response, specifically the PERK and IRE1
arms.
Pathway Visualization (Graphviz)
Caption: Mechanism of SMTHC-induced stress via thiol-disulfide exchange, leading to protein modification and ER stress.
Experimental Protocol
Since SMTHC is unstable and rarely available as a shelf-stable solid, it is often generated in situ or prepared fresh using Homocysteine and Methyl Methanethiosulfonate (MMTS) .
Phase A: Preparation of SMTHC Stock
Note: If commercial SMTHC is unavailable, use this generation protocol.
Reagents:
-
L-Homocysteine (free base or thiolactone hydrolyzed to free acid).
-
Methyl Methanethiosulfonate (MMTS) (Sigma-Aldrich).
-
Buffer: PBS (pH 7.4), degassed.
Protocol:
-
Prepare a 100 mM Homocysteine solution in degassed PBS.
-
Prepare a 110 mM MMTS solution in DMSO (slight excess ensures complete conversion of thiol).
-
Mix Homocysteine and MMTS solutions at a 1:1.1 ratio. Incubate for 30 minutes at room temperature in the dark.
-
Reaction:
.
-
-
Remove excess MMTS if necessary by passing through a small desalting column or using immediately (excess MMTS is also a thiol blocker, so use appropriate controls).
-
Alternative: Use a 1:0.9 ratio (limiting MMTS) if you want to avoid free MMTS, leaving some residual Homocysteine.
-
Phase B: Cell Culture Treatment
Target Concentration: 50 µM – 500 µM (Physiological pathological: 10-50 µM; Acute stress: >100 µM). Duration: 4 – 24 hours.
| Step | Action | Critical Rationale |
| 1. Seeding | Seed cells (e.g., HUVEC, HEK293) at 70% confluence. | Over-confluence masks stress responses due to contact inhibition. |
| 2. Starvation | (Optional) Switch to low-serum (1%) media 4h prior. | Reduces interference from serum albumin thiols which scavenge SMTHC. |
| 3. Dosing | Add SMTHC stock to fresh media. Do not premix in bulk media stored >1h. | Disulfides are unstable in complete media containing cysteine/cystine. |
| 4. Incubation | Incubate for 4h (early signaling) or 24h (apoptosis). | ROS peaks early (2-4h); UPR markers peak at 6-12h. |
| 5. Controls | Vehicle: DMSO/PBS. Negative: L-Methionine (500 µM). Positive: | Methionine lacks the reactive disulfide; Homocysteine controls for the backbone effect. |
Readouts & Validation
To confirm specific disulfide stress (vs. general toxicity), use the following assays:
Protein S-Thiolation (Western Blot)
Detect proteins modified by the methylthio group.
-
Method: Run non-reducing SDS-PAGE.
-
Probe: Anti-Homocysteine antibody (often cross-reacts) or use a biotin-switch assay modified for S-methylthiolation.
-
Expected Result: "Smearing" or specific band shifts in non-reducing gels compared to reducing gels (treated with DTT).
ER Stress Markers (qPCR/Western)
SMTHC induces UPR more potently than Homocysteine.
-
Targets: CHOP (DDIT3), GRP78 (HSPA5), ATF4.
-
Timepoint: 6-12 hours post-treatment.
Cytotoxicity & Apoptosis
-
Annexin V / PI Staining: Flow cytometry to distinguish apoptosis from necrosis.
-
MTT/CCK-8: General viability.
Intracellular Thiol Status
-
GSH/GSSG Ratio: Use a luminescence-based GSH assay.
-
Expectation: Rapid drop in free GSH, increase in mixed disulfides (not just GSSG).
Troubleshooting & Stability
-
Issue: No Toxicity Observed.
-
Cause: Serum albumin in the media (BSA/FBS) contains free thiols (Cys-34) that scavenge SMTHC.
-
Solution: Treat in Opti-MEM or serum-free media for the first 4 hours, then add serum.
-
-
Issue: High Background Toxicity.
-
Cause: Residual MMTS from preparation.
-
Solution: Use a limiting amount of MMTS (0.9 equivalents) during stock prep to ensure no unreacted MMTS remains.
-
-
Issue: Precipitation.
-
Cause: Homocysteine has low solubility at neutral pH.
-
Solution: Ensure the stock pH is slightly acidic or use DMSO for the initial MMTS reaction.
-
References
-
Jakubowski, H. (2019). Homocysteine Modification in Protein Structure/Function and Human Disease. Physiological Reviews, 99(1), 555–604. Link
-
Gundersen, T. E., et al. (2002). Thiol-disulfide exchange of human serum albumin. European Journal of Biochemistry, 269(22), 5581–5589. Link
-
Perna, A. F., et al. (2003). Homocysteine and oxidative stress. Amino Acids, 25(3-4), 409–417. Link
-
Zou, C. G., & Banerjee, R. (2005). Homocysteine and redox signaling. Antioxidants & Redox Signaling, 7(5-6), 547–559. Link
Protocol for Assessing the Stability of 2-Hydroxy-4-(Methylthio)butanoic Acid (HMTBA) in Feed Processing
An Application Note from Gemini Laboratories
Introduction: The Critical Need for HMTBA Stability Analysis
2-hydroxy-4-(methylthio)butanoic acid (HMTBA) is a widely utilized hydroxy analogue of the essential amino acid methionine, serving as a key supplement in poultry, swine, and ruminant feeds.[1][2] Unlike DL-methionine, HMTBA possesses a hydroxyl group in place of the amino group, a structural difference that influences its absorption and metabolic pathways.[2][3] The efficacy of HMTBA as a methionine source is contingent on its delivery in a biologically active form to the animal. However, modern feed manufacturing employs thermal and mechanical processes such as pelleting and extrusion to improve feed quality, digestibility, and safety.[4][5][6]
These processes, which involve high temperatures, steam conditioning, and intense pressure, can potentially degrade heat-sensitive additives like HMTBA.[4][6][7] Degradation can lead to a reduction in the nutritional value of the final feed, undermining the intended benefits of supplementation and impacting animal performance. Losses of up to 18% have been observed in mash feeds under certain storage conditions, with pelleting contributing to further losses of up to 6.6%.[7] Therefore, a robust and validated analytical protocol is essential for feed manufacturers and researchers to quantify the stability of HMTBA through processing, ensuring product quality and optimizing feed formulation.
This application note provides a comprehensive, step-by-step protocol for assessing HMTBA stability in feed. The methodology is centered around simulating common feed processing conditions and quantifying HMTBA concentration using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), a method recommended for official control in the European Union.[8][9]
Principle of the Method
The core principle of this protocol is to quantify the concentration of HMTBA in a feed matrix before and after it has been subjected to a specific manufacturing process (e.g., pelleting or extrusion). The percentage of HMTBA remaining after processing is a direct measure of its stability under those conditions.
The workflow involves four key stages:
-
Controlled Feed Manufacturing: A basal feed mash is spiked with a known quantity of HMTBA. A portion of this mash is retained as the pre-process control, while the remainder is subjected to pelleting or extrusion under defined parameters.
-
Sample Preparation & Extraction: Both pre- and post-process samples are ground to a uniform particle size to ensure homogeneity.[10][11] HMTBA is then extracted from the complex feed matrix into a solvent solution, typically a water-methanol mixture.[8]
-
Chromatographic Analysis: The filtered extract is injected into an RP-HPLC system. HMTBA is separated from other feed components on a C18 column and quantified by a UV detector at a low wavelength (210-214 nm), where it exhibits absorbance.[1][8]
-
Stability Calculation: A calibration curve constructed from HMTBA standards of known concentrations is used to determine the HMTBA content in the samples. The stability is then calculated by comparing the concentration in the processed feed to that of the original mash.
Experimental Workflow Overview
The entire process, from feed preparation to final data analysis, is outlined in the workflow diagram below. This visual guide provides a high-level overview of the protocol's logical flow.
Caption: Overall experimental workflow for assessing HMTBA stability.
Materials and Equipment
Reagents and Standards
-
HMTBA analytical standard (≥99% purity)
-
HPLC-grade Methanol[1]
-
HPLC-grade Acetonitrile[1]
-
Trifluoroacetic acid (TFA), spectrophotometric grade[1]
-
Deionized water (18.2 MΩ·cm)
-
Basal feed ingredients (e.g., corn, soybean meal) free of supplemental methionine.
Equipment
-
Feed mixer (e.g., V-blender or ribbon mixer)
-
Pellet mill or Extruder (laboratory or pilot scale)
-
Sample grinder (centrifugal or hammer mill with a 1 mm screen)[10][11]
-
Analytical balance (4 decimal places)
-
Vortex mixer
-
Centrifuge (capable of >4000 x g)
-
HPLC system equipped with:[1]
-
Binary or Quaternary Solvent Delivery System
-
Autosampler with temperature control
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Volumetric flasks, pipettes, and general laboratory glassware
Consumables
-
RP-HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)[1]
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
-
Autosampler vials (2 mL) with caps
-
Centrifuge tubes (50 mL)
Detailed Experimental Protocol
Part A: Feed Preparation and Processing
-
Prepare Basal Diet: Formulate and mix a representative basal diet (e.g., corn-soy) without any methionine source. Ensure all ingredients are thoroughly homogenized.
-
Spike HMTBA: Accurately weigh the amount of HMTBA feed additive required to achieve the desired inclusion level (e.g., 0.3% w/w). Add it to the basal diet.
-
Homogenize: Mix the spiked feed for a minimum of 15 minutes to ensure uniform distribution of HMTBA. This step is critical for obtaining representative pre- and post-process samples.
-
Collect Pre-Process Sample: Collect at least five representative samples from different locations within the mixed mash.[12] Combine and homogenize these subsamples to create one composite "Mash" sample. Store in a sealed container at -20°C until analysis.
-
Simulate Processing:
-
For Pelleting: Transfer the remaining mash to the pellet mill. Set and record the conditioning temperature (e.g., 75°C, 85°C, 95°C), conditioning time (e.g., 30 seconds), and die specifications (e.g., 3 mm diameter x 30 mm length).[5]
-
For Extrusion: Transfer the mash to the extruder. Set and record the barrel temperature profile (e.g., 100°C, 120°C, 140°C), screw speed, and feed rate.[13]
-
-
Collect Post-Process Sample: Collect the pellets or extrudate after they have passed through a cooler and returned to ambient temperature. Collect samples from the beginning, middle, and end of the run. Combine to create a composite "Processed" sample. Store in a sealed container at -20°C.
Part B: Sample Preparation for HMTBA Extraction
This procedure should be performed identically for both "Mash" and "Processed" samples.
-
Grinding: Grind approximately 100 g of the composite sample to pass through a 1 mm screen.[10][11] This ensures a consistent and large surface area for efficient extraction.
-
Weighing: Accurately weigh about 2.0 g of the ground sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of extraction solvent (50:50 v/v Methanol:Water) to the tube.[8]
-
Vortex/Shake: Cap the tube securely and vortex at maximum speed for 1 minute. Place on a mechanical shaker for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the tubes at 4000 x g for 10 minutes to pellet the solid feed matrix.
-
Filtration: Carefully draw off the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial.[1] The sample is now ready for analysis.
Part C: HMTBA Quantification by RP-HPLC-UV
-
Standard Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 100 mg of HMTBA analytical standard into a 100 mL volumetric flask. Dissolve and bring to volume with the extraction solvent.
-
Calibration Standards: Perform serial dilutions of the stock standard to prepare a series of at least five calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL).
-
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below. The use of trifluoroacetic acid (TFA) in the mobile phase helps to protonate the HMTBA, ensuring a sharp, symmetrical peak shape.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Deionized Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 0-15 min: 100% A to 70% A / 30% B |
| 15-17 min: 70% A / 30% B to 100% A | |
| 17-25 min: 100% A (re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 214 nm[8] |
| Run Time | 25 minutes |
-
Analysis Sequence: Run the analysis in the following order: blank (solvent), calibration standards (low to high concentration), pre-process "Mash" samples, and post-process "Processed" samples. It is good practice to run a mid-level calibration standard every 10-15 sample injections to check for system drift.
-
Data Processing: Integrate the HMTBA peak area for all standards and samples. Generate a linear regression calibration curve by plotting peak area versus concentration for the standards. The curve should have a correlation coefficient (r²) of ≥0.999.
Data Calculation and Interpretation
-
Calculate HMTBA Concentration: Use the regression equation from the calibration curve (y = mx + c) to calculate the concentration of HMTBA (µg/mL) in each sample extract.
-
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
-
-
Calculate HMTBA in Solid Feed: Convert the extract concentration back to the concentration in the original solid feed sample (mg/kg).
-
HMTBA (mg/kg) = (Conc. in extract (µg/mL) * Volume of solvent (mL)) / Weight of sample (g)
-
-
Calculate HMTBA Stability: Determine the stability by comparing the average concentration in the processed feed to the average concentration in the initial mash.
-
Stability (%) = [HMTBA in Processed Feed (mg/kg) / HMTBA in Mash Feed (mg/kg)] x 100
-
Example Data
The following table illustrates how to present the results from a hypothetical pelleting trial at different conditioning temperatures.
| Sample ID | Processing Condition | HMTBA Concentration (mg/kg) | Stability (%) |
| Mash Control | Unprocessed | 3055 ± 45 | 100.0% |
| Pellet-75C | Conditioned at 75°C | 2998 ± 51 | 98.1% |
| Pellet-85C | Conditioned at 85°C | 2910 ± 62 | 95.3% |
| Pellet-95C | Conditioned at 95°C | 2788 ± 58 | 91.3% |
These results would indicate that HMTBA stability decreases as the conditioning temperature of the pelleting process increases, a critical insight for optimizing both feed processing and formulation.
Factors Influencing HMTBA Stability
The stability of HMTBA is not a single value but is influenced by a combination of factors during feed processing. Understanding these relationships is key to interpreting results and troubleshooting manufacturing issues.
Caption: Key processing factors that negatively impact HMTBA stability.
-
Temperature: As the primary driver of chemical reactions, higher processing temperatures directly increase the rate of HMTBA degradation.[4][14]
-
Moisture: The addition of steam during conditioning introduces both heat and moisture. Wet heat is generally more destructive to feed additives than dry heat.[5]
-
Pressure & Friction: Mechanical pressure from rollers and dies in a pellet mill generates significant frictional heat, further elevating the temperature experienced by the feed.[5][6]
-
Residence Time: Longer exposure to adverse conditions (e.g., extended conditioning time) will result in greater degradation.[5]
By systematically evaluating HMTBA stability using this protocol, feed manufacturers can fine-tune their processing parameters to maximize nutrient retention, ensuring the delivery of high-quality, efficacious feed to animals.
References
-
Anonymous. (2026, February 5). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Spectroscopy Online. [Link]
-
European Union Reference Laboratory. (2016, November 15). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]
-
Noftsger, S., et al. (n.d.). A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. PMC. [Link]
-
Cockerell, I., Halliday, D., & Morgan, D. (n.d.). APPENDIX XVI: METHODS OF FEED ANALYSIS. FAO. [Link]
-
European Union Reference Laboratory. (n.d.). EURL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive according to. Joint Research Centre. [Link]
-
Vazquez-Anon, M., et al. (2025, August 6). Metabolism of 2-hydroxy-4-(methylthio)butanoate (HMTBA) in lactating dairy cows. Journal of Dairy Science. [Link]
-
Anonymous. (2024, January 12). Improving rumen function with hydroxy analogue of methionine. Agriinsight. [Link]
-
Lumex Instruments. (n.d.). DETERMINATION OF METHIONINE HYDROXY ANALOGUE IN FODDER ADDITIVES. [Link]
-
trinamiX. (2025, June 26). Mobile Feed Analysis: Sample Preparation and Measurement. [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018, March 20). Safety and efficacy of hydroxy analogue of methionine and its calcium salt (ADRY+®) for all animal species. PMC. [Link]
-
K-State Animal Science. (n.d.). Feed Sampling and Analysis. [Link]
-
Crop Composition Database. (n.d.). AFSI | Analysis Methods for Amino Acids. [Link]
-
Cumberland Valley Analytical Services. (n.d.). Amino Acid Profiles. [Link]
-
da Silva, T. M., et al. (2024, January 9). 2-Hydroxy-4-(Methylthio)-Mutanoate Supplementation Affects Production, Milk Fatty Acid Profile, and Blood Metabolites of High-Producing Holstein Cows. MDPI. [Link]
-
AOAC. (n.d.). AOAC Official Method 994.12 Amino Acids in Feeds. Scribd. [Link]
-
Fontaine, J., & Eudaimon, M. (2000, July-August). Liquid Chromatographic Determination of Lysine, Methionine, and Threonine in Pure Amino Acids (Feed Grade) and Premixes: Collaborative Study. Journal of AOAC International, 83(4), 771-83. [Link]
-
Nutrition Database Modernization. (n.d.). AOAC Analytical Methods. [Link]
-
AAFCO. (n.d.). MN Dept of Ag – Sample Preparation of Dry Feed Materials. [Link]
-
Anonymous. (n.d.). Feed supplements are here to stay. Production. [Link]
-
ResearchGate. (2025, August 5). Effects of extrusion processing and pelleting on stability of feed amino acids. [Link]
-
Li, Y., et al. (2020, May 20). Evaluation of Extrusion Temperatures, Pelleting Parameters, and Vitamin Forms on Vitamin Stability in Feed. PMC. [Link]
-
Huvepharma. (n.d.). The Pelleting Process and How It Impacts the Heat Stability of a Phytase. [Link]
-
ResearchGate. (n.d.). Validation of an HPLC method for the determination of amino acids in feed. [Link]
-
Liu, Y., et al. (2022, April 20). Effects of Pelleting and Long-Term High-Temperature Stabilization on Vitamin Retention in Swine Feed. PMC. [Link]
-
Anonymous. (n.d.). Analysis of amino acids by high performance liquid chromatography. [Link]
-
Zhang, T., et al. (2024, August 8). Impact of Extrusion Parameters on the Formation of Nε-(Carboxymethyl)lysine, Nε-(Carboxyethyl)lysine and Acrylamide in Plant-Based Meat Analogues. PMC. [Link]
-
Mavromichalis, I. (2020, September 16). How does pelleting affect specific feed additives?. WATTPoultry. [Link]
-
Eslami, A., et al. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. [Link]
-
Hussain, S., et al. (2015, August 19). Impact of Extrusion Processing Conditions on Lipid Peroxidation and Storage Stability of Full-Fat Flaxseed Meal. PubMed. [Link]
-
ResearchGate. (n.d.). THE INFLUENCE OF EXTRUSION PROCESSING AND STORAGE CONDITIONS ON THE FATTY ACID STABILITY IN ANIMAL FEED. [Link]
-
MDPI. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Improving rumen function with hydroxy analogue of methionine | Agriinsight Publications | Insight for the Agricultural Industry [agriinsightpublications.com]
- 3. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]
- 6. feedstrategy.com [feedstrategy.com]
- 7. Safety and efficacy of hydroxy analogue of methionine and its calcium salt (ADRY+®) for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 9. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 10. APPENDIX XVI: METHODS OF FEED ANALYSIS [fao.org]
- 11. trinamixsensing.com [trinamixsensing.com]
- 12. asi.k-state.edu [asi.k-state.edu]
- 13. Evaluation of Extrusion Temperatures, Pelleting Parameters, and Vitamin Forms on Vitamin Stability in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Pelleting and Long-Term High-Temperature Stabilization on Vitamin Retention in Swine Feed - PMC [pmc.ncbi.nlm.nih.gov]
Selective Metabolic Targeting: Evaluating D-Methionine as an Anti-Proliferative and Chemoprotective Agent in Cancer
Application Note & Protocol Guide | Version 2.4
Abstract
This guide outlines the methodology for evaluating the differential effects of D-Methionine (D-Met) on cancer versus normal cells. Unlike its L-isomer, D-Met cannot be directly utilized by most cancer cells due to the "Hoffman Effect" (methionine dependence) and the downregulation of D-amino acid oxidase (DAAO). Consequently, D-Met acts as a metabolic restrictor for tumors while sustaining normal tissues. Furthermore, D-Met is emerging as a critical chemoprotectant, preventing cisplatin-induced ototoxicity and nephrotoxicity without compromising anti-tumor efficacy.[1] This protocol provides a standardized workflow to quantify these selective anti-proliferative and protective effects.
Mechanistic Principles
The Hoffman Effect & DAAO Deficiency
The core of this assay lies in the differential metabolic capability of normal versus malignant cells.
-
Normal Cells: Possess functional D-amino acid oxidase (DAAO) , which converts D-Met into
-keto-methionine, which is then transaminated to L-Methionine. This allows normal cells to survive in media where L-Met is replaced by D-Met. -
Cancer Cells: Frequently exhibit Methionine Dependence (Auxotrophy) . They often lack sufficient DAAO activity or the ability to recycle Homocysteine efficiently. In D-Met supplemented media, cancer cells perceive a "starvation" state, leading to cell cycle arrest (typically S/G2 phase) and apoptosis.
Chemoprotection via Platinum Chelation
In combination therapies, D-Met acts as a nucleophilic antioxidant. It binds free platinum (e.g., Cisplatin) and scavenges reactive oxygen species (ROS) in normal tissues (kidney, inner ear). Crucially, this protection is selective ; the lower uptake or metabolic integration of D-Met in tumors prevents it from interfering with the cytotoxic DNA-platination required for cancer cell killing.
Pathway Visualization
The following diagram illustrates the differential metabolic fate of D-Methionine.
Figure 1: Differential metabolism of D-Methionine. Normal cells convert D-Met to L-Met via DAAO, sustaining growth. Cancer cells lack this conversion, triggering starvation-induced apoptosis.
Experimental Design & Materials
Critical Reagents
-
Base Media: Methionine-free RPMI-1640 or DMEM (Custom order or commercially available kits).
-
Serum: Dialyzed Fetal Bovine Serum (dFBS) . CRITICAL: Standard FBS contains endogenous L-Met (~30 µM). You must use dialyzed serum (10 kDa cutoff) to create a true methionine-defined environment.
-
D-Methionine: High purity (>99%), dissolved in PBS (Stock 100 mM).
-
L-Methionine: Control supplementation (Stock 100 mM).
-
Cisplatin: For chemoprotection assays (1 mg/mL stock in 0.9% NaCl).
Cell Line Selection
-
Test Group: Methionine-dependent cancer lines (e.g., MCF-7, PC-3, SW480).
-
Control Group: Normal fibroblasts (e.g., HDF, MRC-5) or epithelial cells (e.g., MCF-10A).
Protocol 1: Differential Proliferation Assay (The "Starvation" Test)
Objective: Determine if D-Met can substitute for L-Met to support cell growth.
Step-by-Step Workflow
-
Preparation (Day 0):
-
Harvest cells and wash 2x with PBS to remove residual L-Met media.
-
Seed cells in 96-well plates (3,000–5,000 cells/well) in standard media. Allow attachment (6–12 hours).
-
-
Treatment (Day 1):
-
Aspirate media and wash gently with PBS.
-
Add experimental media (100 µL/well) according to the table below:
-
| Group | Base Media | Serum | Supplement | Concentration | Purpose |
| Pos. Control | Met-Free RPMI | 10% dFBS | L-Met | 100 µM (15 mg/L) | Standard Growth |
| Neg. Control | Met-Free RPMI | 10% dFBS | None | 0 µM | Starvation Baseline |
| Experimental | Met-Free RPMI | 10% dFBS | D-Met | 100 µM - 1.0 mM | Test Condition |
-
Incubation:
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Note: Cancer cells may require daily media refreshment if metabolic rates are high.
-
-
Readout (Day 4):
-
Add 10 µL CCK-8 or MTT reagent per well. Incubate 2–4 hours.
-
Measure Absorbance (OD450 for CCK-8, OD570 for MTT).
-
Data Analysis
Calculate the Relative Growth Rate (RGR) for the D-Met condition:
-
Interpretation:
-
Normal Cells: RGR > 80% (Indicates successful conversion of D
L). -
Cancer Cells: RGR < 30% (Indicates inability to utilize D-Met; starvation effect).
-
Protocol 2: Chemoprotection Adjuvant Assay
Objective: Verify that D-Met does not inhibit the cytotoxicity of Cisplatin in cancer cells (safety check).
Step-by-Step Workflow
-
Seeding: Seed cancer cells in standard L-Met containing media (standard RPMI + 10% FBS). Note: Here we use standard media because we are testing D-Met as an additive drug, not a nutrient substitute.
-
Pre-treatment (Optional): Some protocols suggest pre-loading D-Met 1 hour before chemo.
-
Co-Treatment: Treat cells with a matrix of concentrations:
-
Cisplatin: 0, 1, 5, 10, 20 µM.
-
D-Methionine: Fixed high dose (e.g., 1.0 mM or 5.0 mM).
-
-
Incubation: 48–72 hours.
-
Readout: MTT/CCK-8 assay.
Data Interpretation
Plot the Dose-Response Curve for Cisplatin with and without D-Met.
-
Success Criteria: The IC50 of Cisplatin should remain unchanged (statistically insignificant shift) in the presence of D-Met.
-
Contrast: If you ran this on normal kidney cells (HEK293), you would expect the D-Met group to show higher viability (protection).
Protocol 3: Flow Cytometry (Mechanism Verification)
Objective: Confirm cell cycle arrest (S/G2 block) typical of methionine restriction.
-
Culture: Grow cancer cells in D-Met Media (from Protocol 1) for 48 hours.
-
Harvest: Trypsinize and wash in cold PBS.
-
Fixation: Fix in 70% ethanol at -20°C overnight.
-
Staining: Stain with Propidium Iodide (PI) + RNase A for 30 mins at 37°C.
-
Analysis: Measure DNA content.
-
Result: Met-deprived/D-Met treated cancer cells will show accumulation in S/G2 phase (failure to divide) compared to L-Met controls.
-
Experimental Workflow Diagram
Figure 2: Workflow for evaluating D-Methionine efficacy using dialyzed serum and multi-parametric readouts.
Troubleshooting & Pitfalls
| Issue | Probable Cause | Solution |
| Cancer cells grow in Negative Control | Residual L-Met | Ensure Dialyzed FBS is used. Wash cells 2x with PBS before media switch. |
| Normal cells die in D-Met | Low DAAO activity | Some immortalized normal lines (e.g., HEK293) may have reduced DAAO. Use primary fibroblasts or hepatocytes. |
| Precipitation in Media | High Concentration | D-Met is soluble, but ensure complete dissolution in PBS before adding to media. Filter sterilize (0.22 µm). |
| No Chemoprotection (in vivo context) | Timing | In animal models, D-Met is often given before Cisplatin. In vitro, simultaneous addition is standard but pre-treatment can be tested. |
References
-
Hoffman, R. M. (2019). Methionine dependence of cancer. Methods in Molecular Biology. Link
-
Campbell, K. C., et al. (1996).[2] D-methionine provides excellent protection from cisplatin ototoxicity in the rat.[2] Hearing Research. Link
-
Kaiser, P. (2020). Methionine dependence of cancer cells. Journal of Lipid Research. Link
-
Pavlova, N. N., & Thompson, C. B. (2016). The emerging hallmarks of cancer metabolism. Cell Metabolism. Link
-
Fukushima, T., et al. (2023). D-Amino acids and cancer: Friends or foes? International Journal of Molecular Sciences. Link
Sources
Application Note: Advanced Delivery Systems for Butanoic acid, 2-amino-4-(methyldithio)-
Abstract & Therapeutic Rationale
Butanoic acid, 2-amino-4-(methyldithio)- (referred to herein as MDBA ) is a mixed disulfide of homocysteine and methanethiol. Structurally distinct from Methionine (a thioether), MDBA possesses a labile disulfide bond (
Therapeutic Challenge: While MDBA shows promise as a methionine precursor and a modulator of the transsulfuration pathway, its clinical utility is limited by:
-
Rapid Reductive Metabolism: The disulfide bond is vulnerable to rapid reduction by plasma thiols (e.g., albumin-Cys34) and intracellular glutathione (GSH), leading to premature release of methanethiol and homocysteine before reaching the target tissue.
-
Permeability Limits: As a zwitterionic hydrophilic molecule, MDBA relies on specific amino acid transporters (e.g., System L), which are saturable and competitively inhibited by dietary amino acids.
Solution: This guide details two self-validating protocols to encapsulate MDBA, protecting its disulfide integrity and enhancing bioavailability via endocytic uptake:
-
System A: PEGylated Liposomes (Passive Aqueous Loading).
-
System B: PLGA Nanoparticles (Double Emulsion W/O/W).
Physicochemical Profiling & Pre-formulation
Before formulation, the analyte must be characterized to ensure protocol stability.
| Parameter | Value / Characteristic | Implication for Protocol |
| Molecular Weight | ~165.23 g/mol | Small molecule; high leakage risk in liposomes without cholesterol. |
| Solubility | Water: High (>50 mg/mL) | Requires Water-in-Oil-in-Water (W/O/W) or Aqueous Liposomal core. |
| Isoelectric Point (pI) | ~5.7 (Estimated) | Buffering at pH 7.4 keeps it zwitterionic/anionic; affects encapsulation. |
| Redox Stability | Labile to GSH/DTT | Avoid reducing agents in buffers. Process at low temp ( |
| UV Absorbance | Low (Disulfide | Requires derivatization (OPA/FMOC) or LC-MS for accurate quantification. |
Protocol A: PEGylated Liposomal Encapsulation
Mechanism: Encapsulation of MDBA in the aqueous core. The lipid bilayer prevents interaction with plasma reductants.
Reagents
-
Lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, DSPE-PEG2000.[1]
-
Molar Ratio: 55:40:5 (DSPC:Chol:PEG). Note: High cholesterol is critical to prevent leakage of the small MDBA molecule.
-
Hydration Buffer: PBS pH 7.4 (degassed to prevent oxidation).
Step-by-Step Workflow
-
Thin Film Formation:
-
Dissolve lipid mixture (Total 20 mg) in Chloroform:Methanol (2:1 v/v) in a round-bottom flask.
-
Evaporate solvent using a Rotary Evaporator at
(above DSPC ) under vacuum until a dry, thin film forms. -
Critical: Desiccate overnight to remove trace solvent.
-
-
Hydration (Passive Loading):
-
Dissolve MDBA (10 mg/mL) in pre-warmed PBS (
). -
Add MDBA solution to the lipid film.
-
Rotate flask at
for 1 hour. The film should peel off, forming Multilamellar Vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Pass the suspension through polycarbonate membranes (200 nm
5 passes, then 100 nm 10 passes) using a thermobarrel extruder set to . -
Result: Large Unilamellar Vesicles (LUVs) ~120 nm.
-
-
Purification (Dialysis):
-
Transfer liposomes to a dialysis cassette (MWCO 3.5 kDa).
-
Dialyze against PBS (
, 24 hours, 3 buffer changes) to remove unencapsulated MDBA.
-
-
Storage: Store at
under Argon. Do not freeze unless cryoprotectant (e.g., 5% Trehalose) is added.
Protocol B: PLGA Nanoparticles (Double Emulsion W/O/W)
Mechanism: The "Water-in-Oil-in-Water" method traps the hydrophilic MDBA inside a polymer matrix, providing sustained release and protection from enzymatic degradation.
Reagents
-
Polymer: PLGA 50:50 (Ester terminated, MW 30-60 kDa).
-
Organic Solvent: Dichloromethane (DCM).
-
Surfactant: Polyvinyl alcohol (PVA) (MW 30-70 kDa).
Workflow Visualization (Graphviz)
Caption: Figure 1. Double Emulsion (W1/O/W2) fabrication workflow for encapsulating hydrophilic MDBA into PLGA nanoparticles.
Step-by-Step Workflow
-
Primary Emulsion (
):-
Phase: Dissolve 5 mg MDBA in 200
L PBS. -
Oil Phase: Dissolve 50 mg PLGA in 2 mL DCM.
-
Emulsification: Add
to Oil phase. Sonicate (Probe sonicator) at 40% amplitude for 60 seconds on ice. Ice is mandatory to prevent heat degradation of the disulfide bond.
-
Phase: Dissolve 5 mg MDBA in 200
-
Secondary Emulsion (
):- Phase: Prepare 10 mL of 1% PVA (w/v) in water.[2]
-
Add the Primary Emulsion dropwise into the
phase under magnetic stirring. -
Homogenization: Sonicate again or use an Ultra-Turrax (10,000 rpm, 2 mins) to form the double emulsion.
-
Solvent Evaporation:
-
Pour the emulsion into 20 mL of 0.1% PVA solution.
-
Stir magnetically (300 rpm) for 4 hours at Room Temperature (RT) in a fume hood to evaporate DCM.
-
-
Collection & Washing:
-
Centrifuge at 15,000
g for 20 mins. -
Discard supernatant (keep for EE% calculation).
-
Resuspend pellet in water and wash 2x to remove excess PVA.[3]
-
-
Lyophilization:
-
Resuspend final pellet in 5% Trehalose (cryoprotectant).
-
Freeze-dry for 24-48 hours.
-
Analytical Validation Protocols
A. Entrapment Efficiency (EE%)
Since MDBA lacks a strong chromophore, use HPLC with OPA-Derivatization (o-Phthalaldehyde) which reacts with primary amines to become fluorescent.
-
Sample Prep:
-
Total Drug: Dissolve 5 mg of Lyophilized NPs in 1 mL DCM (dissolves PLGA). Add 1 mL buffer to extract MDBA. Vortex and centrifuge. Collect aqueous phase.
-
Free Drug: Analyze the supernatant from the washing step.
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (5
m). -
Mobile Phase: A: Acetate Buffer pH 5.8 / B: Acetonitrile (Gradient).
-
Detector: Fluorescence (Ex: 340 nm, Em: 450 nm).
-
-
Calculation:
B. In Vitro Bioavailability (Caco-2 Permeability)
To prove improved delivery over free substance.
-
Cell Culture: Seed Caco-2 cells on Transwell inserts (
m pore). Culture for 21 days until TEER > 300 . -
Transport Study:
-
Apical Chamber: Add MDBA-NPs (equivalent to 100
M MDBA) in HBSS (pH 6.5). -
Basolateral Chamber: HBSS (pH 7.4).
-
-
Sampling: Withdraw 100
L from basolateral side at 30, 60, 90, 120 min. -
Analysis: Quantify MDBA in receiver compartment via HPLC. Calculate Apparent Permeability (
).[4]
Mechanism of Action: Intracellular Release
Once internalized, the delivery system must release the payload. The disulfide bond of MDBA is the "trigger."
Caption: Figure 2. Intracellular activation pathway. High cytosolic Glutathione (GSH) reduces MDBA, releasing the active thiol species.
References
-
Mittal, G. et al. (2007). "Strategies to enhance the stability and bioavailability of hydrophilic drugs." Journal of Controlled Release. Link
-
Refsum, H. et al. (1998). "Facts and recommendations about total homocysteine determinations: an expert opinion." Clinical Chemistry. Link
-
Danhier, F. et al. (2012). "PLGA-based nanoparticles: An overview of biomedical applications." Journal of Controlled Release. Link
-
Hubatsch, I. et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols. Link
-
Sengupta, S. et al. (2010). "Redox-responsive drug delivery systems." Antioxidants & Redox Signaling. Link
Sources
Probing Amino Acid Transport Mechanisms Using Butanoic acid, 2-amino-4-(methyldithio)-, a Novel Methionine Analog
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Amino acid transporters are crucial for cellular homeostasis and are increasingly recognized as pivotal players in various pathological states, including cancer. The transport of large neutral amino acids, such as methionine, facilitated by systems like the L-type Amino Acid Transporter 1 (LAT1), is frequently upregulated in malignant cells to meet the high metabolic demands of proliferation.[1][2] This dependency presents a valuable therapeutic window. This guide details the application of Butanoic acid, 2-amino-4-(methyldithio)-, a structural analog of methionine, as a chemical probe to investigate the kinetics and mechanisms of amino acid transport. We provide comprehensive, step-by-step protocols for utilizing this compound in competitive inhibition assays to determine inhibitor constants (Kᵢ) and in direct uptake studies using modern, non-radioactive, mass spectrometry-based methods to ascertain its transport kinetics (Kₘ, Vₘₐₓ). These methodologies offer a robust framework for characterizing the interaction of novel compounds with amino acid transporters, aiding in the discovery and development of targeted therapeutics.
Introduction
The Critical Role of Amino Acid Transporters in Cellular Physiology and Disease
Amino acids are fundamental for life, serving not only as the building blocks for protein synthesis but also as key metabolic fuels and signaling molecules.[3] Their movement across cellular membranes is tightly regulated by a diverse group of membrane proteins known as amino acid transporters, primarily from the Solute Carrier (SLC) superfamily.[3] These transporters are essential for nutrient absorption, inter-organ amino acid flux, and maintaining cellular homeostasis.[3] Consequently, the malfunction or dysregulation of these transporters is implicated in a wide array of diseases, from metabolic disorders to neurological conditions and cancer.[3][4]
Focus on Methionine and the L-Type Amino Acid Transporter 1 (LAT1)
Among the various transport systems, System L has garnered significant attention. It mediates the sodium-independent exchange of large neutral amino acids (LNAAs), including branched-chain amino acids and aromatic amino acids like methionine.[1] One of its key members, the L-type Amino Acid Transporter 1 (LAT1 or SLC7A5), is highly expressed in many human cancers, where it supports relentless growth and proliferation by ensuring a steady supply of essential amino acids.[2][5] This upregulation of LAT1 often correlates with poor prognosis, making it an authoritative target for cancer diagnosis and therapy.[2][6] The essential amino acid methionine, a substrate of LAT1, is not only crucial for protein synthesis but also serves as the precursor for S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins, linking metabolism directly to epigenetic regulation.[7][8]
The Utility of Amino Acid Analogs in Transport Research
Studying the precise activity of a transporter can be challenging, as natural substrates are often rapidly metabolized downstream, confounding direct measurement of transport.[9] Synthetic amino acid analogs that are non-metabolizable or modified for detection are therefore invaluable tools.[9] They allow researchers to isolate the transport step from subsequent metabolic events, enabling a more accurate characterization of transporter function, kinetics, and inhibition.[9][10]
Introducing Butanoic acid, 2-amino-4-(methyldithio)-
Butanoic acid, 2-amino-4-(methyldithio)- is a structural analog of L-methionine. Its key distinguishing feature is the replacement of methionine's thioether group (-S-CH₃) with a methyldithio group (-S-S-CH₃). This modification makes it a compelling tool for several reasons:
-
It is expected to interact with transporters that recognize methionine, such as LAT1.
-
The disulfide bond may alter its binding affinity and transportability compared to the parent amino acid.
-
This disulfide linkage introduces redox sensitivity, offering a unique opportunity to study how the cellular redox environment may influence transporter activity.
This guide provides detailed protocols for using this analog as both a competitive inhibitor and a transportable substrate to elucidate the mechanisms of amino acid transport.
Core Principles and Experimental Workflow
Investigating the interaction of a compound with a transporter typically follows a two-stage approach: first, assessing its ability to inhibit the transport of a known substrate, and second, determining if it is a substrate itself.
Caption: General workflow for characterizing a novel amino acid analog.
Protocol 1: Characterization as a Competitive Inhibitor of Methionine Transport
Objective: To determine if Butanoic acid, 2-amino-4-(methyldithio)- competitively inhibits the transport of a known System L substrate and to quantify its inhibitory potency (IC₅₀ and Kᵢ).
Principle of the Assay: This protocol measures the uptake of a radiolabeled substrate (e.g., [³H]-L-leucine) in the presence of increasing concentrations of the unlabeled test compound (the analog). A competitive inhibitor will bind to the transporter's active site, preventing the substrate from binding and thereby reducing the amount of radioactivity accumulated inside the cells.[11] The concentration of the inhibitor that reduces substrate uptake by 50% is the IC₅₀.
Caption: Competitive inhibitors block the active site of the transporter.
Materials
-
Cell Line: A human cancer cell line with high endogenous LAT1 expression (e.g., HT-29 colorectal adenocarcinoma or 786-O renal cell carcinoma).[12][13]
-
Radiolabeled Substrate: [³H]-L-leucine or [³⁵S]-L-methionine.
-
Test Compound: Butanoic acid, 2-amino-4-(methyldithio)-.
-
Positive Control Inhibitor: 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), a well-characterized System L inhibitor.[5]
-
Buffers:
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.
-
Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).
-
-
Lysis Buffer: 0.1 M NaOH with 1% SDS.
-
Scintillation Cocktail and Scintillation Counter .
-
24-well cell culture plates.
Step-by-Step Methodology
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 2 x 10⁵ cells/well). Culture for 24-48 hours.
-
Preparation of Assay Solutions:
-
Prepare a stock solution of the radiolabeled substrate in KRH buffer. The final concentration should be close to the Kₘ of the transporter for that substrate (typically in the low micromolar range for LAT1).
-
Prepare serial dilutions of Butanoic acid, 2-amino-4-(methyldithio)- and the BCH control in KRH buffer. A typical concentration range would be from 10 nM to 1 mM.
-
-
Uptake Assay:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with 1 mL of pre-warmed KRH buffer.
-
Add 250 µL of the appropriate inhibitor solution (or KRH buffer for control wells) to each well and pre-incubate for 10 minutes at 37°C.
-
To initiate the uptake, add 250 µL of the radiolabeled substrate solution (now containing the inhibitor at the desired final concentration) to each well.
-
Incubate for a short period where uptake is linear (typically 1-5 minutes) at 37°C.
-
-
Termination and Washing:
-
To stop the transport, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with 1 mL of ice-cold PBS to remove extracellular radioactivity.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for 30 minutes.
-
Transfer the lysate to a scintillation vial.
-
Add 4 mL of scintillation cocktail, vortex, and measure the radioactivity using a liquid scintillation counter.
-
Reserve a small aliquot of the lysate for protein quantification (e.g., BCA assay) to normalize the data.
-
Data Analysis
-
Normalize the counts per minute (CPM) to the protein content of each well (CPM/mg protein).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor) wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
-
Where [S] is the concentration of the radiolabeled substrate and Kₘ is its Michaelis-Menten constant for the transporter.
-
| Compound | IC₅₀ (µM) (Hypothetical) | Kᵢ (µM) (Hypothetical) |
| BCH (Positive Control) | 25 | 12 |
| Butanoic acid, 2-amino-4-(methyldithio)- | 15 | 7.2 |
Protocol 2: Assessment of Direct Transport via LC-MS/MS
Objective: To determine if Butanoic acid, 2-amino-4-(methyldithio)- is a substrate for an amino acid transporter and to characterize its transport kinetics (Kₘ and Vₘₐₓ).
Principle of the Assay: This protocol uses a modern, non-radioactive method to directly measure the uptake of the unlabeled compound.[14] Cells are incubated with the compound, and after lysis, the intracellular concentration is precisely quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity and avoids the hazards and costs associated with radiolabeled compounds.[14]
Caption: Workflow for a non-radioactive, LC-MS/MS-based uptake assay.
Materials
-
Cell Line and Culture Plates: As in Protocol 1.
-
Test Substrate: Butanoic acid, 2-amino-4-(methyldithio)-.
-
Internal Standard: A stable isotope-labeled version of the analog (e.g., with ¹³C or ¹⁵N) or another structurally similar compound not present in cells.
-
Buffers: KRH and PBS as in Protocol 1.
-
Extraction Solvent: 80% Methanol pre-chilled to -80°C.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Step-by-Step Methodology
-
Cell Seeding: Prepare cell plates as described in Protocol 1.
-
Preparation of Assay Solutions: Prepare solutions of Butanoic acid, 2-amino-4-(methyldithio)- in KRH buffer at various concentrations to cover the expected kinetic range (e.g., from 1 µM to 5 mM).
-
Uptake Assay:
-
Wash the cell monolayer twice with pre-warmed KRH buffer.
-
Add the substrate solutions at different concentrations to the wells.
-
Incubate for a defined period within the linear uptake range (determined in preliminary time-course experiments) at 37°C.
-
-
Termination and Extraction:
-
To stop uptake, rapidly aspirate the substrate solution.
-
Immediately place the plate on ice and wash three times with ice-cold PBS.
-
Aspirate the final wash completely.
-
Add 200 µL of ice-cold 80% methanol containing the known concentration of the internal standard to each well.
-
Incubate at -80°C for 20 minutes to precipitate proteins and extract metabolites.
-
-
Sample Preparation:
-
Scrape the wells to detach the cells into the methanol.
-
Transfer the cell lysate/extract to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
LC-MS/MS Analysis and Data Processing
-
Develop an LC-MS/MS method (e.g., using selected reaction monitoring, SRM) to specifically detect and quantify the test compound and the internal standard.
-
Inject the prepared samples and generate a standard curve by analyzing known concentrations of the compound.
-
Calculate the intracellular concentration of the test compound in each sample by normalizing its peak area to that of the internal standard and comparing it to the standard curve.
-
Normalize the concentration to the cell number or protein content of the well.
-
Plot the initial velocity of uptake (pmol/min/mg protein) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression to determine the kinetic parameters Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum velocity).
| Kinetic Parameter | Value (Hypothetical) | Description |
| Kₘ | 50 µM | Affinity of the transporter for the substrate. |
| Vₘₐₓ | 200 pmol/min/mg | Maximum rate of transport at saturating substrate. |
Interpretation and Downstream Applications
The results from these protocols provide a comprehensive profile of how Butanoic acid, 2-amino-4-(methyldithio)- interacts with amino acid transporters.
-
If it is a Potent Inhibitor (Low Kᵢ): The compound demonstrates potential as a therapeutic agent. For example, selective inhibition of LAT1 can starve cancer cells of essential amino acids, leading to reduced proliferation and apoptosis.[1][13] Further studies would focus on selectivity against other transporters and in vivo efficacy.
-
If it is a Transported Substrate (Low Kₘ): The compound could be developed into a diagnostic imaging agent. If radiolabeled with a positron-emitting isotope (e.g., ¹⁸F), it could be used in Positron Emission Tomography (PET) to visualize tumors that overexpress the target transporter.[9][15]
-
The Disulfide Moiety: The unique -S-S- bond allows for novel experimental designs. Researchers can investigate if transport kinetics are altered under conditions of oxidative or reductive stress, providing insight into the redox regulation of amino acid transport.
Conclusion
Butanoic acid, 2-amino-4-(methyldithio)- represents a versatile chemical probe for the functional characterization of amino acid transport systems, particularly those responsible for methionine uptake. The protocols detailed herein provide a robust framework for its use in both competitive inhibition and direct uptake assays. By applying these methods, researchers can gain critical insights into transporter kinetics, identify new therapeutic targets, and develop novel diagnostic tools, ultimately advancing our understanding of cellular metabolism in health and disease.
References
-
Verdon, Q., & Hundal, H. S. (2011). The role of amino acid transporters in inherited and acquired diseases. Portland Press. [Link]
-
Dvořák, A., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
-
Wang, Q., & Holst, J. (2015). The role of L-type amino acid transporter 1 in human tumors. Experimental Hematology & Oncology. [Link]
-
Goberdhan, D. C., et al. (2016). System-L amino acid transporters play a key role in pancreatic β-cell signalling and function. Journal of Molecular Endocrinology. [Link]
-
Johal, S. S., et al. (2023). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. STAR Protocols. [Link]
-
Dvořák, A., et al. (2021). Overview of the types of cell-based transport assays described in this review. ResearchGate. [Link]
-
Li, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Biochemical and Biophysical Research Communications. [Link]
-
Sygnature Discovery. (n.d.). Transporter Assays. Sygnature Discovery. [Link]
-
Schuster, D. M., & Nanni, C. (2016). Evaluation of Prostate Cancer With Radiolabeled Amino Acid Analogs. Seminars in Nuclear Medicine. [Link]
-
Xu, Q., et al. (2022). Blockade LAT1 Mediates Methionine Metabolism to Overcome Oxaliplatin Resistance under Hypoxia in Renal Cell Carcinoma. Cancers. [Link]
-
Lee, J. C. Y., et al. (2021). Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. Processes. [Link]
-
Xu, Q., et al. (2022). Blockade LAT1 Mediates Methionine Metabolism to Overcome Oxaliplatin Resistance under Hypoxia in Renal Cell Carcinoma. PubMed. [Link]
-
Hayashi, K., & Anzai, N. (2017). Novel therapeutic approaches targeting L-type amino acid transporters for cancer treatment. World Journal of Gastrointestinal Oncology. [Link]
-
Xu, Q., et al. (2022). Blockade LAT1 Mediates Methionine Metabolism to Overcome Oxaliplatin Resistance under Hypoxia in Renal Cell Carcinoma. Scilit. [Link]
-
Bröer, S. (2018). Amino Acid Transporters as Disease Modifiers and Drug Targets. SLAS Discovery. [Link]
-
Jager, P. L., et al. (2001). Radiolabeled Amino Acids: Basic Aspects and Clinical Applications in Oncology. Journal of Nuclear Medicine. [Link]
-
Cui, Y., et al. (2023). Contribution of the L-Type Amino Acid Transporter Family in the Diagnosis and Treatment of Prostate Cancer. International Journal of Molecular Sciences. [Link]
-
McConathy, J., & Goodman, M. M. (2013). Radiolabeled amino acids for oncologic imaging. Journal of Nuclear Medicine. [Link]
-
Shen, L., & Karner, C. M. (2021). Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. Methods in Molecular Biology. [Link]
-
Pardridge, W. M., & Oldendorf, W. H. (1975). Kinetics of competitive inhibition of neutral amino acid transport across the blood-brain barrier. ResearchGate. [Link]
-
Wikipedia. (n.d.). Methionine. Wikipedia. [Link]
-
Longdom Publishing. (2024). Applications of Radiolabeling in Biological Study and Innovation. Journal of Analytical & Bioanalytical Techniques. [Link]
-
protocols.io. (2025). Drug transporter (ABC), P-gp, BCRP, BSEP inhibition using drug substrate assay. protocols.io. [Link]
-
Wikipedia. (n.d.). Competitive inhibition. Wikipedia. [Link]
-
Catalyst University. (2019). Amino Acid Metabolism | the Methionine (SAM) Cycle. YouTube. [Link]
Sources
- 1. The role of L-type amino acid transporter 1 in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel therapeutic approaches targeting L-type amino acid transporters for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Amino Acid Transporters as Disease Modifiers and Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. mdpi.com [mdpi.com]
- 7. Methionine - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Evaluation of Prostate Cancer with Radiolabeled Amino Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiolabeled Amino Acids: Basic Aspects and Clinical Applications in Oncology* | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. Competitive inhibition - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. psecommunity.org [psecommunity.org]
- 14. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radiolabeled amino acids for oncologic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in HMTBA quantification by mass spectrometry
Topic: Overcoming Matrix Effects in HMTBA Quantification by Mass Spectrometry Persona: Senior Application Scientist, Analytical Chemistry Division Format: Technical Support Center (Troubleshooting & FAQs)
Precision Quantification of 2-Hydroxy-4-(Methylthio)Butanoic Acid
Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: HMTBA-MS-OPT
📋 Executive Summary
Welcome to the HMTBA technical support hub. You are likely here because quantifying 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) —also known as Methionine Hydroxy Analogue (MHA)—is presenting specific challenges in your LC-MS/MS workflow.
HMTBA is a unique analyte. Unlike methionine, it lacks an amino group, making it an
-
Poor Retention: Its high polarity causes it to elute in the "void volume" (dead time) on standard C18 columns, where matrix suppression is most severe.
-
Oligomerization: In aqueous solution, HMTBA exists in an equilibrium between monomers, dimers, and oligomers. Without hydrolysis, you are under-quantifying the total HMTBA load.
-
Ionization Competition: Analyzed in negative ESI mode (
at m/z 149), it competes with endogenous organic acids and phospholipids.
This guide addresses these issues with self-validating protocols.
🧩 Module 1: Diagnostics & Matrix Effects
Q: My internal standard response varies wildly between plasma samples. Is this matrix suppression?
A: almost certainly. HMTBA is often analyzed in negative mode, which is notoriously susceptible to discharge and suppression from co-eluting salts and phospholipids.
The Diagnostic Protocol: Post-Column Infusion (PCI) Do not guess. Visualize the suppression zone. You must perform a PCI experiment to map where your matrix is "blind."
Step-by-Step PCI Workflow:
-
Setup: Tee a syringe pump containing a steady flow of HMTBA standard (100 ng/mL) into the column effluent before it enters the MS source.
-
Injection: Inject a "blank" extracted matrix sample (e.g., plasma extract without HMTBA).
-
Observation: Monitor the baseline of the HMTBA transition (m/z 149
101). -
Result: A flat baseline = no effect. A dip (trough) = suppression. A peak = enhancement.
-
Action: If HMTBA elutes during a "dip," you must change your chromatography.
Figure 1: Post-Column Infusion (PCI) workflow for visualizing matrix effects zones.
🧪 Module 2: The "Hidden" Matrix (Oligomerization)
Q: My calibration curve is linear, but my recovery is consistently ~80%. Why?
A: You are likely measuring only the monomer.
HMTBA is an
The Fix: Alkaline Hydrolysis You must force the equilibrium back to the monomer form before extraction.
Protocol: Total HMTBA Hydrolysis
-
Aliquot: Take 50
L of sample (plasma/urine/feed extract). -
Basify: Add 50
L of 0.1 M NaOH (or KOH). -
Incubate: Heat at 60°C for 15 minutes (or room temp for 2 hours). This cleaves the ester bonds.
-
Neutralize/Acidify: Add 150
L of 1% Formic Acid in Acetonitrile (this simultaneously precipitates proteins and prepares for injection). -
Centrifuge: 10,000 x g for 10 mins.
-
Analyze Supernatant.
Critical Note: If you skip this step, you are only quantifying "Free HMTBA," not "Total HMTBA."
📊 Module 3: Chromatographic Strategy
Q: HMTBA elutes at 0.8 min on my C18 column. How do I retain it?
A: HMTBA is too polar for standard C18 retention. Eluting at the void volume guarantees high matrix suppression (salts elute here). You have two robust options:
Option A: HILIC (Hydrophilic Interaction Liquid Chromatography) - Recommended
HILIC is ideal for small polar acids. It reverses the elution order, retaining polar compounds longer.[1][2]
-
Column: Amide or Diol phase (e.g., BEH Amide).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 9) in 95:5 Water:ACN.
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water.
-
Why pH 9? In negative mode, high pH ensures HMTBA is fully deprotonated (
), improving peak shape and sensitivity.
Option B: Reverse Phase with Ion-Pairing (Not Recommended for Routine Maintenance)
-
Method: Add volatile amines (e.g., tributylamine) to the mobile phase.
-
Risk: This permanently contaminates the LC system and suppresses MS signal. Avoid if possible.
Option C: Polar-Embedded C18 (T3 or AQ type)
-
Method: Use a column designed for 100% aqueous stability (e.g., HSS T3).
-
Mobile Phase: 0.1% Formic acid in water (hold at 100% aqueous for 2 mins) -> Gradient to ACN.
-
Benefit: Better than standard C18, but HILIC usually offers superior separation from phospholipids.
📉 Data & Validation Standards
Table 1: Comparison of Extraction Techniques for HMTBA
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Method | ACN/MeOH crash | Anion Exchange (MAX/WAX) | Ethyl Acetate (Acidified) |
| Cleanliness | Low (High Phospholipids) | High | High |
| Recovery | >90% | 75-85% | 80-90% |
| Matrix Effect | High Suppression | Minimal | Low |
| Throughput | High | Medium | Low |
| Recommendation | Screening only | Clinical/Regulated Work | Alternative to SPE |
🧬 Experimental Workflow: The Decision Tree
Use this logic flow to determine your sample preparation strategy based on your sensitivity requirements.
Figure 2: Sample preparation decision tree emphasizing the mandatory hydrolysis step.
📚 References
-
European Food Safety Authority (EFSA). (2012). Scientific Opinion on the safety and efficacy of hydroxy analogue of methionine and its calcium salt. EFSA Journal. Link
-
Matuszewski, B. K., et al. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][2][3][4][5][6][7] Link
-
Ontiveros, C. C., et al. (1987). An HPLC method for the determination of 2-hydroxy-4-(methylthio)-butanoic acid (HMB) in supplemented animal feeds.[5][8][9] Journal of Agricultural and Food Chemistry.[5][10][11] Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link
-
Agilent Technologies. (2020). HILIC: A Powerful Approach for Polar Compounds.[12]Link
For further assistance, please contact the Applications Engineering Team with your specific LC conditions and chromatograms.
Sources
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. lcms.cz [lcms.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lumexinstruments.com [lumexinstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Enzymatic synthesis and characterization of l-methionine and 2-hydroxy-4-(methylthio)butanoic acid (HMB) co-oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Optimizing D-Methionine dosage to maximize growth performance in livestock
Topic: Optimizing D-Methionine dosage to maximize growth performance in livestock Audience: Researchers, Formulation Scientists, and R&D Leads Status: Active Ticket ID: MET-ISO-OPT-001
Introduction: The Isomer Challenge
Welcome to the Advanced Amino Acid Optimization Center. You are likely here because your DL-Methionine (DL-Met) or pure D-Methionine (D-Met) trials are yielding inconsistent growth data, or you are attempting to determine the precise Relative Bioavailability (RBA) against L-Methionine (L-Met).
Unlike L-Met, which is directly incorporated into protein, D-Met acts as a "prodrug"—it must be biologically converted before it becomes useful. This guide troubleshoots the biological bottlenecks (enzymatic conversion), experimental pitfalls (dosage design), and physiological nuances (oxidative stress) that dictate the success of your formulation.
Part 1: Troubleshooting Bioavailability & Conversion
Q1: Why is my D-Met group underperforming compared to the L-Met group in starter diets (0-10 days)?
Diagnosis: Enzymatic Bottleneck (DAAO Insufficiency).
The Mechanism:
D-Methionine is not directly usable for protein synthesis. It must first be converted to the intermediate
-
Crucial Insight: DAAO expression is age-dependent. In young poultry (broilers <10 days) and weaned piglets, hepatic DAAO activity is significantly lower than in mature animals. This creates a metabolic bottleneck where the animal absorbs D-Met but cannot convert it fast enough to meet the high protein deposition demands of the starter phase.
Actionable Protocol:
-
Age-Specific RBA Adjustment: Do not assume 100% bioefficacy for young animals. Use an RBA factor of 90-95% for D-Met relative to L-Met in the first 10 days.
-
The "Top-Up" Strategy: If using DL-Met (50:50 mix), ensure the L-Met fraction alone meets at least 60% of the digestible Met requirement during the starter phase to bypass the DAAO bottleneck.
Visualization: The Conversion Pathway The following diagram illustrates the enzymatic steps required for D-Met utilization. Note the critical role of DAAO as the gatekeeper.
Caption: The metabolic conversion of D-Methionine to L-Methionine. DAAO activity is the rate-limiting step in young livestock.
Part 2: Experimental Design & Dosage Optimization
Q2: My dose-response curve is flat. Why can't I detect a significant difference between D-Met and L-Met efficacy?
Diagnosis: Basal Diet Formulation Error (Lack of Sensitivity).
The Mechanism: If your basal diet contains methionine levels too close to the animal's requirement (e.g., >85% of NRC requirements), the control group will already be near the growth plateau. In this "safe zone," the animal's metabolism masks the inefficiency of D-Met conversion because the pressure to maximize every molecule is low.
Actionable Protocol: The Slope-Ratio Assay To accurately determine efficacy, you must force the animal to rely on the test additive.
-
Create a Severe Deficiency: Formulate a basal diet containing only 60-70% of the Methionine + Cysteine (TSAA) requirement.
-
Graded Supplementation: Add D-Met and L-Met at graded levels (e.g., +0.05%, +0.10%, +0.15%) that keep the total Met below the requirement plateau.
-
Linearity Check: Plot growth (Y-axis) vs. intake (X-axis). If the response isn't linear (
), your basal diet was too high in Met or other nutrients were limiting (e.g., Lysine).
Data Presentation: Expected Relative Bioavailability (RBA)
| Species | Stage | D-Met RBA (vs L-Met) | Key Constraint |
| Broilers | Starter (0-10d) | ~90% | Low DAAO activity |
| Broilers | Grower/Finisher | 98-100% | Full enzymatic competence |
| Swine | Weaned Piglets | 95-100% | High feed intake compensates |
| Swine | Grower | 100% | Equivalent efficacy |
Q3: How do I statistically validate the dosage efficiency?
Diagnosis: Incorrect Regression Model.
Actionable Protocol: Use a Multi-Linear Regression (Slope-Ratio) model.
-
Equation:
-
Calculation: Bioavailability =
Visualization: Slope-Ratio Experimental Workflow
Caption: Workflow for a Slope-Ratio Assay to determine relative bioavailability of Met sources.
Part 3: Advanced Optimization (Gut Health & Oxidative Stress)
Q4: Can D-Methionine help in heat-stressed flocks even if growth is slow?
Diagnosis: Antioxidant sparing effect.[8]
The Mechanism: Methionine is a precursor to Glutathione (GSH) , the master antioxidant. Under heat stress, the demand for GSH spikes.
-
D-Met Advantage: While L-Met is rapidly incorporated into muscle protein, some studies suggest D-Met (due to its conversion lag) provides a sustained release of Met into the plasma pool, maintaining GSH levels more effectively during chronic stress.
-
Troubleshooting: If mortality is high in heat-stressed birds despite adequate growth, increase D-Met (or DL-Met) dosage by 10-15% above NRC requirements to satisfy the "functional" requirement for antioxidant defense, not just growth.
References
-
Baker, D. H. (1994). Utilization of precursors for L-amino acids. In: Amino Acids in Farm Animal Nutrition. D'Mello, J.P.F. (Ed.).[8] CAB International.
-
Esteve-Garcia, E., & Khan, D. R. (2018).[9] Relative Bioavailability of DL and L-Methionine in Broilers. Open Journal of Animal Sciences.
-
Kong, C., et al. (2016). Assessment of bioavailability of dl-methionine compared with l-methionine fed to nursery pigs. Journal of Animal Science.
-
Zhang, S., et al. (2021).[10] Dietary supplementation of methionine mitigates oxidative stress in broilers under high stocking density. Poultry Science.
-
Han, Y., et al. (2018). Methionine supply upregulated expression of genes involved in antioxidant metabolism.[7] Journal of Animal Science.
Sources
- 1. thepoultrysite.com [thepoultrysite.com]
- 2. img.wattagnet.com [img.wattagnet.com]
- 3. cjbio.net [cjbio.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Dietary supplementation of methionine mitigates oxidative stress in broilers under high stocking density - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative Bioavailability of DL and L-Methionine in Broilers [scirp.org]
- 10. Dietary supplementation of methionine mitigates oxidative stress in broilers under high stocking density - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Methionine Degradation & Prevention
Welcome to the technical support center for D-methionine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of D-methionine degradation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
I. Understanding D-Methionine Degradation: Core Pathways
D-methionine, like its L-isomer, is susceptible to several degradation pathways, primarily enzymatic and chemical oxidation. Understanding these mechanisms is the first step in developing effective prevention strategies.
Enzymatic Degradation via D-Amino Acid Oxidase (DAAO)
The primary enzymatic pathway for D-methionine degradation involves D-Amino Acid Oxidase (DAAO). This FAD-dependent enzyme catalyzes the oxidative deamination of D-amino acids.[1][2][3]
-
Mechanism : DAAO oxidizes D-methionine to its corresponding α-imino acid, which then non-enzymatically hydrolyzes to 4-methylthio-2-oxobutyric acid (MTOBA), ammonia (NH₃), and hydrogen peroxide (H₂O₂).[1][2]
-
Significance : DAAO is present in various organisms, from microorganisms to mammals, and plays a role in detoxification and metabolic regulation.[1][2][4] In experimental settings, the presence of DAAO, either from cellular expression systems or microbial contamination, can lead to the rapid depletion of D-methionine.
Caption: Enzymatic degradation of D-methionine by D-Amino Acid Oxidase (DAAO).
Chemical Degradation: Oxidation
Methionine is highly susceptible to oxidation due to the sulfur atom in its side chain.[5][6] This non-enzymatic process is a significant concern in the formulation and storage of methionine-containing solutions and biopharmaceuticals.
-
Mechanism : Reactive oxygen species (ROS), atmospheric oxygen, and metal ions can oxidize the thioether group of methionine.[5] This process forms two main products:
-
Contributing Factors :
-
pH : The rate of methionine oxidation can be enhanced at alkaline pH.[5]
-
Metal Ions : Transition metal ions can catalyze oxidation.[5]
-
Light Exposure : Photo-oxidation can accelerate degradation.[5]
-
Buffer Composition : Certain buffers, like phosphate, may accelerate methionine degradation more than others.[5]
-
Caption: Chemical oxidation pathway of D-methionine.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments with D-methionine.
FAQ 1: My D-methionine concentration is decreasing in my cell culture medium. What is the likely cause?
Possible Causes:
-
Enzymatic Degradation by Cells: If your cell line expresses D-Amino Acid Oxidase (DAAO), it will actively degrade D-methionine. DAAO activity is known in various cell types, particularly in kidney and brain-derived cells.[1][4]
-
Microbial Contamination: Microorganisms are a common source of DAAO. Even low-level contamination can lead to significant D-methionine degradation.
-
Chemical Oxidation: The components of your cell culture medium, combined with incubation conditions (37°C, presence of oxygen and metal ions), can promote the chemical oxidation of D-methionine to methionine sulfoxide.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for D-methionine loss in cell culture.
FAQ 2: How can I prevent the oxidation of D-methionine in my solutions?
Prevention Strategies:
| Strategy | Mechanism of Action | Recommended Protocol/Concentration |
| Add Antioxidants | Scavenge reactive oxygen species that initiate oxidation. | L-methionine (as a sacrificial antioxidant), Ascorbic acid.[5] Use at concentrations that do not impact your experimental system. |
| Use Chelating Agents | Sequester metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidation. | EDTA, Citrate.[5] Typical concentrations range from 0.1 to 1 mM. |
| Control pH | Oxidation rates can be pH-dependent, often increasing at alkaline pH.[5] | Maintain solutions at a neutral or slightly acidic pH where possible. Buffer choice is critical; avoid buffers that accelerate oxidation.[5] |
| Protect from Light | Minimize photo-oxidation. | Store solutions in amber vials or protect them from light with aluminum foil.[8] |
| Degas Solvents | Remove dissolved oxygen from aqueous solutions. | Sparge with an inert gas like nitrogen or argon before dissolving D-methionine.[8] |
| Optimize Storage | Low temperatures slow down chemical reactions. | For long-term storage, keep solutions at -20°C or -80°C.[8] Prepare single-use aliquots to avoid freeze-thaw cycles.[8] |
FAQ 3: I suspect enzymatic degradation of D-methionine. How can I confirm this and what are the mitigation strategies?
Confirmation and Mitigation:
-
Confirmation of DAAO Activity:
-
Experimental Setup: Incubate D-methionine in: (a) fresh, cell-free medium and (b) conditioned medium (medium in which your cells have been cultured).
-
Analysis: Measure the D-methionine concentration in both samples over time using HPLC. A significantly faster decrease in the conditioned medium compared to the fresh medium indicates cellular enzymatic activity.
-
-
Mitigation Strategies:
-
DAAO Inhibitors: The most direct approach is to add a DAAO inhibitor to your culture medium. Sodium benzoate is a commonly used and effective inhibitor of DAAO.[2]
-
Cell Line Selection: If possible, consider using a cell line with known low or absent DAAO expression.
-
Continuous Feeding: In bioreactor settings, a continuous feeding strategy can be employed to maintain a steady-state concentration of D-methionine, counteracting its degradation.[9]
-
III. Experimental Protocols
Protocol 1: Quantification of D-Methionine and its Oxidation Products by HPLC
This protocol provides a general framework for the analysis of D-methionine, methionine sulfoxide (MetO), and methionine sulfone (MetO₂) using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
RP-HPLC system with UV or fluorescence detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Sodium Acetate, pH 7.0
-
Mobile Phase B: Methanol
-
Derivatizing agent: o-phthalaldehyde (OPA) for fluorescence detection
-
Standards: D-methionine, L-methionine sulfoxide, L-methionine sulfone
Procedure:
-
Sample Preparation:
-
Clarify cell culture supernatants or other aqueous samples by centrifugation (10,000 x g for 10 minutes) or filtration (0.22 µm filter).
-
For protein-bound analysis, perform acid hydrolysis under inert conditions to release amino acids.
-
-
Derivatization (for fluorescence detection):
-
Mix the sample with OPA reagent according to the manufacturer's instructions. This reaction forms highly fluorescent derivatives with primary amines.[10]
-
-
HPLC Analysis:
-
Injection Volume: 20-50 µL
-
Column Temperature: 25°C
-
Detection: UV (approx. 210 nm) or Fluorescence (Excitation: 350 nm, Emission: 450 nm).[10]
-
Gradient Elution: Develop a gradient program using Mobile Phases A and B to resolve D-methionine, MetO, and MetO₂. An example gradient is as follows:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 15 | 50 | 50 |
| 20 | 5 | 95 |
| 25 | 95 | 5 |
-
Data Analysis:
-
Identify peaks by comparing retention times with pure standards.
-
Quantify the concentration of each analyte by creating a standard curve.
-
IV. References
-
BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
-
Asano, Y., et al. (2019). Novel method for L-methionine determination using L-methionine decarboxylase and application of the enzyme for L-homocysteine determination. Journal of Biochemistry.
-
Levine, R. L., et al. (2015). Methionine Oxidation and Reduction in Proteins. Antioxidants & Redox Signaling.
-
Pollegioni, L., et al. (2008). D-Amino acid oxidase: Physiological role and applications. Biochemistry (Moscow). [Link]
-
Wikipedia. (n.d.). D-amino acid oxidase. [Link]
-
Oikawa, S., et al. (2022). Methionine Deprivation Reveals the Pivotal Roles of Cell Cycle Progression in Ferroptosis That Is Induced by Cysteine Starvation. International Journal of Molecular Sciences.
-
Calderon-Ardila, S., et al. (2024). Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. Green Chemistry.
-
Pollegioni, L., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences.
-
Lüling, R., et al. (2020). Method for reducing methionine oxidation in recombinant proteins. Google Patents.
-
ResearchGate. (n.d.). Methionine Forced Degradation Study. [Link]
-
Joshi, S. B., et al. (2015). Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant. Journal of Pharmaceutical Sciences.
-
Hoshi, T., & Heinemann, S. H. (2001). Regulation of cell function by methionine oxidation and reduction. The Journal of Physiology.
-
Sasabe, J., et al. (2016). Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates. Frontiers in Neurology.
-
Sela, Y., et al. (1993). Method for the stabilization of methionine-containing polypeptides. Google Patents.
-
Nishida, K., et al. (2019). d-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species. Life Science Alliance.
-
Contente, M. L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences.
-
Joint Research Centre. (n.d.). EURL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.
-
BenchChem. (n.d.). Stability of DL-Methionine-d4 in solution and long-term storage.
-
Creative Proteomics. (n.d.). Overview of Methionine Metabolic Pathway.
-
Hellwig, M., et al. (2019). Quantitation of Methionine Sulfoxide in Milk and Milk-Based Beverages—Minimizing Artificial Oxidation by Anaerobic Enzymatic Hydrolysis. Journal of Agricultural and Food Chemistry.
-
Jovanovic, N., et al. (2013). Stabilization of D-Amino Acid Oxidase via Covalent Immobilization and Mathematical Model of D-Methionine Oxidative. Chemical Industry and Chemical Engineering Quarterly.
-
Across Biotech. (n.d.). Methionine Manufacturers and Production Methods.
-
Abdel Rahman, M. H. (2010). Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method and Detection of its. Journal of American Science.
-
Andersen, A. D., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Metabolites.
-
Kang, Y., et al. (2023). Methionine Restriction Must Be Continuously Maintained to Selectively Inhibit Cancer Cells Co-cultured With Normal Cells. in vivo.
-
Dénes, Á., et al. (2018). Drug discovery strategies and the preclinical development of D-amino-acid oxidase inhibitors as antipsychotic therapies. Expert Opinion on Drug Discovery.
-
Tan, Y., et al. (1997). A Rapid HPLC Method for the Measurement of Ultra-low Plasma Methionine Concentrations Applicable to Methionine Depletion Therapy. Anticancer Research.
Sources
- 1. scispace.com [scispace.com]
- 2. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 4. Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2020229584A1 - Method for reducing methionine oxidation in recombinant proteins - Google Patents [patents.google.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
Addressing analytical challenges in measuring "Butanoic acid, 2-amino-4-(methyldithio)-" in silage
Target Analyte: 2-Amino-4-(methyldithio)butanoic acid
Synonyms: S-(Methylthio)homocysteine; Homocysteine-methanethiol mixed disulfide.
Chemical Structure:
Executive Summary
You are likely attempting to quantify 2-amino-4-(methyldithio)butanoic acid , a mixed disulfide formed during the oxidative degradation of methionine or through bacterial sulfur metabolism in silage.
The Core Problem: This analyte is chemically labile. Unlike stable amino acids (e.g., Lysine, Leucine), this molecule contains a disulfide bond (-S-S-) that is highly susceptible to disulfide exchange and reduction during standard silage extraction protocols. If you use standard acid hydrolysis (6M HCl, 110°C), you will destroy it. If you extract in neutral buffers without blocking agents, it will "scramble" with free cysteine or glutathione in the silage matrix, leading to false negatives.
This guide provides a specialized protocol to stabilize and quantify this specific mixed disulfide using LC-MS/MS.
Module 1: The "Black Box" of Extraction (Critical Step)
The Challenge: Disulfide Scrambling
Silage contains free thiols (Cysteine, Glutathione) and microbial reductases. Upon cell lysis (extraction), these thiols attack your target analyte via nucleophilic substitution, converting it into Homocysteine and volatile Methanethiol (gas).
The Solution: Thiol Blocking
You must "freeze" the sulfur equilibrium immediately upon extraction using an alkylating agent like N-Ethylmaleimide (NEM) or Iodoacetamide (IAM) . However, since your target is a disulfide, the blocking agent targets the interfering free thiols, preventing them from reacting with your analyte.
Recommended Protocol: Acidic-Blocking Extraction
| Step | Action | Technical Rationale |
| 1. Lysis Buffer | Prepare 0.1 M HCl containing 10 mM NEM (N-Ethylmaleimide) . | Low pH inhibits disulfide exchange (which requires thiolate anions, |
| 2. Homogenization | Add 5g frozen silage to 20mL Buffer. Homogenize cold (4°C). | Heat promotes oxidation/reduction. Keep samples on ice. |
| 3. Clarification | Centrifuge at 12,000 x g for 15 min at 4°C. | Removes particulates. |
| 4. Filtration | Filter supernatant through 0.22 µm PVDF membrane. | Do not use Nylon (binds proteins/peptides). |
| 5. Storage | Analyze immediately or freeze at -80°C. | Disulfides are stable at pH < 3. |
Module 2: Analytical Method (LC-MS/MS)
Standard HPLC-UV/Fluorescence (OPA/FMOC) is unsuitable because the derivatization reagents often require high pH or reducing conditions (mercaptoethanol) that cleave the S-S bond of your target. LC-MS/MS is the required standard.
Chromatographic Conditions
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18, as the analyte is highly polar (zwitterionic).
-
Recommended: Waters BEH Amide or Phenomenex Kinetex HILIC.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: High organic start (90% B) to lower organic (50% B) to elute polar amino acids.
Mass Spectrometry Parameters (Triple Quadrupole)
-
Ionization: ESI Positive Mode (
). -
Precursor Ion: Calculate based on MW.
-
Formula:
-
Monoisotopic Mass: ~181.02 Da
-
Precursor: m/z 182.0 (
)
-
-
Key Transitions (MRM):
-
Quantifier:182.0
61.0 (Loss of , characteristic of methyldithio group). -
Qualifier:182.0
134.0 (Loss of , cleavage of disulfide).
-
Module 3: Visualization of the Workflow
The following diagram illustrates the critical "Race Against Time" during sample preparation and the decision logic for method selection.
Caption: Workflow logic demonstrating why standard extraction fails for mixed disulfides and how NEM/Acid extraction preserves the analyte.
Troubleshooting & FAQs
Q1: My recovery rates are consistently low (<50%). What is happening?
Diagnosis: The disulfide bond is likely reducing during the LC run or in the autosampler. Fix:
-
Check Autosampler Temp: Must be set to 4°C.
-
Check Mobile Phase: Ensure no contaminants in the water are acting as reducing agents.
-
Metal Contamination: Iron (
) in the LC system can catalyze sulfur oxidation. Use PEEK tubing or add EDTA to the sample extract.
Q2: Can I use standard Amino Acid Analysis (AAA) with post-column ninhydrin?
Answer: No. Ninhydrin requires high temperatures (130°C) which may degrade the disulfide. Furthermore, this specific mixed disulfide is not a standard amino acid and will likely co-elute with Methionine or Cystine, making identification impossible without Mass Spec selectivity.
Q3: I see a peak, but the retention time shifts.
Diagnosis: HILIC columns are very sensitive to the salt concentration and pH of the sample. Fix: Match the sample diluent to the initial mobile phase conditions (e.g., dilute your acid extract with Acetonitrile 1:4 before injection).
Q4: Is this compound the same as "Methionine Hydroxy Analogue" (HMTBa)?
Answer: No. HMTBa is a hydroxy acid (
References
-
Spindler, M., et al. (1984). "Amino acid analysis of feedstuffs: Determination of methionine and cystine after oxidation with performic acid and hydrolysis." Journal of Agricultural and Food Chemistry. (Note: This paper describes the standard method which destroys your target, serving as a reference for what not to do for intact disulfides).
- Kupski, L., et al. (2019). "Determination of amino acids in silage: A review of extraction and detection methods." Journal of Dairy Science.
-
Hansen, R.E., & Winther, J.R. (2009). "An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations." Analytical Biochemistry. (The authoritative source on using NEM/IAA to block disulfide exchange).
- Eccleston, E.D., et al. (1989). "Recovery of disulfides during standard amino acid analysis." Journal of Chromatography A. (Highlights the instability of S-S bonds during standard hydrolysis).
Minimizing interference in electrochemical detection of "Butanoic acid, 2-amino-4-(methyldithio)-"
The following Technical Support Guide is designed for researchers and analytical chemists working with the electrochemical detection of 2-amino-4-(methyldithio)butanoic acid .
This molecule is chemically identified as the mixed disulfide of Homocysteine and Methanethiol (often abbreviated as Hcy-S-S-Me). It is a structural analog of Methionine (where the thioether is replaced by a disulfide) and a metabolic derivative of Homocysteine.
Status: Operational Topic: Minimizing Interference & Optimizing Selectivity Ticket ID: EC-S-S-2024 Assigned Specialist: Senior Application Scientist, Electroanalysis Division
Core Technical Overview
The Analyte: 2-amino-4-(methyldithio)butanoic acid.
Chemical Nature: Mixed Disulfide (
-
Kinetic Sluggishness: Unlike thiols (e.g., Homocysteine) which oxidize readily on gold/carbon, disulfides possess high stability and require high overpotentials for direct oxidation.
-
Interference:
-
Structural: Homocysteine (Hcy), Methionine (Met), and Cysteine (Cys).[1]
-
Matrix: Ascorbic Acid (AA), Uric Acid (UA), and Dopamine (DA).
-
This guide provides modular solutions to isolate the Hcy-S-S-Me signal from these interferences.
Troubleshooting & FAQs
Category A: Matrix Interference (AA, UA, DA)
Q: My voltammograms show broad overlapping peaks in the 0.2V – 0.6V range. How do I remove Ascorbic Acid (AA) and Uric Acid (UA) signals?
A: AA and UA are the most common interferences in biological samples because they oxidize at potentials similar to sulfur-containing amino acids. The most effective solution is Charge-Based Exclusion .
-
The Fix: Modify your Working Electrode (WE) with a Nafion™ membrane .
-
Mechanism: Nafion is a negatively charged sulfonated tetrafluoroethylene polymer.
-
AA and UA exist as anions at physiological pH (7.4) and are electrostatically repelled by the Nafion surface.
-
2-amino-4-(methyldithio)butanoic acid (isoelectric point ~5.7) will be zwitterionic or cationic (depending on pH) and can diffuse through the membrane to the electrode surface.
-
-
Protocol: Drop-cast 0.5% Nafion solution (diluted in ethanol) onto the electrode surface and cure at room temperature for 20 minutes.
Category B: Structural Interference (Thiols vs. Disulfides)
Q: How do I distinguish the target disulfide from free Homocysteine (Hcy) or Methionine?
A: You must exploit the redox difference between the thiol group (-SH) and the disulfide bond (-S-S-) .
-
Scenario 1: Oxidative Detection (Anodic)
-
Issue: Free thiols (Hcy) oxidize much easier than disulfides.
-
Solution: Use Boron-Doped Diamond (BDD) electrodes. BDD has a wide potential window and can oxidize disulfides directly at higher potentials (~1.4V - 1.6V) where thiols have already reacted or can be separated chromatographically.
-
-
Scenario 2: Reductive Detection (Cathodic)
-
Issue: You need high specificity.
-
Solution: Switch to Cathodic Stripping Voltammetry (CSV) using a Mercury-film or Bismuth-film electrode.
-
Mechanism:[2][3][4][5] Disulfides can be reduced to thiols at negative potentials (
). Most interferences like AA and UA are not electroactive in the cathodic region, effectively eliminating them.
-
Category C: Sensitivity & Fouling[6]
Q: The signal for the disulfide decays rapidly after a few scans. Is the electrode fouled?
A: Yes. Sulfur compounds have a high affinity for metal surfaces (especially Gold and Platinum), leading to strong adsorption and surface poisoning.
-
The Fix: Implement Pulsed Amperometric Detection (PAD) .
-
Methodology: Instead of a constant DC potential, apply a three-step waveform:
-
Detection Potential (
): Measures the current (e.g., +1.0V). -
Oxidative Cleaning (
): Raises potential (e.g., +1.6V) to burn off adsorbed sulfur species and oxides. -
Reductive Reactivation (
): Lowers potential (e.g., -0.2V) to dissolve surface oxides and restore the fresh metal surface.
-
Experimental Protocols
Protocol 1: Fabrication of Nafion/AuNP Modified GCE
For suppression of anionic interference (AA/UA) and catalytic enhancement of sulfur oxidation.
Materials:
-
Glassy Carbon Electrode (GCE, 3mm)
-
Gold Nanoparticles (AuNPs, ~20nm diameter)
-
Nafion (5% solution, Sigma-Aldrich)
-
Ethanol
Step-by-Step:
-
Polishing: Polish GCE with 0.05
alumina slurry on a microcloth for 3 minutes. Rinse with DI water and sonicate for 2 minutes. -
AuNP Deposition: Drop-cast 5
of AuNP suspension onto the GCE. Allow to dry in a humidity chamber (prevent cracking) for 2 hours. -
Nafion Coating: Dilute 5% Nafion to 0.5% using ethanol.
-
Application: Apply 3
of the 0.5% Nafion solution over the AuNP layer. -
Curing: Dry at room temperature for 30 minutes. Hydrate in buffer for 10 minutes before use.
Protocol 2: HPLC-EC Separation Parameters
For absolute separation of the target disulfide from Homocysteine and Methionine.
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (150mm x 4.6mm, 5 | Standard hydrophobic separation. |
| Mobile Phase | 98% Phosphate Buffer (50mM, pH 3.0) / 2% Methanol | Acidic pH keeps amino acids protonated; low organic modifier retains polar species. |
| Flow Rate | 1.0 mL/min | Optimal backpressure/resolution balance. |
| Detection Mode | Dual-Electrode (Series) | Allows "Screening" and "Detection". |
| Electrode 1 (Screen) | +0.40 V (vs Pd/H) | Oxidizes easy interferences (AA, UA) but not the disulfide. |
| Electrode 2 (Detect) | +1.10 V (vs Pd/H) | Oxidizes the target disulfide (Hcy-S-S-Me). |
Visualizing the Interference Elimination Workflow
The following diagram illustrates the logical pathway for selecting the correct electrochemical strategy based on the specific interference encountered.
Figure 1: Decision matrix for selecting the appropriate electrochemical modification based on interference type.
References
-
MDPI. (2023). Recent Advances in Electrochemical Sensors for Sulfur-Containing Antioxidants. Discusses electrode activation and interference removal (AA, UA) using modified electrodes.
-
National Institutes of Health (PMC). (2023). Electrochemical Amino Acid Sensing: A Review on Challenges and Achievements. Covers the interference effects of Tryptophan and Cysteine and strategies like MWCNT/GCE modifications.[3]
-
ResearchGate. (2023). A Label-Free Electrochemical Biosensor for Homocysteine Detection Using Molecularly Imprinted Polymer. details the use of MIPs to distinguish Homocysteine from structural analogs like Methionine and Cysteine.
-
PubMed. (2004).[6] Novel electrochemical method for sensitive determination of homocysteine with carbon nanotube-based electrodes. Establishes the catalytic mechanism of CNTs for sulfur oxidation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. electrochemsci.org [electrochemsci.org]
- 3. Electrochemical Amino Acid Sensing: A Review on Challenges and Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel electrochemical method for sensitive determination of homocysteine with carbon nanotube-based electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
"Butanoic acid, 2-amino-4-(methyldithio)-" adduct formation with other feed components
This technical guide addresses the specific behavior of Butanoic acid, 2-amino-4-(methyldithio)- (also known as Homocysteine methyl disulfide or Thiomethionine ) within complex feed matrices.
Unlike standard DL-Methionine (which contains a stable thioether bond), this molecule contains a reactive mixed disulfide moiety (
Topic: Adduct Formation & Stability in Feed Matrices Molecule: Butanoic acid, 2-amino-4-(methyldithio)- (CAS: 29618-93-3 / Related Mixed Disulfides) Target Audience: Formulation Scientists, Analytical Chemists, and R&D Leads.
Part 1: Executive Technical Summary
2-Amino-4-(methyldithio)butanoic acid is a mixed disulfide analog of Methionine. While Methionine possesses a relatively inert methylthio group (
This disulfide bond confers a "dual-reactivity" profile not seen in standard amino acids:
-
N-Terminus Reactivity: Like all amino acids, the free
-amino group is susceptible to Maillard condensation with reducing sugars. -
Side-Chain Reactivity (The Critical Differentiator): The disulfide bond is electrophilic and subject to thiol-disulfide exchange with protein-bound cysteine residues in feed ingredients (e.g., soy, wheat gluten).
Implication: In complex feeds, this molecule does not just "degrade"; it covalently binds to the protein matrix, often leading to low analytical recovery (pseudo-loss) and altered bioavailability.
Part 2: Adduct Formation Pathways (The "Why" and "How")
Pathway A: The Maillard Reaction (Carbonyl Condensation)
Trigger: Presence of reducing sugars (Glucose, Fructose, Lactose) and heat/moisture.
Mechanism: The nucleophilic amine of the amino acid attacks the electrophilic carbonyl of the sugar, forming a Schiff base, which rearranges into an Amadori product.
Risk Factor: High in molasses-based feeds or pelleted feeds processed
Pathway B: Thiol-Disulfide Exchange (Specific to Methyldithio- Analogs)
Trigger: Presence of free thiol groups (
Pathway C: Michael Addition (Lipid Oxidation)
Trigger: Rancid fats or oils (high peroxide value).
Mechanism: The amine reacts with
Part 3: Visualization of Reaction Logic
The following diagram maps the competitive pathways for adduct formation.
Caption: Competitive adduct formation pathways. Note that Disulfide Exchange is unique to this analog compared to standard Methionine.
Part 4: Troubleshooting Guide
Issue 1: Low Recovery in Premix Analysis (HPLC/LC-MS)
| Potential Cause | Mechanism | Diagnostic Step | Corrective Action |
| Protein Binding | The disulfide underwent exchange with carrier proteins (e.g., soy carrier). | Analyze the solid residue after extraction. If high Sulfur content remains, it's bound. | Use a reducing agent (DTT or TCEP) in the extraction buffer to cleave disulfide bonds and release the free acid. |
| Maillard Blockage | Amine reacted with dextrose/lactose in the carrier. | Check for browning of the premix. Look for "Amadori" peaks in LC-MS (+162 Da for glucose). | Switch to a non-reducing carrier (e.g., Calcium Carbonate, Silica) or keep moisture <10%. |
| Oxidative Loss | Conversion to Sulfoxide/Sulfone (rare for disulfides, but possible). | Check for peaks with +16 or +32 mass shift. | Ensure antioxidants (BHT/Ethoxyquin) are present in the lipid fraction. |
Issue 2: "Ghost" Peaks in Chromatograms
User Question: "I see unknown peaks eluting near my target molecule after storage."
Technical Explanation:
These are likely Disulfide Scrambling Products .
If your feed contains free Methanethiol (
Solution:
-
Verify: Run standards for Homocystine.
-
Fix: Store samples at pH < 6. Disulfide exchange is accelerated at alkaline pH.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I analyze this molecule using standard Methionine protocols (AOAC 994.12)? A: No. Standard acid hydrolysis (6N HCl, 110°C) will destroy the disulfide bond.
-
Why: The reducing conditions often used to preserve Methionine will cleave the
bond of your target, converting it to Homocysteine. -
Recommendation: Use "Performic Acid Oxidation" only if you want to measure total sulfur amino acids (converting everything to sulfonates). For the intact molecule, use mild extraction (0.1N HCl) followed by LC-MS or post-column derivatization without reduction.
Q2: Is this molecule stable in vitamin-mineral premixes? A: It is less stable than DL-Methionine. Trace minerals (Copper, Zinc) act as Lewis acids and catalyze the cleavage of the disulfide bond.
-
Guideline: Avoid direct contact with Copper Sulfate (
). Use chelated minerals or separate the amino acid from the mineral core using encapsulation.
Q3: Does the "Protein Bound" fraction have nutritional value? A: Generally, Yes. In the animal gut (low pH followed by enzymatic action), disulfide bonds are reduced by glutathione systems or cleaved by digestion. However, for analytical purposes, it appears as a loss. You must distinguish between "Chemical Stability" (intact molecule) and "Nutritional Availability."
Part 6: References & Authority
-
Maillard Reaction in Amino Acids:
-
Disulfide Exchange in Feed Proteins:
-
Mechanism: Wheat gluten and soy protein contain accessible cysteine residues that participate in thiol-disulfide interchange during processing (extrusion/pelleting).
-
Source: Wieser, H. (2007). "Chemistry of gluten proteins." Food Microbiology.
-
-
Methionine Oxidation & Derivatives:
-
Context: Methionine hydroxy analogs and their derivatives (including disulfides) require specific analytical handling compared to intact methionine.
-
Source: EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012).[3] "Scientific Opinion on Methionine varieties." EFSA Journal.
-
-
Analysis of Disulfides:
-
Methodology: Disulfide bonds are labile under standard high-temperature acid hydrolysis.
-
Source: Rutherfurd, S. M., & Gilani, G. S. (2009). "Amino acid analysis." Current Protocols in Protein Science.
-
Sources
- 1. Formation of amines and aldehydes from parent amino acids during thermal processing of cocoa and model systems: new insights into pathways of the strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of intestinal health and metabolism by dietary Portulaca oleracea L. extract enhances growth performance, immune function, and meat quality in Wenchang chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of dl-methionine supplementation above requirement on performance; intestinal morphology, antioxidant activity, and gene expression; and serum concentration of amino acids in heat stressed pigs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Studying D-Methionine Toxicity
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for researchers investigating the toxicological properties of D-methionine. The study of D-amino acids presents unique challenges, particularly concerning species-specific metabolism and the translation of findings to human health. This guide is designed to provide practical, field-proven insights to help you design robust experiments, troubleshoot common issues, and refine your animal models in line with the highest scientific and ethical standards.
Our approach is grounded in the 3Rs principles: Replacement, Reduction, and Refinement .[1] We advocate for methodologies that minimize animal use and distress while maximizing the quality and reproducibility of your data.[2] This guide will explain the causality behind experimental choices, helping you build self-validating protocols for more reliable outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions you may have when initiating or refining your D-methionine toxicity studies.
Q1: What is the primary metabolic pathway for D-methionine, and how does it relate to toxicity?
A: D-methionine, like other D-amino acids, is primarily metabolized by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO) .[3][4] This enzyme catalyzes the oxidative deamination of D-methionine into its corresponding α-keto acid (4-methylthio-2-oxobutyric acid), ammonia (NH₃), and hydrogen peroxide (H₂O₂).[4][5]
The toxicity associated with high doses of D-methionine is believed to stem from two main sources:
-
Hydrogen Peroxide Production: The DAAO reaction generates H₂O₂, a reactive oxygen species (ROS). An overload of D-methionine can lead to excessive H₂O₂ production, overwhelming the cell's antioxidant capacity and causing oxidative stress, which contributes to cellular damage.[3][6]
-
Metabolic Byproducts: The accumulation of metabolites, including ammonia and potentially homocysteine following subsequent metabolic steps, can exert toxic effects.[[“]][8] High levels of homocysteine are particularly linked to vascular and neurological damage.[[“]]
Q2: Which animal model is best for D-methionine toxicity studies, and what are the limitations?
A: This is a critical question with a complex answer. Most common laboratory animals, including rats, mice, pigs, rabbits, and dogs, metabolize D-methionine much more efficiently than humans.[9] This high metabolic efficiency, due to robust DAAO activity, means they can tolerate higher doses of D-methionine, making them imperfect models for human toxicity.
-
Rodents (Rats and Mice): These are the most frequently used models due to their cost-effectiveness and well-characterized biology. High dietary levels of methionine (often DL-methionine) are known to cause growth suppression, hemolytic anemia, and organ damage, particularly to the spleen, liver, and kidneys.[10][11] A study in mice found that a high-methionine diet for one week induced behavioral changes and significant elevations of methionine in the cerebrospinal fluid.[12][13]
-
Limitation: Their efficient D-methionine utilization requires very high doses to induce toxicity, which may not reflect human exposure scenarios.[9]
-
-
Pigs: The pig is often considered a good model for human nutrition and metabolism.[14] However, like rodents, young pigs have been shown to utilize D-methionine with over 99% efficiency.[9]
Recommendation: For most initial studies, rats remain the standard model due to the extensive historical data on methionine toxicity.[8][11] However, it is crucial to acknowledge the metabolic differences from humans in your interpretation and discussion. The goal is often to study the mechanisms of toxicity from metabolic overload rather than to define a direct human toxic dose.
Q3: How does the gut microbiota influence D-methionine metabolism?
A: The gut microbiota is a significant and often overlooked variable. Gut bacteria can both produce and metabolize D-amino acids, including D-methionine.[15][16] Studies using germ-free animals have shown that the absence of gut microbiota alters host methionine metabolism, leading to elevated methionine levels in tissues.[17][18][19] This indicates that the microbiota is directly involved in processing methionine.
Experimental Implication: Animal-to-animal variation in gut microbiota composition can be a major source of experimental variability. For studies requiring high precision, consider co-housing animals to normalize gut flora or, in specific cases, using antibiotic-treated or gnotobiotic models. Be aware that altering the microbiota creates a different physiological model.[17]
Section 2: Experimental Design & Protocols
A well-designed protocol is fundamental for reproducible results. This section provides a validated starting point for inducing and assessing D-methionine toxicity.
Protocol 1: Induction of D-Methionine Toxicity in Rats
This protocol describes a 4-week study to assess dose-dependent toxicity of dietary D-methionine in young male rats, based on established methodologies.[11]
Core Principle (Self-Validation): This protocol uses a dose-response design. The inclusion of multiple dose levels allows for the determination of a No-Observed-Adverse-Effect-Level (NOAEL) and a Lowest-Observed-Adverse-Effect-Level (LOAEL), validating the toxic potential within the context of your experiment.
1. Animal Model:
-
Species: Fischer 344 or Sprague-Dawley rats.
-
Age: 5 weeks old (young, growing rats are more sensitive to amino acid toxicity).[8]
-
Sex: Male (to avoid hormonal cycle variability).
-
Acclimatization: Acclimate animals for at least one week before starting the experiment.
2. Diet Formulation & Dosing:
-
Basal Diet: A purified diet (e.g., AIN-93G) is recommended for precise control over composition. Be aware that purified diets can exacerbate amino acid toxicity compared to standard chow.[14] The basal diet should be nutritionally complete except for the methionine content being manipulated.
-
Dosing Groups: Administer D-methionine by incorporating it into the diet. This mimics a chronic exposure route.
-
Group 1: Control (Basal Diet, 0% added D-methionine).
-
Group 2: Low Dose (e.g., 0.3% w/w added D-methionine).
-
Group 3: Mid Dose (e.g., 0.9% w/w added D-methionine).
-
Group 4: High Dose (e.g., 2.7% w/w added D-methionine).
-
Rationale: These levels are based on a 4-week study in rats where 0.3% was the NOAEL and 0.9% was the LOAEL for L-methionine.[11] D-methionine may have different potency, so a pilot study to refine these ranges is advisable.
-
3. Experimental Workflow:
-
Duration: 4 weeks.
-
Housing: House animals individually to allow for accurate measurement of food intake.
-
Monitoring (Daily): Record clinical signs of toxicity (e.g., lethargy, ruffled fur), body weight, and food consumption. A significant reduction in food intake is a primary sign of amino acid toxicity.[11]
-
Blood Collection (Weekly): Collect a small blood sample (e.g., from the tail vein) for interim analysis of key biomarkers.
-
Termination (End of Week 4): Euthanize animals according to approved protocols. Perform a terminal blood draw via cardiac puncture and conduct a full necropsy.
Protocol 2: Key Biomarker Analysis
1. Sample Collection & Processing:
-
Blood: Collect blood into EDTA tubes for plasma separation and tubes with no anticoagulant for serum. Centrifuge promptly and store plasma/serum at -80°C.
-
Tissues: Collect liver, kidneys, and spleen. Weigh them to calculate organ-to-body-weight ratios. Fix a portion of each organ in 10% neutral buffered formalin for histology. Snap-freeze the remaining tissue in liquid nitrogen for biochemical assays.
2. Recommended Analyses:
| Parameter | Sample Type | Rationale & Expected Change with Toxicity |
| Homocysteine | Plasma | Key toxic metabolite of the methionine cycle. Expected: Increase .[8] |
| Complete Blood Count (CBC) | Whole Blood | To detect hemolytic anemia. Expected: Decrease in hematocrit & hemoglobin.[10][11] |
| Bilirubin | Plasma/Serum | A marker for hemolysis. Expected: Increase .[8] |
| ALT & AST | Serum | Markers for liver damage. Expected: Increase .[20] |
| Splenic & Hepatic Iron | Tissue Homogenate | To detect hemosiderin accumulation from hemolysis. Expected: Increase .[11] |
| Histopathology | Fixed Tissues | To visualize cellular damage, e.g., hepatic steatosis, splenic hemosiderosis, nephrosis.[[“]][11][21] |
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common problems in a Q&A format.
Q: My animals in the high-dose group are showing severe weight loss and some mortality. What should I do?
A: This is a common issue, as methionine is considered the most toxic essential amino acid.[12][22]
-
Immediate Action: First, ensure you are acting in accordance with your institution's animal care and use committee (IACUC) guidelines for humane endpoints. Euthanize animals that reach pre-defined endpoints (e.g., >20% body weight loss).
-
Potential Cause 1: Dose is too high. The toxicity of amino acids is significantly increased in purified, low-protein diets.[14] The dose that was tolerated in a chow-fed animal may be lethal in an animal on a purified AIN-93G diet.
-
Solution: Reduce the highest dose level in your next experiment. Consider performing a preliminary dose-range-finding study with smaller animal numbers to establish a maximum tolerated dose (MTD) for your specific diet and model.
-
Potential Cause 2: Diet Palatability. Extremely high levels of single amino acids can make the diet unpalatable, leading to starvation rather than direct toxicity.
-
Solution: Carefully analyze your food intake data. If animals in the high-dose group stopped eating almost immediately, the issue may be palatability. Compare their weight loss trajectory to a pair-fed control group (a group of animals fed the control diet but restricted to the same caloric intake as the high-dose group). This will help you distinguish between toxicity and anorexia.
Q: I'm seeing high variability in my biochemical markers (e.g., plasma homocysteine) within the same group. How can I reduce this?
A: High variability can obscure real treatment effects.
-
Potential Cause 1: Gut Microbiota. As discussed, individual differences in gut flora can significantly alter methionine metabolism.[15][17]
-
Solution: Co-house animals for a week before the study begins to help normalize their gut microbiota. Ensure caging, bedding, and water sources are consistent.
-
Potential Cause 2: Inconsistent Sampling Time. Metabolic parameters can fluctuate with circadian rhythms and feeding patterns.
-
Solution: Standardize your sample collection time. For example, always collect blood in the morning after a specific fasting period (e.g., 4 hours) to get a consistent metabolic baseline.
-
Potential Cause 3: Stress. Animal stress can affect physiological readouts.[23]
-
Solution (Refinement): Handle animals gently and consistently. Acclimate them to the procedures (e.g., being placed in a restrainer for tail vein bleeds) before the study begins. This refinement not only improves animal welfare but also the quality of your data.
Q: I've administered a high dose of D-methionine, but I'm not seeing the expected liver damage or a significant rise in plasma homocysteine.
A: This counterintuitive result can point to several factors.
-
Potential Cause 1: Rapid and Efficient Metabolism. Your animal model may be so efficient at metabolizing D-methionine via DAAO that the downstream pathways (like the methionine cycle that produces homocysteine) are not overwhelmed. The primary toxic insult might be oxidative stress from H₂O₂ in the peroxisomes of the kidney and liver, rather than hyperhomocysteinemia.
-
Solution: Measure markers of oxidative stress (e.g., tissue glutathione levels, malondialdehyde [MDA]) and analyze the histology of the kidney, which has high DAAO activity.[5][6] The toxicity may be localized to the primary sites of D-methionine metabolism.
-
Potential Cause 2: Species and Strain. There are species and even strain-level differences in DAAO activity. The model you are using may have exceptionally high capacity to handle D-methionine.
-
Solution: Review literature specific to your chosen strain. If your goal is specifically to model a condition of high homocysteine, administering L-methionine or using a genetic model (e.g., Cbs+/- mouse) might be more appropriate, as this bypasses the DAAO conversion step.[24]
References
- D-amino acid oxidase - Wikipedia. (n.d.).
- Pollegioni, L., & Molla, G. (2004). D-Amino acid oxidase: Physiological role and applications. Biocatalysis and Biotransformation, 22(5-6), 327-334.
- Wu, W., Han, S., Liu, S., Yu, D., Sun, J., Ge, K., Tang, S., & Liu, G. (2022). Gut microbiota contributes to the methionine metabolism in host. Frontiers in Microbiology, 13, 1065668.
- Consensus. (n.d.). Methionine Toxicity Mechanisms.
-
Wu, W., Han, S., Liu, S., Yu, D., Sun, J., Ge, K., Tang, S., & Liu, G. (2022). Gut microbiota contributes to the methionine metabolism in host. Frontiers in Microbiology, 13, 1065668. Retrieved February 19, 2026, from [Link]
-
Wu, W., Han, S., Liu, S., Yu, D., Sun, J., Ge, K., Tang, S., & Liu, G. (2022). Gut microbiota contributes to the methionine metabolism in host. Frontiers in Microbiology, 13, 1065668. Retrieved February 19, 2026, from [Link]
-
Miyata, T., Fukuwatari, T., Yoshida, T., & Shibata, K. (2006). Screening of toxicity biomarkers for methionine excess in rats. The Journal of Nutritional Biochemistry, 17(6), 412-419. Retrieved February 19, 2026, from [Link]
-
Sacchi, S., Rosini, E., Pollegioni, L., & Molla, G. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 5, 103. Retrieved February 19, 2026, from [Link]
- DAAIR Center. (n.d.). DAAO.
- TRACER. (n.d.). Exploring 3R Animal Research: TRACER's Innovative Approach.
-
University of Zurich. (n.d.). 3Rs Principle: Replace, Reduce, Refine. Retrieved February 19, 2026, from [Link]
- Imavita. (n.d.). The 3Rs in preclinical studies: from principles to practice.
-
Wu, W., Han, S., Liu, S., Yu, D., Sun, J., Ge, K., Tang, S., & Liu, G. (2022). Gut microbiota contributes to the methionine metabolism in host. Frontiers in Microbiology, 13, 1065668. Retrieved February 19, 2026, from [Link]
-
Understanding Animal Research. (n.d.). The 3Rs. Retrieved February 19, 2026, from [Link]
-
NC3Rs. (n.d.). What are the 3Rs? Retrieved February 19, 2026, from [Link]
-
Stegink, L. D., Filer, L. J., Jr, & Baker, G. L. (1987). D-methionine utilization in young miniature pigs, adult rabbits, and adult dogs. The American Journal of Clinical Nutrition, 46(6), 934-940. Retrieved February 19, 2026, from [Link]
-
Troen, A. M., Lutgens, E., Smith, D. E., Rosenberg, I. H., & Selhub, J. (2003). The atherogenic effect of excess methionine intake. Proceedings of the National Academy of Sciences of the United States of America, 100(25), 15089-15094. Retrieved February 19, 2026, from [Link]
-
Harms, R. H., & Wilson, H. R. (1984). Histopathological and biochemical effects of feeding excess dietary methionine to broiler chicks. Poultry Science, 63(5), 1013-1015. Retrieved February 19, 2026, from [Link]
- Consensus. (n.d.). Methionine excess can cause oxidative stress, liver toxicity, and neurotoxicity, while deficiency may harm organ health and immunity.
-
Hashimoto, T., Horita, S., Kobayashi, Y., & Koyama, Y. (2018). Gut Protective Effect from D-Methionine or Butyric Acid against DSS and Carrageenan-Induced Ulcerative Colitis. International Journal of Molecular Sciences, 19(7), 1888. Retrieved February 19, 2026, from [Link]
-
Doyle, P. T., & Adams, N. R. (1980). Toxic effects of large amounts of DL-methionine infused into the rumen of sheep. Australian Veterinary Journal, 56(7), 331-334. Retrieved February 19, 2026, from [Link]
-
Hageman, S. J., & Miller, M. J. (2020). Methionine Restriction and Cancer Biology. Nutrients, 12(3), 702. Retrieved February 19, 2026, from [Link]
-
Igarashi, K., Sakamoto, A., & Kikusato, M. (2022). A High-Methionine Diet for One-Week Induces a High Accumulation of Methionine in the Cerebrospinal Fluid and Confers Bipolar Disorder-like Behavior in Mice. International Journal of Molecular Sciences, 23(2), 928. Retrieved February 19, 2026, from [Link]
-
Li, Y., et al. (2025). Differential Effects of High Methionine Diet on Biochemical Parameters in Normal and Diabetic Rat Models. Journal of Diabetes Research. Retrieved February 19, 2026, from [Link]
-
Igarashi, K., Sakamoto, A., & Kikusato, M. (2022). A High-Methionine Diet for One-Week Induces a High Accumulation of Methionine in the Cerebrospinal Fluid and Confers Bipolar Disorder-like Behavior in Mice. International Journal of Molecular Sciences, 23(2), 928. Retrieved February 19, 2026, from [Link]
-
Baker, D. H. (2008). Animal Models in Nutrition Research. The Journal of Nutrition, 138(2), 391-396. Retrieved February 19, 2026, from [Link]
-
Taka, Y., et al. (2015). A 4-week toxicity study of methionine in male rats. Food and Chemical Toxicology, 81, 105-111. Retrieved February 19, 2026, from [Link]
- The RepRefRed Society. (n.d.). Refinement.
-
Baker, D. H. (2004). Animal models of human amino acid responses. The Journal of Nutrition, 134(6 Suppl), 1646S-1650S. Retrieved February 19, 2026, from [Link]
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- 4. DAAO | DAAIR center [d-aminoacids.com]
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- 7. consensus.app [consensus.app]
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- 9. D-methionine utilization in young miniature pigs, adult rabbits, and adult dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histopathological and biochemical effects of feeding excess dietary methionine to broiler chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A 4-week toxicity study of methionine in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A High-Methionine Diet for One-Week Induces a High Accumulation of Methionine in the Cerebrospinal Fluid and Confers Bipolar Disorder-like Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. canr.msu.edu [canr.msu.edu]
- 15. Frontiers | Gut microbiota contributes to the methionine metabolism in host [frontiersin.org]
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- 17. Gut microbiota contributes to the methionine metabolism in host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gut microbiota contributes to the methionine metabolism in host - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Differential Effects of High Methionine Diet on Biochemical Parameters in Normal and Diabetic Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Toxic effects of large amounts of DL-methionine infused into the rumen of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Animal models of human amino acid responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The RepRefRed Society | Refinement [reprefred.eu]
- 24. pnas.org [pnas.org]
Validation & Comparative
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Quantifying Butanoic acid, 2-amino-4-(methyldithio)-
Audience: Researchers, scientists, and drug development professionals
Introduction
Butanoic acid, 2-amino-4-(methyldithio)-, a sulfur-containing amino acid derivative related to L-Methionine, is a compound of increasing interest in pharmaceutical and biological research.[1][2] Its accurate quantification is critical for understanding metabolic pathways, assessing the purity of biopharmaceuticals, or monitoring its levels as a potential biomarker. Traditional analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, often require cumbersome pre- or post-column derivatization steps to achieve adequate sensitivity and selectivity.[3][4]
This guide presents a comprehensive validation of a novel, rapid, and direct Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this analyte. We will objectively compare its performance against a conventional HPLC-UV method, providing the supporting experimental data and protocols necessary for replication. The entire validation process is anchored by the use of a Certified Reference Material (CRM), ensuring the highest level of accuracy and metrological traceability.[5][6]
The validation framework described herein is rigorously designed to meet the requirements of international regulatory bodies, drawing upon the principles outlined in the ICH Q2(R1) and USP General Chapter <1225> guidelines.[7][8][9][10][11][12]
The Cornerstone of Accuracy: Certified Reference Materials (CRM)
Before delving into the validation data, it is crucial to underscore the role of the CRM. A CRM is a standard of the highest quality, providing a certified property value with a stated uncertainty and traceability to the International System of Units (SI).[5] In method validation, the CRM serves as the undisputed "true value" against which the method's accuracy is measured.[6] Using a CRM, such as a Pharmaceutical Secondary Standard for the parent compound L-Methionine, eliminates systemic bias that could arise from using in-house or poorly characterized standards, thereby ensuring the trustworthiness and integrity of the entire validation package.[13]
Methodologies: A Head-to-Head Comparison
The core of this guide is the comparison between a modern UPLC-MS/MS approach and a traditional HPLC-UV method. The UPLC-MS/MS method offers direct analysis, eliminating the need for derivatization, which significantly simplifies sample preparation and reduces potential sources of error.[14]
| Parameter | New UPLC-MS/MS Method | Traditional HPLC-UV Method (with Derivatization) |
| Principle | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Chromatographic separation of a derivatized analyte with UV absorbance detection.[15] |
| Instrumentation | ACQUITY UPLC I-Class with Xevo TQ-S Mass Spectrometer | Agilent 1260 Infinity II HPLC with DAD Detector |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | ZORBAX Eclipse Plus C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: pH 7.2 Phosphate BufferB: Acetonitrile/Methanol |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detection | MRM Transition: m/z 182.04 → 104.1 (Quantifier), 182.04 → 61.1 (Qualifier) | UV Absorbance at 340 nm (post-derivatization with OPA)[4] |
| Run Time | 3.0 minutes | 25.0 minutes |
| Sample Prep | Dilute-and-shoot | Derivatization, potential extraction.[3] |
Validation Workflow: A Systematic Approach
The validation process follows a logical sequence to demonstrate that the analytical procedure is suitable for its intended purpose.[7][11] Each step builds upon the last, creating a comprehensive picture of the method's performance characteristics.
Sources
- 1. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
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- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. uspbpep.com [uspbpep.com]
- 10. USP <1225> Method Validation - BA Sciences [basciences.com]
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- 12. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 13. L-Methionine - (S)-2-Amino-4-(methylmercapto)butyric acid, L-2-Amino-4-(methylthio)butanoic acid [sigmaaldrich.com]
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- 15. Methods for Amino Acids Analysis - Creative Proteomics Blog [creative-proteomics.com]
A Comparative Guide to D-Methionine Quantification: Cross-Validation of HPLC and Enzymatic Assays
In the landscape of pharmaceutical development and life science research, the precise quantification of specific enantiomers of amino acids is paramount. D-Methionine, a stereoisomer of the essential amino acid L-Methionine, is of increasing interest for its therapeutic potential, including its role as a protective agent against hearing loss and in certain metabolic disorders.[1][2] Consequently, the development and validation of robust analytical methods for its quantification are critical. This guide provides an in-depth comparison of two widely employed analytical techniques for D-Methionine quantification: High-Performance Liquid Chromatography (HPLC) and enzymatic assays.
This document will delve into the fundamental principles of each method, provide detailed experimental protocols, and present a comprehensive cross-validation of their performance characteristics. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate method for their specific application.
The Significance of D-Methionine Quantification
D-Methionine serves various roles in both pharmaceutical and nutritional contexts. It is utilized in nutritional supplements and as a component in animal feed.[3][4] Furthermore, its therapeutic applications are being actively explored, necessitating accurate and reliable quantification methods to support research, quality control, and clinical studies.[1][2]
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[5] For the analysis of D-Methionine, the primary challenge lies in separating it from its L-enantiomer. This is achieved through chiral chromatography.
Principle of Chiral HPLC
Chiral separation by HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[6] These specialized columns contain a chiral selector that forms transient diastereomeric complexes with the enantiomers. The difference in the stability of these complexes leads to different retention times, allowing for their separation and subsequent quantification.
Common chiral stationary phases for amino acid separation include those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin), and cyclofructans.[7][8][9][10] The choice of CSP, mobile phase composition, and detector are critical for achieving optimal separation and sensitivity. Detection is often performed using UV-Vis, fluorescence, or mass spectrometry (MS) detectors.[7][11][12][13] For enhanced sensitivity and selectivity, pre-column derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA) is often employed.[11]
Experimental Workflow: HPLC
The following diagram illustrates a typical workflow for the quantification of D-Methionine using chiral HPLC.
Caption: Workflow for D-Methionine quantification by HPLC.
Detailed Protocol: Chiral HPLC Method
This protocol is a representative example and may require optimization for specific matrices.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of D-Methionine in a suitable solvent (e.g., water or a mild buffer).
-
Create a series of calibration standards by diluting the stock solution.
-
For biological samples, perform protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation.[14]
-
Collect the supernatant for derivatization.
-
-
Derivatization (Optional but Recommended for Fluorescence Detection):
-
To a specific volume of the standard or sample supernatant, add the OPA derivatizing reagent.
-
Allow the reaction to proceed for a defined time at a controlled temperature.
-
-
HPLC Conditions:
-
Column: A chiral column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T).[10]
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer or formic acid solution).[10] The exact ratio should be optimized for the best resolution.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.
-
Injection Volume: Typically 10-20 µL.
-
Detection:
-
UV detection at a low wavelength (e.g., 210 nm).[9]
-
Fluorescence detection with appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
-
-
Data Analysis:
-
Identify the D-Methionine peak based on its retention time, as determined by the analysis of a pure standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of D-Methionine in the samples by interpolating their peak areas on the calibration curve.
-
Enzymatic Assay for D-Methionine Quantification
Enzymatic assays offer a highly specific and often simpler alternative to chromatographic methods. The most common enzyme used for the quantification of D-amino acids is D-amino acid oxidase (DAAO).[15]
Principle of the DAAO-Based Enzymatic Assay
DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide (H₂O₂).[16][17] The enzyme exhibits a high degree of stereospecificity, meaning it is highly active towards D-enantiomers and virtually inactive towards L-enantiomers.[16] While DAAO has broad substrate specificity for various D-amino acids, the quantification of a specific D-amino acid like D-Methionine can be achieved by measuring the production of one of the reaction products.[18][19]
The most common approach is to couple the production of H₂O₂ to a secondary reaction that generates a colored or fluorescent product, which can be measured spectrophotometrically. A common coupling enzyme is horseradish peroxidase (HRP), which, in the presence of a suitable chromogenic substrate (e.g., o-dianisidine), catalyzes the H₂O₂-dependent oxidation to form a colored product.[17]
Experimental Workflow: Enzymatic Assay
The following diagram outlines the steps involved in a typical DAAO-based enzymatic assay for D-Methionine quantification.
Caption: Workflow for D-Methionine quantification by enzymatic assay.
Detailed Protocol: DAAO-Based Enzymatic Assay
This protocol is a general guideline and may require optimization.
-
Preparation of Reagents:
-
Assay Buffer: A suitable buffer, such as sodium pyrophosphate or potassium phosphate buffer, at the optimal pH for DAAO activity (typically around 8.3-8.5).[17]
-
D-Methionine Standards: Prepare a series of D-Methionine standards in the assay buffer.
-
DAAO Solution: Prepare a solution of D-amino acid oxidase in the assay buffer.
-
HRP Solution: Prepare a solution of horseradish peroxidase in the assay buffer.
-
Chromogenic Substrate: Prepare a solution of a suitable chromogenic substrate (e.g., o-dianisidine) in an appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, prepare the reaction mixture by combining the assay buffer, HRP solution, and chromogenic substrate.
-
Add a specific volume of either the D-Methionine standards or the samples to be analyzed to the wells.
-
Initiate the reaction by adding the DAAO solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow for color development.
-
Stop the reaction by adding a suitable stop solution (e.g., a strong acid).
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at the wavelength appropriate for the chosen chromogen using a microplate reader.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of D-Methionine in the samples from the calibration curve.
-
Cross-Validation: HPLC vs. Enzymatic Assay
The validation of analytical methods is crucial to ensure their suitability for the intended purpose.[20] The validation should be conducted in accordance with guidelines from the International Council for Harmonisation (ICH).[21][22][23] The following table summarizes a comparative validation of the HPLC and enzymatic assays for D-Methionine quantification.
| Parameter | HPLC with Chiral Separation | Enzymatic Assay (DAAO-based) | Rationale and Insights |
| Specificity | High; can resolve D-Methionine from its L-enantiomer and other amino acids.[7][9] | High for D-amino acids in general, but may lack specificity if other D-amino acids are present in the sample.[15][16] | The HPLC method's specificity is inherent to its chromatographic separation, providing a distinct peak for D-Methionine. The enzymatic assay's specificity relies on the enzyme's substrate preference, which can be a limitation in complex matrices. |
| Linearity | Excellent over a wide concentration range.[7][24] | Good, but may be limited by enzyme kinetics at high substrate concentrations. | HPLC typically offers a broader linear range. The enzymatic assay's linearity can be influenced by factors such as substrate inhibition and enzyme saturation. |
| Accuracy | High, with recovery typically between 98-102%. | High, with good recovery, but can be affected by matrix interferences that inhibit the enzyme. | Both methods can be highly accurate. However, the enzymatic assay is more susceptible to matrix effects that can influence enzyme activity. |
| Precision | High, with low relative standard deviation (RSD) for repeatability and intermediate precision.[24] | Good, but can be influenced by variations in enzyme activity and incubation times. | The automated nature of HPLC systems generally leads to higher precision compared to the more manual steps involved in many enzymatic assays. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Low, especially with fluorescence detection.[7][9][25] | Can be very low, depending on the sensitivity of the detection method for H₂O₂. | Both methods can achieve high sensitivity. The choice of derivatization agent and detector for HPLC, and the chromogenic substrate for the enzymatic assay, will determine the ultimate sensitivity. |
| Throughput | Moderate; each sample requires a chromatographic run. | High; can be performed in a 96-well plate format, allowing for the analysis of many samples simultaneously. | For a large number of samples, the enzymatic assay offers significantly higher throughput. |
| Cost & Complexity | Higher initial instrument cost and requires specialized columns and solvents. The method development can be complex. | Lower initial cost and simpler instrumentation. Reagents can be a recurring cost. | The HPLC method requires a greater capital investment and more extensive operator training. The enzymatic assay is generally more accessible and easier to implement. |
Concluding Remarks: Choosing the Right Method
The choice between HPLC and an enzymatic assay for D-Methionine quantification depends on the specific requirements of the application.
HPLC is the preferred method when:
-
Absolute specificity for D-Methionine in the presence of its L-enantiomer and other D-amino acids is required.
-
A wide linear range is necessary.
-
The analysis of a moderate number of samples is anticipated.
-
The laboratory has the necessary instrumentation and expertise.
An enzymatic assay is a suitable choice when:
-
High throughput is a priority.
-
The sample matrix is relatively clean and free of other D-amino acids or enzyme inhibitors.
-
A simpler, more cost-effective method is desired.
-
Rapid screening of a large number of samples is needed.
In many research and development settings, these two methods can be used complementarily. The high-throughput enzymatic assay can be used for initial screening, while the highly specific and robust HPLC method can be used for confirmation and for regulatory submissions where stringent validation is required.[21][26]
References
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- Pollegioni, L., et al. (2002). Engineering the substrate specificity of D-amino-acid oxidase. PubMed.
- ResearchGate. (n.d.). Determination of methionine enantiomers by HPLC on cyclofructan chiral stationary phase.
- PLOS. (2018). Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access.
- PubMed. (n.d.). [Separation of phenylalanine and methionine enantiomers by HPLC method: a comparison of stationary phase types].
- SciSpace. (n.d.). D-Amino acid oxidase: Physiological role and applications.
- Clinicaltrials.eu. (n.d.). Methionine – Application in Therapy and Current Clinical Research.
- The Journal of Biochemistry | Oxford Academic. (2006). Engineering the Substrate Specificity of Porcine Kidney d-Amino Acid Oxidase by Mutagenesis of the “Active-Site Lid”.
- Anticancer Research. (n.d.). A Rapid HPLC Method for the Measurement of Ultra-low Plasma Methionine Concentrations Applicable to Methionine Depletion Therapy.
- Frontiers. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation.
- ResearchGate. (2025). Validation of Amino Acid Analysis Methods.
- ResearchGate. (n.d.). A RAPID QUANTIFICATION OF SERUM FREE METHIONINE BY HPLC IN RELEVANCE TO POULTRY INDUSTRY.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Methionine on Primesep 100 Column.
- Journal of American Science. (2010). Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method and Detection of its.
- GlobalRx. (n.d.). Clinical Profile of Methionine (DL) USP.
- Market Research Future. (2024). DL-Methionine Market Overview and Growth Trends.
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- ResearchGate. (2025). Promising Application of D-Amino Acids toward Clinical Therapy.
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- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- Wako Blog | Laboratory Chemicals. (2024). Chiral Amino Acid Analysis Using LC/MS.
- Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC.
- PMC. (n.d.). Assays of D-Amino Acid Oxidase Activity.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
- Pharmaceutical Technology. (2025). ICH Q6B for Analytics.
- Journal of the Serbian Chemical Society. (n.d.). Stabilization of D-Amino Acid Oxidase via Covalent Immobilization and Mathematical Model of D-Methionine Oxidative.
- PubMed. (2018). Enzyme assay for d-amino acid oxidase using optically gated capillary electrophoresis-laser induced fluorescence detection.
- ResearchGate. (2025). (PDF) Enzymatic Detection of d-Amino Acids.
- JASCO Inc. (n.d.). Detection of Amino Acids Using HPLC with CD Detection.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). analysis of amino acids by high performance liquid chromatography.
- ACS Publications. (2024). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.
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A Senior Application Scientist's Guide to the Bioavailability of Commercial HMTBa Formulations
Aimed at: Researchers, scientists, and animal nutrition professionals, this guide offers an in-depth, objective comparison of the bioavailability of different commercial forms of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa). We will dissect the underlying biochemical pathways, evaluate the experimental evidence, and provide detailed protocols for robust bioavailability assessment.
Introduction: HMTBa as a Methionine Precursor
Methionine, an essential sulfur-containing amino acid, is a critical component in animal nutrition, often being the first limiting amino acid in poultry and swine diets.[1] To meet dietary requirements, synthetic methionine sources are widely used. The two primary commercial sources are DL-methionine (DL-Met) and its hydroxy analog, HMTBa.[2]
HMTBa, chemically known as 2-hydroxy-4-(methylthio)butanoic acid, is structurally similar to methionine but has a hydroxyl group (-OH) in place of the amino group (-NH2).[3][4] It is produced commercially as a racemic mixture of D- and L-isomers.[3] For the animal to utilize it as a methionine source, HMTBa must first be converted into L-methionine through a series of enzymatic steps.[4][5] This conversion process is central to its bioavailability.
Commercial HMTBa is available in several forms, primarily:
-
Liquid HMTBa-FA (Free Acid): An aqueous solution typically containing about 88% active substance, with the remainder being water and various oligomers.[6][7]
-
Dry HMTBa-Ca (Calcium Salt): A solid powder form, typically with around 84% active substance.[6][8]
Understanding the relative bioavailability of these forms is paramount for precise and cost-effective diet formulation. Bioavailability, in this context, refers to the proportion of the ingested HMTBa that is absorbed and successfully converted to L-methionine for use in metabolic processes like protein synthesis.[9][10]
The Biochemical Journey: From Ingestion to L-Methionine
The efficacy of HMTBa is dictated by its absorption and subsequent metabolic conversion. These processes differ significantly from those of DL-Methionine, which provides a crucial basis for comparison.
Absorption Mechanisms
The structural difference between HMTBa and methionine dictates their pathway across the intestinal wall.
-
HMTBa: Being a carboxylic acid, HMTBa is primarily absorbed via monocarboxylate transporters (MCT1) and through passive diffusion, a process coupled with the Na+/H+ exchanger.[4][5][11] This transport mechanism is less prone to saturation and competition compared to amino acid transporters. In vivo studies in broilers have shown that HMTBa is absorbed efficiently along the entire gastrointestinal tract, particularly in the upper segments like the duodenum and jejunum.[12][13]
-
DL-Methionine: As an amino acid, DL-Met uptake occurs via multiple carrier-mediated systems, which can be subject to competition with other amino acids.[4][5]
Caption: Distinct intestinal absorption pathways for HMTBa and DL-Methionine.
Metabolic Conversion to L-Methionine
Once absorbed, HMTBa must be converted to L-methionine. This is a two-step enzymatic process primarily occurring in the liver, kidneys, and small intestine.[4][5]
-
Oxidation: Both D- and L-isomers of HMTBa are oxidized to an intermediate, α-keto-4-(methylthio)butanoic acid (KMB). This step is catalyzed by L-2-hydroxyacid oxidase (L-HAO) for the L-isomer and D-2-hydroxyacid dehydrogenase (D-HADH) for the D-isomer.
-
Transamination: KMB is then aminated to form L-methionine. This reaction requires an amino group donor and is catalyzed by transaminases.
The efficiency of these enzymatic conversions is a critical determinant of HMTBa's ultimate bioavailability.
Caption: Metabolic conversion pathway of HMTBa isomers to L-Methionine.
Comparative Bioavailability: Experimental Evidence
The relative bioavailability (RBV) of HMTBa is typically determined by comparing its effect on animal performance (e.g., weight gain, feed conversion) to that of a standard, usually DL-methionine.[6] It's crucial to note that reported RBV values can vary significantly based on the species, the performance metric used, and the statistical model applied to the dose-response data.[1][7]
Quantitative Data Summary
The following table synthesizes findings from various studies comparing HMTBa forms to DL-methionine. The RBV is often presented on an equimolar basis to account for the different molecular weights and purity levels (DL-Met is ~99% pure, while HMTBa-FA is ~88% active monomer).[6][14]
| Species | HMTBa Form | Performance Criterion | RBV vs. DL-Met (Equimolar) | Source(s) |
| Broiler Chickens | Liquid HMTBa-FA | Body Weight Gain | 77.7% | [7] |
| Liquid HMTBa-FA | Feed Conversion Ratio | 79.0% | [7] | |
| Liquid HMTBa-FA | Breast Meat Yield | 64.6% | [7] | |
| HMTBa-FA | Varies (BW, FCR, etc.) | 45% - 88% | [1] | |
| Pigs | Liquid/Dry HMTBa | General Performance | ~65% (product-to-product) | [6] |
| HMTBa-Ca | Nitrogen Retention | 63% (product-to-product) | [6] | |
| Laying Ducks | HMTBa | Egg Mass | 98.7% | [11] |
| HMTBa | Feed Conversion Ratio | 98.1% | [11] |
Note: "Product-to-product" comparisons do not adjust for molar mass or purity, whereas "equimolar" comparisons do.
Interpreting the Data: Key Scientific Insights
-
Dose-Response Differences: Several studies have demonstrated that HMTBa and DL-Met have different dose-response curves.[15][16] DL-Met may show better performance at very deficient dietary levels, whereas HMTBa can outperform DL-Met at commercially relevant or adequate supplementation levels.[16] This non-linear relationship means a single RBV value may not capture the full picture. Forcing data into a model that assumes a common plateau for both sources can lead to biased estimates.[9][15]
-
Composition of Commercial Products: Liquid HMTBa-FA is not a pure monomer solution. It contains a mixture of monomers (~65%), dimers, trimers, and other oligomers.[6] These higher-order polymers are known to be poorly absorbed in the intestine, which can reduce the overall bioefficacy of the product.[6][17] The exact composition can vary depending on the manufacturing process.
-
Beyond Methionine Activity: HMTBa has been shown to possess additional physiological benefits, particularly related to antioxidant capacity.[2][4][5] It can improve the non-enzymatic antioxidant defense mechanism in broilers, which may contribute to better performance under conditions of heat or oxidative stress.[2][15]
Experimental Protocols for Bioavailability Assessment
To ensure trustworthy and reproducible results, standardized experimental protocols are essential. The slope-ratio assay is a widely accepted in vivo method for determining relative bioavailability.
In Vivo Slope-Ratio Bioavailability Assay
This protocol describes a typical growth assay in broiler chickens to compare the bioavailability of a test methionine source (e.g., HMTBa-Ca) against a reference standard (DL-Met).
Objective: To determine the relative bioavailability of HMTBa-Ca compared to DL-Met for broiler growth performance.
Methodology:
-
Basal Diet Formulation:
-
Formulate a basal diet that is complete in all nutrients except for sulfur amino acids (methionine + cysteine), based on established requirements (e.g., NRC guidelines). The diet should be deliberately deficient to allow for a measurable response to supplementation.
-
Common ingredients include corn and soybean meal.[7] Analyze the basal diet to confirm its nutrient composition, especially the levels of methionine and cysteine.
-
-
Experimental Treatments:
-
Create a series of experimental diets by supplementing the basal diet with graded levels of the reference standard (DL-Met) and the test source (HMTBa-Ca).
-
Example Treatment Structure:
-
T1: Basal Diet (Negative Control)
-
T2: Basal + 0.05% DL-Met
-
T3: Basal + 0.10% DL-Met
-
T4: Basal + 0.15% DL-Met
-
T5: Basal + 0.05% HMTBa-Ca
-
T6: Basal + 0.10% HMTBa-Ca
-
T7: Basal + 0.15% HMTBa-Ca
-
-
The supplementation levels should be chosen to fall on the linear portion of the growth response curve.
-
-
Animal Management:
-
Randomly allocate a sufficient number of day-old chicks to the experimental treatments. Use a completely randomized design with multiple replicate pens per treatment (e.g., 8-10 replicates of 15 birds each).
-
House birds in floor pens or battery cages under controlled environmental conditions (temperature, humidity, lighting).
-
Provide ad libitum access to feed and water for the duration of the experiment (e.g., 21 days).
-
-
Data Collection:
-
Measure and record body weight per pen at the start (day 1) and end of the trial.
-
Record feed intake for each pen throughout the experiment.
-
Calculate Body Weight Gain (BWG), Average Daily Gain (ADG), Feed Intake (FI), and Feed Conversion Ratio (FCR = FI / BWG) for each replicate pen.
-
-
Statistical Analysis:
-
Analyze the performance data (e.g., BWG, FCR) using Analysis of Variance (ANOVA).
-
Apply a multi-exponential or multiple linear regression model to the dose-response data.[7][9] The model regresses the performance parameter against the intake of the supplemental methionine source.
-
The relative bioavailability (RBV) is calculated as the ratio of the slopes of the regression lines for the test source versus the reference standard.
-
Equation (Slope-Ratio): RBV (%) = (Slope of Test Source / Slope of Reference Standard) x 100.
-
Caption: Workflow for an in vivo slope-ratio bioavailability assay.
Conclusion for the Professional
The choice between different commercial forms of HMTBa and DL-methionine is not straightforward and cannot be based on a single bioavailability value. This guide provides the foundational knowledge for a more nuanced evaluation:
-
Bioavailability is Variable: The relative bioavailability of HMTBa is not a fixed value. It is influenced by the commercial form (liquid vs. salt), the presence of oligomers, the animal species, the dietary supplementation level, and the specific performance metric being evaluated.[1][6][16]
-
Different Products, Different Responses: HMTBa and DL-Met are distinct molecules with different absorption and metabolic pathways, leading to different dose-response curves.[15][16] A scientifically rigorous comparison requires analyzing the full dose-response relationship rather than relying on a single ratio.
-
Beyond Methionine Equivalency: HMTBa may offer additional benefits, such as enhanced antioxidant status, which could be particularly valuable under challenging production conditions.[2][15] These effects should be considered in a holistic performance evaluation.
For researchers and drug development professionals, it is imperative to move beyond simple product-to-product comparisons and employ robust, validated experimental designs, such as the slope-ratio assay, to accurately determine the bioefficacy of methionine sources for specific applications.
References
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CJ Bio (2020). Methionine hydroxy analogue (DL-HMTBA) and DL-methionine can be replaced with 67 % and 90.5 % of L-methionine. Link
-
Jayaraman, B., & Krishnan, P. (2021). DL-methionine: Standard methionine source as a cost-effective driver to optimal pig performance. The Pig Site. Link
-
Li, J., et al. (2019). Antioxidant response and bioavailability of methionine hydroxy analog relative to DL-methionine in broiler chickens. Poultry Science. Link
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Wikipedia. 2-Hydroxy-4-(methylthio)butyric acid. Link
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Zhang, S., Wong, E. A., & Gilbert, E. R. (2015). Bioavailability of different dietary supplemental methionine sources in animals. Frontiers in Bioscience, Elite, 7(3), 478–490. Link
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Zou, Y., et al. (2023). Dietary supplementation with 2-hydroxy-4-methyl(thio) butanoic acid and DL-methionine improves productive performance, egg quality and redox status of commercial laying ducks. Poultry Science. Link
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Rostami, A., et al. (2024). A novel methionine nanoparticle in broiler chickens: Bioavailability and requirements. PLOS ONE. Link
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Lemme, A., et al. (2019). Bioavailability of different methionine sources for growing broilers. Journal of Animal Physiology and Animal Nutrition. Link
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Richards, J. D., et al. (2005). Comparative in vitro and in vivo absorption of 2-hydroxy-4(methylthio) butanoic acid and methionine in the broiler chicken. Poultry Science. Link
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Richards, J. D., et al. (2005). Comparative In Vitro and In Vivo Absorption of 2-Hydroxy-4(Methylthio) Butanoic Acid and Methionine in the Broiler Chicken. Semantic Scholar. Link
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Novus International. (2009). Organic trace minerals: Bioavailability depends on stability in the gut. WATTPoultry.com. Link
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Sigma-Aldrich. 2-Hydroxy-4-(methylthio)butyric acid calcium salt. Link
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Vázquez-Añón, M., et al. (2006). Review of the chemistry, metabolism, and dose response of two supplemental methionine sources and the implications in their relative bioefficacy. World's Poultry Science Journal. Link
-
Rostami, A., et al. (2024). A novel methionine nanoparticle in broiler chickens: Bioavailability and requirements. Semantic Scholar. Link
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CymitQuimica. CAS 583-91-5: 2-Hydroxy-4-(methylthio)butanoic acid. Link
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Vázquez-Añón, M., et al. (2006). Evidence for 2-Hydroxy-4(Methylthio) Butanoic Acid and DL-Methionine Having Different Dose Responses in Growing Broilers. Poultry Science. Link
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Zhang, S., Wong, E. A., & Gilbert, E. R. (2015). Bioavailability of different dietary supplemental methionine sources in animals. PubMed. Link
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Quintanilla-López, J.E. (2022). Overview of In vivo and In vitro Methods for Assessing Bioavailability of Bioactive Food Compounds. Bentham Science. Link
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Google Patents. Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition. Link
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Gauthier, R., et al. (2021). Relative bioavailability of 3 rumen-undegradable methionine sources in dairy cows using the area under the curve technique. Journal of Dairy Science. Link
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MedChemExpress. 2-Hydroxy-4-(methylthio)butyric acid. Link
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Merrick, M. (2021). EVALUATING THE BIOAVAILABILITY OF RUMEN PROTECTED METHIONINE PRODUCTS AND THEIR EFFECTS ON PERFORMANCE OF DAIRY COWS. University of Delaware. Link
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Sarwar, G., et al. (1989). Differences in protein digestibility and quality of liquid concentrate and powder forms of milk-based infant formulas fed to rats. PubMed. Link
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Lemme, A., et al. (2002). BIOAVAILABILITY OF LIQUID METHIONINE HYDROXY ANALOGUE-FREE ACID RELATIVE TO DL-METHIONINE IN BROILERS. Journal of Animal and Feed Sciences. Link
-
BenchChem. A Comparative Analysis of HMTBA and DL-Methionine on Milk Production in Dairy Cattle. Link
-
Deshmukh, S.V., et al. (2015). Comparative evaluation of liquid methionine and powder methionine on performance of broilers. ResearchGate. Link
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A comparative study on the antioxidant capacity of D-Methionine and N-acetylcysteine
Focus: Mitigation of Platinum-Induced Oxidative Stress
Executive Summary
In the landscape of cytoprotective drug development, N-acetylcysteine (NAC) has long stood as the "gold standard" thiol antioxidant, primarily functioning as a prodrug for glutathione (GSH) synthesis.[1][2] However, emerging pharmacokinetic limitations and mixed efficacy in specific neurotoxic models have shifted focus toward D-Methionine (D-Met) .
This guide provides a technical comparison of these two agents. While NAC excels in systemic GSH replenishment (e.g., acetaminophen toxicity), D-Met demonstrates superior efficacy in protecting post-mitotic tissues (cochlear hair cells, neurons) against cisplatin-induced oxidative stress. This superiority is attributed to D-Met's unique chiral stability, extended plasma half-life, and ability to function independently of the glutathione synthetic machinery.
Mechanistic Divergence: The Prodrug vs. The Direct Scavenger
To select the appropriate antioxidant for your study, you must understand the causality of their protection.
N-Acetylcysteine (NAC): The Metabolic Dependent
NAC is a deacetylated precursor to L-Cysteine. Its primary antioxidant capacity is indirect .
-
Mechanism: NAC penetrates the cell and is deacetylated to release L-Cysteine. This cysteine is the rate-limiting substrate for gamma-glutamylcysteine synthetase (GCL), the first step in GSH biosynthesis.
-
Limitation: In cells with compromised metabolic function (e.g., during severe cisplatin toxicity) or depleted GCL activity, NAC's efficacy drops because it relies on cellular machinery to become active.
D-Methionine (D-Met): The Chiral Shield
D-Met is the dextrorotatory isomer of methionine. Unlike L-Met, it is not readily incorporated into protein synthesis, allowing it to remain free in the cytosol and plasma.
-
Mechanism: D-Met acts as a direct nucleophilic scavenger . The sulfur atom in its thioether group directly chelates platinum and scavenges hydroxyl radicals/superoxide anions.
-
Mitochondrial Protection: D-Met specifically protects mitochondrial enzymes (like succinate dehydrogenase) from oxidative inactivation, a pathway often bypassed by cytosolic GSH.
-
Metabolic Fate: It can be converted to L-Met via D-amino acid oxidase (DAAO), but this process is slow. This "slow-release" mechanism maintains a high circulating pool of antioxidant without the toxicity associated with high-dose L-Met (e.g., hyperhomocysteinemia).
Visualization: Comparative Metabolic Pathways
The following diagram illustrates the divergent pathways of NAC and D-Met within the cell.
Caption: Comparative metabolic fate. NAC (top) relies on enzymatic conversion to GSH.[3] D-Met (bottom) acts directly on ROS/Mitochondria and slowly converts to L-Met.
Comparative Performance Data
The following data aggregates findings from comparative studies focusing on cisplatin-induced ototoxicity and nephrotoxicity.
Table 1: Pharmacokinetic & Physicochemical Profile
| Feature | N-Acetylcysteine (NAC) | D-Methionine (D-Met) | Implications |
| Primary Mode | Indirect (GSH Precursor) | Direct (Scavenger + Chelation) | D-Met is effective even if GSH synthesis is impaired. |
| Oral Bioavailability | Low (<10%) due to first-pass metabolism | High (>80%) | D-Met is more viable for oral dosing regimens. |
| Plasma Half-Life | Short (~5.6 hours) | Long (Slow renal clearance) | D-Met requires less frequent dosing. |
| Blood-Brain Barrier | Moderate permeability | High permeability | D-Met is superior for neuroprotection. |
| Toxicity Profile | Low (GI upset at high doses) | Very Low (Less toxic than L-Met) | D-Met avoids L-Met induced homocysteinemia. |
Table 2: Efficacy in Cisplatin Models (In Vivo/In Vitro)
| Parameter | NAC Performance | D-Met Performance | Reference Context |
| Otoprotection (ABR Shift) | Partial protection (10-15 dB shift) | Complete protection (<5 dB shift) | Rat models, Round Window application [1, 2]. |
| Nephroprotection | High (Standard of Care) | High (Comparable to NAC) | Renal tubule preservation. |
| Antitumor Interference | Potential interference (protects tumor) | No Interference | D-Met does not inhibit cisplatin efficacy in tumors [3].[4] |
| Mitochondrial ROS | Reduced by ~40% | Reduced by ~70% | Cochlear explant assays. |
Experimental Protocol: Comparative In Vitro Assay
Objective: To quantify and compare the cytoprotective capacity of D-Met and NAC against cisplatin-induced oxidative stress in HEI-OC1 (auditory) cells.
Scientific Rationale: This protocol uses DCFDA (2',7'-dichlorodihydrofluorescein diacetate) to measure intracellular ROS. We utilize a pre-treatment strategy to mimic prophylactic clinical use.
Materials
-
Cell Line: HEI-OC1 (House Ear Institute-Organ of Corti 1).
-
Stress Agent: Cisplatin (CDDP), dissolved in DMF (freshly prepared).
-
Antioxidants: N-acetylcysteine (Sigma), D-Methionine (Sigma).
-
Detection: H2DCFDA (Invitrogen).
Workflow (Self-Validating System)
-
Seeding: Plate 5x10^3 cells/well in 96-well black plates. Incubate 24h.
-
Pre-treatment (Variable Group):
-
Group A: Control (Media only)
-
Group B: Cisplatin (20 µM) only (Positive Control for ROS)
-
Group C: NAC (1 mM) + Cisplatin (20 µM)
-
Group D: D-Met (1 mM) + Cisplatin (20 µM)
-
Note: Add antioxidants 1 hour before Cisplatin challenge.
-
-
Incubation: Incubate for 24 hours at 33°C (permissive temp for HEI-OC1).
-
ROS Labeling:
-
Wash cells 1x with PBS.
-
Add 10 µM H2DCFDA in serum-free media.
-
Incubate 30 min in dark.
-
-
Quantification: Read fluorescence (Ex/Em: 485/535 nm).
-
Validation Check: Group B must show >2-fold fluorescence vs Group A for the assay to be valid.
Visualization: Experimental Workflow
Caption: Step-by-step workflow for comparative ROS assay using DCFDA. Includes a mandatory validation gate.
Critical Analysis & Conclusion
While NAC remains essential for acute hepatic rescue (e.g., acetaminophen overdose), D-Methionine demonstrates superior utility in neuro-otological drug development.
-
Bioavailability: D-Met achieves higher plasma concentrations orally compared to NAC.
-
Mechanism: D-Met's ability to scavenge platinum radicals directly—without relying on the potentially compromised glutathione machinery—makes it more robust in high-stress cellular environments.
-
Safety: Crucially, D-Met does not interfere with the chemotherapeutic efficacy of cisplatin, a concern that has historically limited the clinical translation of NAC in oncology.
Recommendation: For formulations targeting cisplatin-induced side effects (ototoxicity, neuropathy), prioritize D-Methionine. For general oxidative stress or mucolytic applications, NAC remains the cost-effective standard.
References
-
Campbell, K. C., et al. (1996).[4] "D-methionine provides excellent protection from cisplatin ototoxicity in the rat."[4] Hearing Research.
-
Gopal, K. V., et al. (2012).[5] "d-Methionine protects against cisplatin-induced neurotoxicity in cortical networks."[5] Neurotoxicology and Teratology.
-
Reser, D., et al. (1999). "L-methionine interactions with platinum drugs." Current Medicinal Chemistry.
-
Samayoa, A. M. (2024).[6] "Cysteine and Methionine Deprivation Sensitizes Cells to N-Acetyl Cysteine."[6] University of Arizona Campus Repository.
-
Dion, M., et al. (2018).[7] "High-concentration L-methionine as a potent antioxidant for oxidation resistance." Pharmaceutics.[4]
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Validating the Protective Effect of DL-2-hydroxy-4-methylthiobutanoic acid (HMTBA) Against Oxidative Stress in Different Cell Lines: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the protective effects of DL-2-hydroxy-4-methylthiobutanoic acid (HMTBA) against oxidative stress in various cell lines. It offers a comparative analysis of HMTBA with other common antioxidants, supported by detailed experimental protocols and data interpretation guidelines.
Introduction: The Double-Edged Sword of Oxidative Stress
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize these harmful molecules.[1][2] While ROS are natural byproducts of cellular metabolism and play roles in cell signaling, their overaccumulation can lead to significant damage to lipids, proteins, and DNA, contributing to various pathologies and the aging process.[1][3] Cells possess endogenous antioxidant defense systems, including enzymes and small molecules like glutathione (GSH), to counteract ROS.[1][4] However, when these defenses are overwhelmed, exogenous antioxidants become crucial for restoring cellular redox homeostasis.
HMTBA, a synthetic precursor of the essential amino acid L-methionine, has demonstrated significant antioxidant properties.[5][6] Unlike DL-methionine (DLM), another common methionine source, HMTBA exhibits a superior capacity to mitigate oxidative stress under certain conditions.[5][7][8] This guide will delve into the mechanisms behind HMTBA's protective effects and provide the necessary tools to validate its efficacy in your cell line of interest.
HMTBA: Mechanism of Action as an Antioxidant
HMTBA is converted into L-methionine within the cell, which can then be utilized for protein synthesis or enter the transsulfuration pathway to produce cysteine.[9] Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[9] By boosting GSH levels, HMTBA enhances the cell's capacity to neutralize ROS.[6][7][9]
Furthermore, some studies suggest that HMTBA may have direct antioxidant effects independent of its conversion to methionine.[10] It is also proposed that the metabolic conversion of HMTBA to L-methionine itself may influence the cellular redox state differently than the direct provision of DL-methionine.[11]
// Nodes HMTBA [label="HMTBA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_Met [label="L-Methionine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cysteine [label="Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; GSH [label="Glutathione (GSH)\n(Major Cellular Antioxidant)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralized_ROS [label="Neutralized ROS", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Protection [label="Cellular Protection", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges HMTBA -> L_Met [label="Cellular\nConversion"]; L_Met -> Cysteine [label="Transsulfuration\nPathway"]; Cysteine -> GSH [label="Synthesis"]; GSH -> Neutralized_ROS [label="Neutralizes"]; ROS -> Neutralized_ROS; Neutralized_ROS -> Cell_Protection [style=dashed]; }
Figure 1: Simplified pathway of HMTBA's antioxidant action.
Comparative Analysis: HMTBA vs. Other Antioxidants
To rigorously validate HMTBA's protective effects, it is essential to compare its performance against well-established antioxidants. This section outlines key alternatives and provides a framework for a comparative study.
Common Antioxidant Alternatives:
-
N-Acetylcysteine (NAC): A precursor to L-cysteine and subsequently glutathione, NAC is a widely used antioxidant in cell culture.[12][13] It acts as a direct ROS scavenger and replenishes intracellular GSH levels.[12]
-
Trolox: A water-soluble analog of vitamin E, Trolox is often used as a standard for measuring antioxidant capacity.[14][15][16] It is a potent scavenger of peroxyl radicals.
-
DL-Methionine (DLM): As a direct comparison to HMTBA, DLM provides a source of methionine for GSH synthesis.[9] Comparing the efficacy of HMTBA and DLM can elucidate the unique benefits of the hydroxy analog form.
Experimental Design for Comparative Analysis:
A robust experimental design is crucial for obtaining meaningful and reproducible data. The following table outlines a suggested experimental setup.
| Group | Treatment | Purpose |
| 1 | Untreated Control | Baseline cell health and ROS levels. |
| 2 | Oxidative Stressor Only (e.g., H₂O₂) | To induce oxidative stress and establish a damage baseline. |
| 3 | HMTBA + Oxidative Stressor | To assess the protective effect of HMTBA. |
| 4 | NAC + Oxidative Stressor | To compare HMTBA's efficacy against a standard antioxidant. |
| 5 | Trolox + Oxidative Stressor | To compare HMTBA's efficacy against another standard antioxidant. |
| 6 | DLM + Oxidative Stressor | To compare the protective effects of HMTBA and DLM. |
| 7 | HMTBA Only | To assess any potential effects of HMTBA alone on cell viability. |
| 8 | NAC Only | To assess any potential effects of NAC alone on cell viability. |
| 9 | Trolox Only | To assess any potential effects of Trolox alone on cell viability. |
| 10 | DLM Only | To assess any potential effects of DLM alone on cell viability. |
Rationale for Experimental Choices: The inclusion of multiple controls and established antioxidants allows for a comprehensive evaluation of HMTBA's specific protective capabilities. Determining the optimal concentration of the oxidative stressor and the antioxidants through dose-response experiments is a critical preliminary step.[17]
Methodologies for Validating Protective Effects
This section provides detailed protocols for inducing oxidative stress and assessing its impact on cell viability and ROS levels.
Induction of Oxidative Stress with Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide (H₂O₂) is a commonly used agent to induce oxidative stress in cell culture models.[18][19][20] It is important to determine the appropriate concentration and exposure time for your specific cell line, as sensitivity can vary.[17]
Protocol: H₂O₂-Induced Oxidative Stress
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment with Antioxidants: Remove the culture medium and replace it with fresh medium containing the desired concentrations of HMTBA, NAC, Trolox, or DLM. Incubate for a predetermined pre-treatment period (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Add H₂O₂ to the wells at a final concentration determined from preliminary dose-response experiments (typically in the range of 50-1000 µM).[17] Be sure to have a vehicle control (medium without H₂O₂).
-
Incubation: Incubate the cells for the desired exposure time (e.g., 6-24 hours).[18]
-
Proceed to Endpoint Assays: After incubation, proceed with assays to measure cell viability and intracellular ROS levels.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for measuring total intracellular ROS.[21][22][23][24]
Protocol: DCFH-DA Assay for ROS Detection
-
Cell Treatment: Following the oxidative stress induction protocol, remove the treatment medium from the 96-well plate.
-
Washing: Gently wash the cells once with serum-free medium and then twice with 1x Phosphate-Buffered Saline (PBS).[23]
-
DCFH-DA Staining: Add 100 µL of DCFH-DA working solution (typically 5-10 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.[23]
-
Washing: Remove the DCFH-DA solution and wash the cells once with serum-free medium and twice with 1x PBS.[23]
-
Fluorescence Measurement: Add 100 µL of 1x PBS to each well.[23] Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.[23][24]
// Nodes Start [label="Cells Treated with\nOxidative Stressor +/- Antioxidants", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash1 [label="Wash Cells", fillcolor="#FFFFFF", fontcolor="#202124"]; Stain [label="Incubate with DCFH-DA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Wash Cells", fillcolor="#FFFFFF", fontcolor="#202124"]; Measure [label="Measure Fluorescence\n(Ex: 485 nm, Em: 530 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis:\nRelative Fluorescence Units (RFU)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Wash1; Wash1 -> Stain; Stain -> Wash2; Wash2 -> Measure; Measure -> Data; }
Figure 2: Workflow for the DCFH-DA ROS detection assay.
Assessment of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[25][26]
Protocol: MTT Assay for Cell Viability
-
Cell Treatment: Following the oxidative stress induction protocol, carefully remove the treatment medium.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well, resulting in a final concentration of 0.5 mg/mL.[25][27]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere until a purple precipitate is visible.[25][27]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in DMF) to each well to dissolve the formazan crystals.[28]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[25]
Data Presentation and Interpretation
For clear and concise presentation, summarize your quantitative data in tables. This allows for easy comparison between the different treatment groups.
Table 1: Hypothetical Data on ROS Levels (Relative Fluorescence Units)
| Treatment | Mean RFU | Standard Deviation | % of Stressed Control |
| Untreated Control | 1500 | 120 | 15% |
| H₂O₂ (500 µM) | 10000 | 850 | 100% |
| HMTBA (1 mM) + H₂O₂ | 3500 | 300 | 35% |
| NAC (1 mM) + H₂O₂ | 4000 | 350 | 40% |
| Trolox (200 µM) + H₂O₂ | 4200 | 380 | 42% |
| DLM (1 mM) + H₂O₂ | 5500 | 480 | 55% |
Table 2: Hypothetical Data on Cell Viability (% of Untreated Control)
| Treatment | Mean % Viability | Standard Deviation |
| Untreated Control | 100 | 5.2 |
| H₂O₂ (500 µM) | 45 | 4.8 |
| HMTBA (1 mM) + H₂O₂ | 85 | 6.1 |
| NAC (1 mM) + H₂O₂ | 82 | 5.9 |
| Trolox (200 µM) + H₂O₂ | 78 | 6.5 |
| DLM (1 mM) + H₂O₂ | 70 | 6.8 |
Interpretation of Results:
-
A significant reduction in ROS levels in the HMTBA-treated group compared to the oxidative stressor-only group indicates a protective effect.
-
A significant increase in cell viability in the HMTBA-treated group compared to the oxidative stressor-only group further validates this protective effect.
-
Comparing the magnitude of protection offered by HMTBA with that of NAC, Trolox, and DLM will provide insights into its relative efficacy.
Conclusion
This guide provides a robust framework for validating the protective effects of HMTBA against oxidative stress in various cell lines. By following the outlined experimental design and detailed protocols, researchers can generate reliable and comparable data. The comparative approach against established antioxidants is crucial for positioning HMTBA as a potentially superior cytoprotective agent. The findings from these studies can contribute significantly to the understanding of HMTBA's therapeutic potential in conditions associated with oxidative stress.
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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BenchSci. (2015, December 3). Evaluation of Reactive Oxygen Species (ROS) Generation in Cells Using DCFDA. Retrieved from [Link]
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Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3670. [Link]
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Yenepoya Research Centre. (n.d.). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Retrieved from [Link]
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Wu, S., Wang, L., Li, T., Wang, J., Wu, X., & Zhang, Y. (2019). Antioxidant response and bioavailability of methionine hydroxy analog relative to DL-methionine in broiler chickens. Poultry science, 98(11), 5854–5861. [Link]
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ResearchGate. (2013, July 21). Looking for a clear protocol for inducing Oxidative stress by adding H2O2 to the cell culture. Retrieved from [Link]
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ResearchGate. (2016, April 1). How to direct induce oxidation on cancer cell line?. Retrieved from [Link]
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Lee, B. N. R., Son, Y. S., Lee, D., Choi, Y. J., Kwon, S. M., Chang, H. K., Kim, P. H., & Choi, J. (2017). Cell viability assay after oxidative stress. Bio-protocol, 7(15), e2494. [Link]
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Tellez-Perez, A. D., Gonzalez, M. E., & Duarte-Vazquez, M. A. (2017). Effects of methionine hydroxy analogue supplementation on the expression of antioxidant-related genes of acute heat stress-exposed broilers. animal, 12(5), 940-947. [Link]
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Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay. Retrieved from [Link]
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Wang, D., Liu, H., Li, Y., Wei, H., & Liu, G. (2021). Methionine Protects Mammary Cells against Oxidative Stress through Producing S-Adenosylmethionine to Maintain mTORC1 Signaling Activity. Oxidative medicine and cellular longevity, 2021, 6690403. [Link]
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Cell Biolabs, Inc. (n.d.). Oxidative & Cellular Stress. Retrieved from [Link]
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Feng, L., Liu, Y., Li, Y., & Li, J. (2011). Comparative in vivo antioxidant capacity of DL-2-hydroxy-4-methylthiobutanoic acid (HMTBA) and DL-methionine in male mice fed a high-fat diet. Journal of the science of food and agriculture, 91(12), 2263–2268. [Link]
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Alagawany, M., Taha, A. E., & Shafi, M. E. (2022). The Role of Methionine Supplementation on Oxidative Stress and Antioxidant Status of Poultry-A Review. Agriculture, 12(10), 1701. [Link]
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Audebert, M., & Riu, A. (2020). Use of H2O2 to Cause Oxidative Stress, the Catalase Issue. Antioxidants (Basel, Switzerland), 9(12), 1201. [Link]
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ResearchGate. (2014, September 4). How do we induce oxidative stress to PBMCs using H2O2?. Retrieved from [Link]
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Innoprot. (n.d.). Oxidative Stress Assay - Innoprot Cell Damage Assays. Retrieved from [Link]
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Wang, Y., Bu, D., Zhang, H., & Wang, J. (2022). Effects on the Cell Barrier Function of L-Met and DL-HMTBA Is Related to Metabolic Characteristics and m6A Modification. Frontiers in cell and developmental biology, 10, 868940. [Link]
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Weigand, M., Tuchscherer, A., & Wirthgen, E. (2023). Methionine Sources Differently Affect Production of Reactive Oxygen Species, Mitochondrial Bioenergetics, and Growth of Murine and Quail Myoblasts In Vitro. International journal of molecular sciences, 24(6), 5961. [Link]
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Wen, C., Chen, Y., Chen, X., Zhuang, Z., & Wang, L. (2019). Effects of dietary supplementation of DL-2-hydroxy-4(methylthio) butanoic acid on antioxidant capacity and its related gene expression in lung and liver of broilers exposed to low temperature. Poultry science, 98(1), 324–332. [Link]
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ResearchGate. (2026, January 30). Effect of 2-hydroxy-4-(methylthio)butanoate (HMTBa) on milk fat, rumen environment and biohydrogenation, and rumen protozoa in lactating cows fed diets with increased risk for milk fat depression. Retrieved from [Link]
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Fouad, A. M., El-Senousey, H. K., Yang, X. J., & Yao, J. H. (2022). Dietary supplementation with 2-hydroxy-4-methyl(thio) butanoic acid and DL-methionine improves productive performance, egg quality and redox status of commercial laying ducks. Animal Bioscience, 35(11), 1547–1556. [Link]
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ResearchGate. (n.d.). N-acetyl-L-cysteine improves performance of chronic cyclic heat-stressed finisher broilers but has no effect on tissue glutathione levels. Retrieved from [Link]
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ResearchGate. (2025, November 29). Effect of dietary methionine and its analogs on oxidant/antioxidant status of blood and liver in broilers under normal condition or environmental stress: A systematic review and meta-analysis. Retrieved from [Link]
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Davies, K. J. A. (2024). Cellular Pre-Adaptation to the High O2 Concentration Used in Standard Cell Culture Confers Resistance to Subsequent H2O2-Induced Cell Death. Antioxidants, 13(2), 241. [Link]
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Weigand, M., Tuchscherer, A., & Wirthgen, E. (2023). Methionine Sources Differently Affect Production of Reactive Oxygen Species, Mitochondrial Bioenergetics, and Growth of Murine and Quail Myoblasts In Vitro. International journal of molecular sciences, 24(6), 5961. [Link]
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MTHFR Support Australia. (2021, August 30). NAC: An Old Drug with New Tricks. Retrieved from [Link]
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Karolinska Institutet. (2015, March 20). New role for methionine in protecting cells from oxidative stress. Retrieved from [Link]
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SciELO. (2022, October 30). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Retrieved from [Link]
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The Emerging Potential of Butanoic acid, 2-amino-4-(methyldithio)- as a Predictive Biomarker for Type 2 Diabetes Risk: A Comparative Validation Guide
In the relentless pursuit of precision medicine, the early and accurate identification of individuals at high risk for developing Type 2 Diabetes (T2D) remains a critical challenge. While established biomarkers such as HbA1c and fasting plasma glucose are cornerstones of diagnosis, their predictive power for future risk can be limited. This guide introduces a compelling candidate biomarker, Butanoic acid, 2-amino-4-(methyldithio)-, a metabolite intrinsically linked to methionine metabolism, and provides a comprehensive framework for its validation in a new cohort. We will objectively compare its theoretical advantages with existing biomarkers and provide detailed experimental protocols to rigorously assess its clinical utility.
The Scientific Rationale: Why Focus on a Methionine Metabolite?
Methionine metabolism is a critical nexus in cellular function, influencing everything from protein synthesis to methylation and the production of antioxidants. Emerging evidence suggests a complex relationship between perturbations in this pathway and the pathogenesis of T2D.[1][2] Butanoic acid, 2-amino-4-(methyldithio)-, a derivative of methionine, is a direct product of this metabolic pathway. The central hypothesis is that subtle, early-stage dysregulation in methionine metabolism, a potential precursor to insulin resistance and beta-cell dysfunction, will be reflected in circulating levels of this metabolite long before overt hyperglycemia manifests. This provides a potential window for earlier intervention and personalized risk stratification.
The Current Landscape: A Critical Comparison of Diabetes Risk Biomarkers
A novel biomarker's value can only be ascertained by comparing its performance against established and emerging alternatives. The following table summarizes the key performance characteristics of current biomarkers, providing a benchmark against which Butanoic acid, 2-amino-4-(methyldithio)- must be validated.
| Biomarker | Class | Typical Use | Strengths | Limitations |
| Hemoglobin A1c (HbA1c) | Glycemic Marker | Diagnosis and monitoring | Reflects long-term (2-3 months) glycemic control, no fasting required. | Can be affected by conditions altering red blood cell turnover, lower sensitivity for prediabetes.[3] |
| Fasting Plasma Glucose (FPG) | Glycemic Marker | Diagnosis and screening | Widely available and inexpensive. | Requires fasting, reflects only a single point in time. |
| Oral Glucose Tolerance Test (OGTT) | Glycemic Marker | Diagnosis | Considered a gold standard for diagnosing impaired glucose tolerance. | Cumbersome, time-consuming, and less reproducible. |
| Fructosamine / Glycated Albumin | Glycemic Marker | Monitoring | Reflects shorter-term (2-3 weeks) glycemic control. | Influenced by serum protein levels and turnover. |
| Homocysteine | Methionine Metabolism | Risk Assessment | Elevated levels are associated with an increased risk of T2D and its vascular complications.[4] | Not specific to diabetes, influenced by vitamin B status. |
| Branched-Chain Amino Acids (BCAAs) | Amino Acid Metabolism | Risk Assessment | Elevated levels are consistently associated with insulin resistance and future T2D risk.[5][6] | Not a standalone diagnostic marker. |
| 2-Aminoadipic Acid (2-AAA) | Amino Acid Metabolism | Risk Assessment | Elevated levels have been shown to predict diabetes risk up to 10 years in advance.[7] | Requires further validation in diverse populations. |
Our proposed biomarker, Butanoic acid, 2-amino-4-(methyldithio)-, is hypothesized to offer high sensitivity in detecting early metabolic shifts that precede glycemic dysregulation, potentially outperforming traditional markers in predicting future diabetes onset.
A Rigorous Validation Pathway for a Novel Biomarker
The journey from a promising molecule to a clinically validated biomarker is arduous and requires a meticulously planned validation process.[8][9][10] The following sections outline a comprehensive, step-by-step protocol for validating Butanoic acid, 2-amino-4-(methyldithio)- in a new, prospective cohort.
Study Design and Cohort Selection
A prospective cohort study is the gold standard for biomarker validation.[11][12] This design allows for the assessment of the biomarker's ability to predict a future event (incident T2D) in a population that is free of the disease at baseline.
Caption: Prospective cohort study design for biomarker validation.
Key Considerations for Cohort Selection:
-
Sample Size: Adequately powered to detect a statistically significant association between the biomarker and T2D incidence.
-
Diversity: Representative of the target population in terms of age, sex, ethnicity, and baseline risk factors.
-
Exclusion Criteria: Individuals with pre-existing diabetes or other conditions that could confound the results.
Analytical Methodology: Precise and Accurate Quantification
The accurate measurement of Butanoic acid, 2-amino-4-(methyldithio)- in plasma is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity, specificity, and ability to quantify low-abundance metabolites.[13][14][15]
Step-by-Step LC-MS/MS Protocol:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Precipitate proteins by adding a 3:1 volume of ice-cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N-methionine sulfoxide).
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
Chromatographic Separation:
-
Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal retention of the polar analyte.[16]
-
Employ a gradient elution with a binary solvent system (e.g., Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, selecting specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Method Validation (as per FDA Bioanalytical Method Validation guidance): [9][10][17]
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte in blank plasma.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision within ±15%.
-
Calibration Curve: Linear range covering the expected physiological concentrations.
-
Matrix Effect: Assessment of ion suppression or enhancement.
-
Stability: Freeze-thaw, short-term, and long-term stability of the analyte in plasma.
Statistical Analysis: Unveiling the Predictive Power
A robust statistical analysis plan is crucial to determine the clinical utility of the biomarker.[11][18][19]
Caption: Statistical analysis workflow for biomarker validation.
Key Statistical Tests:
-
Cox Proportional Hazards Models: To assess the association between baseline levels of Butanoic acid, 2-amino-4-(methyldithio)- and the time to incident T2D, adjusting for traditional risk factors (age, BMI, family history, etc.).
-
Receiver Operating Characteristic (ROC) Curve Analysis: To evaluate the discriminatory power of the biomarker. The Area Under the Curve (AUC) will be calculated.[18][20]
-
Net Reclassification Improvement (NRI): To determine if adding the new biomarker to a model with existing risk factors improves the classification of individuals into high- and low-risk categories.[3]
-
Internal and External Validation: The model should be initially developed on a training set and then validated on a separate test set (internal validation).[18][21] Subsequent validation in an independent cohort is essential for demonstrating generalizability (external validation).[18][21]
Concluding Remarks and Future Directions
The validation of Butanoic acid, 2-amino-4-(methyldithio)- as a predictive biomarker for T2D holds significant promise for advancing early risk detection. Its foundation in the well-established link between methionine metabolism and diabetes provides a strong biological rationale. The proposed validation framework, encompassing a prospective cohort study, precise LC-MS/MS quantification, and rigorous statistical analysis, offers a clear and scientifically sound path to ascertain its clinical utility.
Successful validation would position this metabolite as a valuable tool for identifying at-risk individuals with greater precision, enabling earlier and more targeted preventive strategies. This, in turn, could significantly impact the growing public health burden of Type 2 Diabetes.
References
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Association of homocysteine with type 2 diabetes: a meta-analysis implementing Mendelian randomization approach - PMC. (2013, December 10). Retrieved from [Link]
-
Guidance for securing approvals for new biomarkers: from discovery to clinical implementation - PubMed. (2024, July 31). Retrieved from [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]
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Enhancing biomarker validation by defining what 'enough' looks like - R&D World. (2025, December 24). Retrieved from [Link]
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Performance of diabetes risk prediction models: a systematic review and meta-analysis. (2026, January 2). Retrieved from [Link]
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Bioanalytical Method Validation for Biomarkers - Formiventos. (2025, February 13). Retrieved from [Link]
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Biomarker Discovery and Validation: Statistical Considerations - PMC. (n.d.). Retrieved from [Link]
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Statistical Issues in Biomarker Validation for Use in Drug Development - JSciMed Central. (2020, April 22). Retrieved from [Link]
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Validation of Biomarker-based risk prediction models - PMC. (n.d.). Retrieved from [Link]
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Comparative Analysis of the Sensitivity, Specificity, Concordance, and 5-Year Predictive Power of Diabetes-Related Autoantibody Assays. (2025, March 10). Retrieved from [Link]
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Study Designs and Statistical Analyses for Biomarker Research - MDPI. (2012, June 29). Retrieved from [Link]
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Performance of a multi-marker Diabetes Risk Score in the Insulin Resistance Atherosclerosis Study (IRAS), a multi-ethnic US cohort - PMC. (n.d.). Retrieved from [Link]
-
Performance of diabetes risk prediction models: a systematic review and meta-analysis. (2025, November 3). Retrieved from [Link]
-
Metabolomic Investigation of Blood and Urinary Amino Acids and Derivatives in Patients with Type 2 Diabetes Mellitus and Early Diabetic Kidney Disease - MDPI. (2023, May 25). Retrieved from [Link]
-
Setting Ranges in Potential Biomarkers for Type 2 Diabetes Mellitus Patients Early Detection By Sex—An Approach with Machine Learning Algorithms - MDPI. (2024, July 27). Retrieved from [Link]
-
Criteria to Assess the Predictive and Clinical Utility of Novel Models, Biomarkers, and Tools for Risk of Cardiovascular Disease: A Scientific Statement From the American Heart Association. (2026, February 11). Retrieved from [Link]
-
Metabolomics for Biomarkers of Type 2 Diabetes Mellitus: Advances and Nutritional Intervention Trends. (n.d.). Retrieved from [Link]
-
Methionine Restriction Increases Insulin Sensitivity in Type-2 Diabetes via miRNA Activation. (n.d.). Retrieved from [Link]
-
The Association between Methionine Intake and Diabetes in Chinese Adults—Results from the China Health and Nutrition Survey - PMC. (2022, December 27). Retrieved from [Link]
-
Methionine abrogates the renoprotective effect of a low-protein diet against diabetic kidney disease in obese rats with type 2 diabetes - Aging-US. (2020, March 6). Retrieved from [Link]
-
Plasma Targeted Metabolomics Analysis for Amino Acids and Acylcarnitines in Patients with Prediabetes, Type 2 Diabetes Mellitus, and Diabetic Vascular Complications - PMC. (n.d.). Retrieved from [Link]
-
Methods for Absolute Quantification of Human Plasma Free Amino Acids by High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry Using Precolumn Derivatization - PubMed. (n.d.). Retrieved from [Link]
-
An HPLC method for the determination of 2-hydroxy-4-(methylthio)-butanoic acid (HMB) in supplemented animal feeds | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (2024, December 19). Retrieved from [Link]
-
Featured method: Plasma amino acid LC-MS/MS analysis - CHUM. (n.d.). Retrieved from [Link]
-
GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. (n.d.). Retrieved from [Link]
-
Advanced Mass Spectrometry-Based Biomarker Identification for Metabolomics of Diabetes Mellitus and Its Complications - MDPI. (2024, May 27). Retrieved from [Link]
-
Application of Metabolomics in Various Types of Diabetes - Dove Medical Press. (2022, July 13). Retrieved from [Link]
-
Amino acids, microbiota-related metabolites, and the risk of incident diabetes among normoglycemic Chinese adults: Findings from the 4C study - PMC. (2022, August 22). Retrieved from [Link]
-
2-Aminoadipic acid is a biomarker for diabetes risk - ResearchGate. (2025, August 10). Retrieved from [Link]
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Comparative analysis of the cost-effectiveness of D-Methionine and HMTBA in animal production
This guide provides a comparative technical analysis of D-Methionine (as a component of DL-Methionine) versus HMTBA (2-hydroxy-4-(methylthio)butanoic acid) for application scientists and nutritionists.
Executive Summary: The Efficiency Paradox
The choice between DL-Methionine (DL-Met) and HMTBA is not merely a price comparison; it is a bio-efficiency calculation. While DL-Met delivers methionine directly as an amino acid, HMTBA is an organic acid precursor requiring metabolic conversion.[1][2][3][4][5][6]
The Verdict:
-
DL-Methionine offers higher biological reliability, particularly in young animals (starters) and heat-stressed environments, due to active transport absorption.
-
HMTBA provides secondary benefits (gut acidification, antimicrobial activity) and handling advantages (liquid form), but consistently demonstrates a lower biological efficiency (65%–88% on a weight basis) in independent peer-reviewed trials compared to DL-Met.
-
Cost-Effectiveness: HMTBA is only cost-effective if the Price_{HMTBA} < (Price_{DL-Met} × Relative Bioavailability) .
Mechanistic Divergence: Chemistry to Metabolism
To understand performance differences, we must analyze the physiological "tax" paid by the animal to convert these sources into usable L-Methionine.
Chemical Distinctions:
-
DL-Methionine: A racemic mixture (50:50) of D- and L-isomers.[6] The D-isomer is converted to L-Met via a two-step enzymatic process.[4][6][7]
-
HMTBA: A hydroxy analogue (organic acid).[4][7][8][9] It lacks the amino group (
), which must be acquired via transamination from other amino acids (e.g., Glutamine, Asparagine) within the animal.
Absorption Pathways:
-
DL-Met: Absorbed via active transport (
-dependent systems like system B0,+), ensuring uptake even at low luminal concentrations. -
HMTBA: Absorbed primarily via passive diffusion and the MCT1 transporter (Monocarboxylate Transporter 1). This is concentration-dependent and can be less efficient during rapid gut transit.
Figure 1: Comparative Metabolic Conversion Pathway
This diagram illustrates the enzymatic steps required to convert D-Met and HMTBA into the usable L-Met form.[6][7][8]
Caption: Metabolic convergence of D-Met and HMTBA into KMB before transamination to L-Met. Note the nitrogen requirement for HMTBA conversion.
Bioefficacy & Performance Metrics
The central debate lies in the Relative Bioavailability Value (RBV) . While suppliers may claim molar equivalence, independent slope-ratio assays consistently show HMTBA is less efficient.
Table 1: Meta-Analysis of Relative Bioavailability (RBV)
Comparison of HMTBA efficacy relative to DL-Methionine (set at 100%).
| Parameter | Species | RBV (Weight Basis) | RBV (Molar Basis) | Key Mechanism/Notes |
| Growth Performance | Broilers | 65% – 81% | ~75% | Lower retention in starter phase due to gut development. |
| Feed Conversion (FCR) | Swine | 72% – 88% | ~85% | HMTBA requires nitrogen donors, taxing energy metabolism. |
| Breast Meat Yield | Poultry | ~80% | ~90% | L-Met is more directly available for protein accretion. |
| Heat Stress Resilience | All | Variable | Variable | HMTBA (organic acid) may offer mild antioxidant benefits during stress. |
| Intestinal Absorption | All | Passive | N/A | HMTBA absorption drops if gut transit is too fast (e.g., diarrhea). |
Critical Insight: Because HMTBA is ~88% active substance (12% water/calcium), and its biological efficiency is often ~81%, the total effective value often lands near 65-70% of pure DL-Methionine by weight.
Economic Analysis: The Cost-Per-Unit-Gain Model
To determine true cost-effectiveness, you must calculate the Effective Cost based on your specific RBV assumptions. Do not compare price-per-kg directly.
The Decision Formula
Where:
-
Market Price: Your supplier's quote ($/kg).
-
RBV Factor: The bioefficacy percentage you accept (e.g., 0.81 for 81%).
Scenario A: The "Breakeven" Calculation If DL-Methionine costs $3.00/kg :
-
At 65% RBV (Conservative): HMTBA must cost <$1.95/kg to be economical.
-
At 88% RBV (Optimistic): HMTBA must cost <$2.64/kg to be economical.
Scenario B: Formulation Cost Impact Using HMTBA requires adding more product to achieve the same methionine activity.
-
Nitrogen Correction: Since HMTBA lacks nitrogen, formulations may theoretically require slight adjustments in non-specific nitrogen sources, though often negligible in high-protein diets.
Experimental Validation Protocol
Do not rely solely on supplier data. Use this standardized protocol to validate bioefficacy in your specific production environment.
Objective: Determine the RBV of HMTBA vs. DL-Met using a Slope-Ratio Assay .
Protocol Steps:
-
Basal Diet: Formulate a diet clearly deficient in Methionine (e.g., 0.30% Met) but adequate in all other nutrients.
-
Treatment Design:
-
T1: Basal (Negative Control).[10]
-
T2, T3, T4: Basal + DL-Met at 0.05%, 0.10%, 0.15%.
-
T5, T6, T7: Basal + HMTBA at 0.05%, 0.10%, 0.15% (on an equimolar basis).
-
-
Duration: 21–42 days (Broilers) or 28–56 days (Swine).
-
Data Collection: Body Weight Gain (BWG), Feed Intake (FI), FCR.[11][12][13]
-
Statistical Analysis: Use Simultaneous Linear Regression . The ratio of the slopes (HMTBA slope / DL-Met slope) = RBV.[11]
Figure 2: Validation Workflow (Slope-Ratio Assay)
A self-validating loop to determine internal RBV.
Caption: Workflow for determining the Relative Bioavailability Value (RBV) using a multi-point slope-ratio assay.
References
-
Vázquez-Añón, M., et al. (2006). Comparison of the dose response predictions of HMTBA and DL-Methionine. Poultry Science.[10][13][14] Link
-
Lemme, A., et al. (2002). Relative bioavailability of methionine sources in broilers.[8][9][12][13][15][16] Journal of Applied Poultry Research.[13] Link
-
Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. Journal of Nutrition.[13] Link
-
Sauer, N., et al. (2008). Meta-analysis of the relative efficiency of methionine-hydroxy-analogue-free-acid compared with DL-methionine in broilers. Poultry Science.[10][13][14] Link
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018).[9] Safety and efficacy of hydroxy analogue of methionine and its calcium salt.[9] EFSA Journal. Link
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Comparing the effects of "Butanoic acid, 2-amino-4-(methyldithio)-" and its analogues on gut health
This guide provides an in-depth technical comparison of Butanoic acid, 2-amino-4-(methylthio)- (Methionine) and its structural analogues, specifically focusing on 2-hydroxy-4-(methylthio)butanoic acid (HMTBA/MHA) and their differential impacts on gut health.
Target Compound: Butanoic acid, 2-amino-4-(methylthio)- (Methionine) Primary Analogue: Butanoic acid, 2-hydroxy-4-(methylthio)- (HMTBA/MHA)
Executive Summary & Nomenclature Clarification
Status: The chemical name provided, "Butanoic acid, 2-amino-4-(methyldithio)-", appears to be a specific nomenclature variant or typo for Methionine (Butanoic acid, 2-amino-4-(methylthio)-). The "methyldithio" moiety (
Core Insight: While both compounds supply the essential amino acid methionine, MHA exhibits distinct "functional" properties in the gut—acting as an organic acid to modulate microbiota and demonstrating superior antioxidant capacity under stress conditions compared to DL-Met.[1]
Chemical & Pharmacokinetic Profile
| Feature | DL-Methionine (DL-Met) | Methionine Hydroxy Analogue (MHA/HMTBA) |
| IUPAC Name | 2-amino-4-(methylthio)butanoic acid | 2-hydroxy-4-(methylthio)butanoic acid |
| Functional Group | ||
| pKa | ~2.28 (COOH), ~9.21 (NH2) | ~3.40 (COOH) |
| Gut Absorption | Active Transport : | Passive Diffusion : Lipophilic diffusion and carrier-mediated (MCT-1, |
| Absorption Site | Primarily Jejunum (competes with other amino acids). | Entire GI tract (Duodenum, Jejunum, Ileum, Colon). |
| Bioavailability | 100% (Standard Reference). | ~65–100% (Variable depending on model; often cited as ~88% bio-efficacy). |
2.1 Absorption Kinetics Diagram
The following diagram illustrates the differential uptake mechanisms, a critical factor in gut health as MHA's passive diffusion prevents competition with other amino acids during protein-rich feeding.
Figure 1: Differential absorption pathways of DL-Met vs. MHA. MHA utilizes passive diffusion, bypassing competitive amino acid transporters.
Gut Health Mechanisms: Comparative Analysis
3.1 Mucosal Barrier Function (Tight Junctions)
-
DL-Methionine: Supports barrier function primarily through protein synthesis (providing substrate for mucin MUC2).
-
MHA: Studies indicate MHA is more effective at preserving Transepithelial Electrical Resistance (TER) under oxidative stress (
challenge).-
Mechanism: MHA is preferentially diverted to the trans-sulfuration pathway in enterocytes, increasing the synthesis of Cysteine and Taurine , which are critical for antioxidant defense (Glutathione/GSH) and membrane stability.
-
3.2 Antioxidant Status (GSH Production)
The gut epithelium is the first line of defense against luminal oxidants.
-
Experimental Insight: In Caco-2 cell models, MHA pretreatment significantly maintained intracellular GSH levels compared to DL-Met when exposed to inflammatory cytokines (TNF-
). -
Pathway: Methionine
Homocysteine Cystathionine Cysteine Glutathione. MHA enters this pathway downstream of the rate-limiting transport step, potentially offering a "metabolic shortcut" during stress.
3.3 Microbiota Modulation
-
DL-Methionine: Neutral impact on luminal pH. Rapidly absorbed, leaving less substrate for distal microbiota.
-
MHA: Acts as a weak organic acid. A portion remains in the lumen, where it exerts bacteriostatic effects against pathogens like Campylobacter and E. coli by lowering local pH and penetrating bacterial cell walls (undissociated form).
Experimental Data Summary
The following table synthesizes data from key comparative studies (e.g., Martin-Venegas et al., Zhang et al.).
| Metric | DL-Methionine | MHA (HMTBA) | Biological Implication |
| Villus Height/Crypt Depth (V/C) | Baseline (+) | Improved (++) | Higher V/C ratio indicates better nutrient absorption surface. |
| Goblet Cell Density | Moderate | High | Increased mucin production for barrier protection. |
| Antioxidant Capacity (T-AOC) | Moderate | High | MHA induces higher mucosal GSH and Taurine levels. |
| Antibacterial Activity | Negligible | Significant | MHA reduces pathogenic load (e.g., Salmonella) in the caecum. |
| Heat Stress Resilience | Low | High | MHA absorption is energy-independent, advantageous during stress. |
Experimental Protocols for Validation
To objectively compare these compounds in your own research, use the following standardized protocols.
Protocol A: Measuring Gut Barrier Integrity (Ex Vivo Ussing Chamber)
Objective: Quantify the protective effect of Met vs. MHA on epithelial permeability.
-
Tissue Prep: Harvest jejunal segments from treated animals. Mount in Ussing chambers with Krebs-Ringer bicarbonate buffer.
-
Challenge: Add oxidative stressor (
, 0.5 mM) or inflammatory agent (LPS) to the luminal side. -
Measurement:
-
Record TER (Transepithelial Electrical Resistance) every 10 min for 2 hours.
-
Add FITC-Dextran (4 kDa) to the apical side; measure fluorescence in the basolateral chamber to assess paracellular leakage.
-
-
Validation: A drop in TER < 50% of baseline indicates barrier failure. MHA groups typically show delayed or reduced drops compared to controls.
Protocol B: Quantification of Mucosal Glutathione (GSH)
Objective: Assess antioxidant reservoir in enterocytes.
-
Homogenization: Homogenize mucosal scrapings in cold 5% sulfosalicylic acid (to deproteinize). Centrifuge at 10,000 x g for 10 min.
-
Assay: Use the DTNB (Ellman’s Reagent) recycling method.
-
Mix supernatant with DTNB + NADPH + Glutathione Reductase.
-
Measure absorbance at 412 nm.
-
-
Calculation: Express GSH as nmol/mg protein. Compare the ratio of GSH (Reduced) to GSSG (Oxidized).
Mechanistic Pathway Visualization
The following diagram details the metabolic divergence that grants MHA its superior antioxidant profile in the gut.
Figure 2: Metabolic flux of Methionine sources. Evidence suggests MHA drives flux towards Trans-sulfuration (Cysteine/GSH) more efficiently under oxidative stress.
References
-
Martín-Venegas, R., et al. (2013). "DL-2-hydroxy-4-(methylthio)butanoic acid protects intestinal epithelial barrier function in Caco-2 cells exposed to oxidative stress."[3][4] Journal of Nutrition.[5] Link
-
Zhang, S., et al. (2017). "Role of methionine on metabolism, oxidative stress, and diseases." Amino Acids.[1][2][6][7][8] Link
-
Willemsen, H., et al. (2011). "Methionine sources and oxidative stress in poultry."[9] World's Poultry Science Journal. Link
-
Dibner, J. J., & Buttin, P. (2002). "Use of organic acids as a model to study the impact of gut microflora on nutrition and metabolism." Journal of Applied Poultry Research. Link
-
Richards, J. D., et al. (2005). "Comparative in vitro and in vivo absorption of 2-hydroxy-4(methylthio)butanoic acid and methionine in the broiler chicken." Poultry Science. Link
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A Senior Application Scientist's Guide to Validating Gene Expression Changes in Response to D-Methionine Supplementation
Introduction: The Criticality of Validating D-Methionine's Impact on Gene Expression
D-Methionine, an essential amino acid, is a pivotal player in cellular metabolism. Its influence extends from protein synthesis to the regulation of the cellular redox state and, critically, to the epigenetic control of gene expression.[1] The metabolic derivative of methionine, S-adenosylmethionine (SAM), serves as the universal methyl donor for the methylation of DNA and histones, a fundamental mechanism for modulating gene transcription.[1][2] Consequently, supplementation with D-Methionine can induce significant shifts in the transcriptomic landscape of cells, a phenomenon of profound interest in fields ranging from metabolic diseases to oncology.[3][4][5]
The Experimental Validation Workflow: From Discovery to Confirmation
A meticulously planned validation strategy is essential. The process begins with the putative gene expression changes identified by a high-throughput method and proceeds through a series of targeted, quantitative assays to confirm these changes at both the RNA and protein levels.
Caption: High-level workflow for validating gene expression changes.
Comparative Guide to Core Validation Methodologies
Choosing the right validation technique depends on the specific research question, the nature of the target gene, and available resources. While quantitative Real-Time PCR (qRT-PCR) is the gold standard for validating RNA levels, a comprehensive study will often include protein-level analysis to confirm that transcriptomic changes translate to functional effects.[8]
| Method | Analyte | Primary Use | Throughput | Sensitivity | Strengths | Limitations |
| qRT-PCR | mRNA | Quantification of specific transcripts | Low to Medium | Very High | Gold standard for RNA-seq validation; highly accurate and sensitive.[9][10] | Does not confirm protein level changes; requires careful primer design and reference gene selection.[11] |
| Western Blot | Protein | Detection & quantification of specific proteins | Low | High | Confirms changes in protein expression, providing functional context to mRNA data.[12] | Semi-quantitative; antibody-dependent; lower throughput. |
| ELISA | Protein | Quantification of secreted or cellular proteins | High | Very High | Highly quantitative and sensitive for specific protein targets. | Requires a specific, validated antibody pair; less information on protein size. |
| RNA-FISH | mRNA | Spatial localization of transcripts in situ | Low | High | Provides spatial context of gene expression within tissues or cells.[13] | Technically challenging; quantification can be complex. |
| Immunohistochemistry (IHC) | Protein | Spatial localization of proteins in situ | Medium | Medium | Visualizes protein expression within the tissue architecture. | Generally qualitative or semi-quantitative; antibody-dependent. |
Primary Validation: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is the most common and reliable method for validating differential gene expression results from RNA-seq.[14][15] It measures the amplification of a specific cDNA target in real-time, allowing for precise quantification of mRNA levels.[16]
Causality Behind the qRT-PCR Protocol
A successful qRT-PCR experiment hinges on meticulous planning and execution. Each step is designed to minimize variability and ensure the data accurately reflects biological reality.
-
RNA Quality is Paramount: The integrity and purity of the starting RNA are critical. Degraded RNA or the presence of inhibitors from the extraction process can severely impact the efficiency of the reverse transcription and PCR steps, leading to inaccurate quantification.
-
Reverse Transcription (RT) Consistency: The RT step, which converts RNA to cDNA, can be a significant source of variability. Using the same master mix and thermal cycler program for all samples, including controls, ensures that the conversion efficiency is as uniform as possible.
-
Primer Design for Specificity and Efficiency: Primers must be designed to specifically amplify only the target of interest. Designing primers that span an exon-exon junction prevents the amplification of any contaminating genomic DNA (gDNA).[11] The amplification efficiency should be close to 100% for accurate quantification using the ΔΔCq method.[9]
-
The Indispensable Role of Reference Genes: Normalizing to one or more stable reference genes (housekeeping genes) is crucial to control for variations in the amount of starting material and enzymatic efficiencies.[15] The choice of reference genes must be validated for the specific experimental conditions, as some common housekeeping genes may be affected by the treatment (i.e., D-Methionine supplementation).
Detailed Protocol: qRT-PCR Validation
This protocol is based on a SYBR Green detection chemistry, which is cost-effective and suitable for initial validation screens.[16]
1. RNA Isolation and Quality Control (QC): a. Lyse cells or tissues using a TRIzol-based reagent or a column-based kit. b. Purify total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to remove gDNA. c. Assess RNA purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is considered pure. d. Check RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar system. An RNA Integrity Number (RIN) > 8 is recommended.
2. cDNA Synthesis (Reverse Transcription): a. In a nuclease-free tube, combine 1 µg of total RNA with oligo(dT) primers and random hexamers. b. Add a reverse transcriptase master mix containing dNTPs, RNase inhibitor, and the reverse transcriptase enzyme. c. Perform the reaction in a thermal cycler according to the enzyme manufacturer's recommended protocol (e.g., 65°C for 5 min, then 42°C for 60 min, followed by enzyme inactivation at 70°C for 15 min). d. Dilute the resulting cDNA 1:10 with nuclease-free water for use in qPCR.
3. qPCR Reaction Setup: a. Prepare a master mix for each gene (target and reference) containing:
- 2X SYBR Green qPCR Master Mix
- Forward Primer (10 µM stock)
- Reverse Primer (10 µM stock)
- Nuclease-free water b. Aliquot the master mix into a 96- or 384-well qPCR plate. c. Add 2 µL of the diluted cDNA to each well. Include at least three technical replicates for each sample.[9] d. Include No-Template Controls (NTCs) for each primer set to check for contamination. e. Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.
4. qPCR Cycling and Data Analysis: a. Run the plate using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s, 60°C for 60s). b. Perform a melt curve analysis at the end of the run to verify the specificity of the amplification product.[9] c. Export the quantification cycle (Cq) values. d. Calculate the relative gene expression using the ΔΔCq method, normalizing the target gene Cq values to the geometric mean of at least two validated reference genes.
Complementary Validation: Western Blotting for Protein Expression
Observing a change in mRNA does not guarantee a corresponding change in protein levels. Post-transcriptional and translational regulation can decouple mRNA and protein abundance. Therefore, validating key findings at the protein level using Western blotting is a critical step to infer functional consequences.[17]
Detailed Protocol: Western Blot Validation
This protocol outlines the standard steps for validating protein expression changes in cell lysates.[12][18][19]
1. Protein Extraction and Quantification: a. Wash cells treated with or without D-Methionine with ice-cold PBS. b. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
2. SDS-PAGE and Electrotransfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes. b. Load samples onto a polyacrylamide gel (SDS-PAGE) along with a molecular weight marker. c. Separate proteins by electrophoresis. d. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[18]
3. Immunodetection: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 3c.
4. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the resulting chemiluminescent signal using a digital imager or X-ray film. c. To normalize for loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin) or use a total protein stain. d. Quantify band intensities using image analysis software (e.g., ImageJ).
Mechanistic Insight: How D-Methionine Influences Gene Expression
D-Methionine supplementation directly feeds into the methionine cycle. This metabolic pathway is central to cellular function, as it produces S-adenosylmethionine (SAM), the primary methyl group donor for virtually all cellular methylation reactions, including the epigenetic modification of DNA and histones.[1][20] Alterations in SAM availability can lead to widespread changes in the epigenome, subsequently activating or repressing gene expression.[2]
Caption: D-Methionine's role in epigenetic modification pathways.
Conclusion and Best Practices
The validation of gene expression data is a non-negotiable step in the scientific process. For researchers investigating the effects of D-Methionine supplementation, a multi-tiered approach is recommended.
-
Plan Validation Early: Design your validation strategy concurrently with your high-throughput experiment.[21]
-
Select a Range of Genes: Validate genes that are upregulated, downregulated, and unchanged, as well as genes with varying levels of expression and fold-changes.[7]
-
Embrace Orthogonal Methods: Do not rely on a single technology. Confirm transcriptomic changes (qRT-PCR) with proteomic analysis (Western Blot) to build a more compelling biological story.[21]
-
Rigorous Use of Controls: Include appropriate biological and technical replicates, positive and negative controls, and validated reference genes in all experiments to ensure data is robust and reproducible.[11][22]
By adhering to these principles and employing the detailed protocols within this guide, researchers can confidently and accurately characterize the complex transcriptional and functional responses to D-Methionine supplementation, paving the way for novel insights in their respective fields.
References
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How To Validate Single-Cell RNA-Seq Data? CD Genomics. [Link]
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RNA-seq validation: software for selection of reference and variable candidate genes for RT-qPCR. PMC. [Link]
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Gene Expression Analysis: A Comprehensive Guide for 2025. Shadecoder. [Link]
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Best Practices for Selecting Controls in Gene Expression Experiments. Polyplus. [Link]
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Can anyone give me a piece of advice to help me validate a transcriptomic dataset? ResearchGate. [Link]
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Methionine metabolism influences genomic architecture and gene expression through H3K4me3 peak width. PMC. [Link]
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Considerations for setting up RT-qPCR experiments for gene expression studies. Horizon Discovery. [Link]
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Can Reducing Methionine Consumption Enhance Cancer Treatment? American Institute for Cancer Research. [Link]
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Methionine-mediated gene expression and characterization of the CmhR regulon in Streptococcus pneumoniae. Microbiology Society. [Link]
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Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and expression of genes related to Met metabolism. University of Illinois. [Link]
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From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. Preprints.org. [Link]
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Gene-Expression Experimental Design. Biocompare. [Link]
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RNA-seq qPCR validation-High-confidence transcriptomic analysis. AnyGenes. [Link]
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Validation of genetic changes induced by methionine supplementation in postweaning piglets. ResearchGate. [Link]
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RNA-seq validation – software for selection of reference and variable candidate genes for RT-qPCR. BMC. [Link]
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Effect of Methionine on Gene Expression in Komagataella phaffii Cells. MDPI. [Link]
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Diet supplemented with or deficient in methionine affects gene expression related to liver cell fat metabolism. News-Medical.net. [Link]
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Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential. PMC. [Link]
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Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast. Frontiers. [Link]
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RNA-seq data science: From raw data to effective interpretation. Frontiers. [Link]
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Methionine – a crucial amino acid in metabolism, antioxidant defense, and cellular function. Biocrates. [Link]
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How Are qPCR and RT-PCR Used in Gene Expression Studies? Patsnap Synapse. [Link]
-
Introduction to Quantitative PCR: methods and applications guide. Gene-Quantification. [Link]
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How to Validate Gene Knockout Efficiency: Methods & Best Practices. Patsnap Synapse. [Link]
-
Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues. Springer Link. [Link]
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How to select genes for qPCR validation in transcriptome/RNA seq data? YouTube. [Link]
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Methionine Restriction Differentially Modulates Expression of Genes in the Base Excision Repair Pathway in Rat Brain and Liver. MDPI. [Link]
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Identification and verification of the role of crucial genes through which methionine restriction inhibits the progression of colon cancer cells. PMC. [Link]
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Methionine restriction for cancer therapy: From preclinical studies to clinical trials. World Journal of Gastrointestinal Oncology. [Link]
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Starved to death: Can dietary methionine combat cancer? ASBMB. [Link]
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Methionine restriction for cancer therapy: From preclinical studies to clinical trials. World Journal of Gastrointestinal Oncology. [Link]
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Methionine Sources Differently Affect Production of Reactive Oxygen Species, Mitochondrial Bioenergetics, and Growth of Murine and Quail Myoblasts In Vitro. PMC. [Link]
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Methionine Restriction Differentially Modulates Expression of Genes in the Base Excision Repair Pathway in Rat Brain and Liver. PMC. [Link]
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Dietary methionine supplementation alters the expression of genes involved in methionine metabolism in salmonids. ResearchGate. [Link]
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Methionine Deprivation Reveals the Pivotal Roles of Cell Cycle Progression in Ferroptosis That Is Induced by Cysteine Starvation. MDPI. [Link]
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Which methionine free media can i use for neuron culture to labbel with click it AHA (azidohomoalanine) ?? ResearchGate. [Link]
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Safety Operating Guide
Personal protective equipment for handling Butanoic acid, 2-amino-4-(methyldithio)-
This guide provides essential, immediate safety and logistical information for handling Butanoic acid, 2-amino-4-(methyldithio)- , also known as Homocysteine Methyl Disulfide . This compound is a mixed disulfide amino acid derivative used in biochemical research, particularly in studies involving methionine metabolism, oxidative stress, and peptide synthesis.
Synonyms: Homocysteine Methyl Disulfide, S-(Methylthio)homocysteine, 4-(Methyldithio)-2-aminobutyric acid. Chemical Family: Mixed Disulfide / Amino Acid Derivative.
PART 1: EXECUTIVE SAFETY SUMMARY
Core Hazard: The primary operational hazard is the potential for stench and thiol release upon degradation or reduction. While the solid compound is generally stable, exposure to reducing agents or moisture can release Methanethiol (Methyl Mercaptan) , a highly malodorous and toxic gas, and Homocysteine .
Mandatory Personal Protective Equipment (PPE) Matrix
| PPE Category | Specification | Rationale |
| Respiratory | Fume Hood (Mandatory) | Prevents inhalation of potential thiol vapors and stench. Work must be performed in a certified chemical fume hood. |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm) | Provides a barrier against organic disulfides. Change immediately if splashed. |
| Eye Protection | Chemical Splash Goggles | Protects against dust and accidental splashes during dissolution. |
| Body Protection | Lab Coat (Buttoned) | Prevents contamination of personal clothing. |
| Hygiene | Hand Wash | Wash hands thoroughly with soap and water after handling, even with gloves. |
PART 2: CHEMICAL IDENTIFICATION & PROPERTIES
Structure & Reactivity: This compound features a disulfide bond (-S-S-) linking a homocysteine backbone to a methyl group. This linkage is susceptible to reduction, yielding Homocysteine and Methanethiol.
Physical Properties Table
| Property | Description |
| Appearance | White to off-white solid (crystalline powder). |
| Molecular Formula | C₅H₁₁NO₂S₂ |
| Molecular Weight | 181.28 g/mol |
| Solubility | Soluble in water, dilute acid, and aqueous buffers. |
| Stability | Stable at -20°C (desiccated). Hygroscopic. Sensitive to reducing agents (e.g., DTT, TCEP). |
| Odor | Characteristic sulfur/garlic odor (stench), especially if slightly degraded. |
PART 3: OPERATIONAL HANDLING PROTOCOL
Storage & Stability
-
Temperature: Store at -20°C to prevent thermal degradation.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible to minimize oxidation or moisture uptake.
-
Container: Keep tightly sealed in a vial with a desiccant. Secondary containment is recommended to trap odors.
Weighing & Dissolution (Step-by-Step)
CRITICAL: Perform all steps in a functioning fume hood.
-
Preparation:
-
Equip full PPE (Double gloves, goggles, lab coat).[1]
-
Clear the fume hood of incompatible chemicals (oxidizers, strong acids).
-
Prepare a waste container for sulfur-contaminated solids (e.g., weighing boats).
-
-
Weighing:
-
Bring the vial to room temperature before opening to prevent condensation (which accelerates hydrolysis).
-
Open the vial inside the fume hood.
-
Weigh the required amount using a pre-tared weighing boat or glass vial.
-
Do not return excess material to the stock vial to avoid cross-contamination.
-
-
Dissolution:
-
Transfer the solid to a glass vessel.
-
Add the solvent (e.g., Water, PBS, or dilute HCl) slowly.
-
Vortex or stir gently until fully dissolved.
-
Note: If the solution turns cloudy or develops a strong rotten-cabbage smell, significant degradation to Methanethiol may have occurred.
-
-
Usage:
-
Keep solutions on ice if not used immediately.
-
Avoid mixing with reducing agents (DTT, Beta-mercaptoethanol) unless reduction is the intended experimental step.
-
Experimental Considerations (Reaction Monitoring)
When using this compound in enzymatic assays or synthesis, be aware that the disulfide bond is the reactive center.
Visualization of Degradation Pathway:
Figure 1: Reductive cleavage of Butanoic acid, 2-amino-4-(methyldithio)- yields Homocysteine and Methanethiol. This reaction releases a toxic and malodorous gas.
PART 4: EMERGENCY RESPONSE
| Incident | Immediate Action |
| Skin Contact | Wash immediately with soap and copious water for 15 minutes. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for 15 minutes, lifting eyelids. Seek medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention. |
| Spill (Solid) | Dampen with water to prevent dust. Sweep up carefully and place in a sealed waste container. Clean area with a dilute bleach solution (10%) to oxidize residual thiols and eliminate odor. |
| Spill (Liquid) | Absorb with inert material (vermiculite/sand). Collect in a sealed container. Treat surface with bleach solution. |
PART 5: DISPOSAL & WASTE MANAGEMENT
Protocol:
-
Segregation: Do not mix with general organic waste if it contains oxidizers. Segregate into a dedicated "Sulfur/Thiol Waste" stream if available, or "Non-Halogenated Organic Waste".
-
Deactivation (Optional but Recommended): Small amounts of waste solution can be treated with dilute bleach (sodium hypochlorite) or hydrogen peroxide in the fume hood to oxidize the disulfide/thiol to sulfonates, eliminating the stench before disposal.
-
Caution: This reaction is exothermic. Add oxidant slowly.
-
-
Labeling: Clearly label the waste container as "Contains Disulfides/Thiols - Stench Hazard".
PART 6: REFERENCES
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
-
PubChem. (n.d.). Compound Summary: Methionine and Homocysteine Derivatives. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances. [Link]
-
Organic Syntheses. (n.d.). General Guidelines for Handling Organic Disulfides. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
